molecular formula C14H18O9 B12372517 Pseudolaroside B

Pseudolaroside B

Cat. No.: B12372517
M. Wt: 330.29 g/mol
InChI Key: JYFOSWJYZIVJPO-CBLPJQPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudolaroside B is a natural product found in Pseudolarix amabilis, Larix kaempferi, and Ziziphus jujuba var. spinosa with data available.

Properties

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

IUPAC Name

3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11-,12-,14-/m1/s1

InChI Key

JYFOSWJYZIVJPO-CBLPJQPBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Foundational & Exploratory

Pseudolaroside B: A Technical Overview of its Elusive Discovery and Isolation from Pseudolarix amabilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B is a phenolic glycoside that has been reported to be a constituent of the golden larch, Pseudolarix amabilis. This coniferous tree, native to eastern China, has a rich history in traditional medicine, with various parts of the plant utilized for their therapeutic properties. While other compounds from Pseudolarix amabilis, such as pseudolaric acids, have been extensively studied for their biological activities, this compound remains a more enigmatic molecule. This technical guide aims to consolidate the currently available information regarding its discovery and isolation, while also highlighting the significant gaps in the scientific literature that present opportunities for future research.

Chemical Profile of this compound

A foundational understanding of a natural product begins with its chemical identity. The structural details and properties of this compound are summarized in the table below.

PropertyData
Molecular Formula C₁₄H₁₈O₉
Molecular Weight 330.29 g/mol
IUPAC Name 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Canonical SMILES COC1=C(C=C(C=C1)C(=O)O)O[C@H]1--INVALID-LINK--CO)O)O">C@@HO

Table 1: Chemical and Physical Properties of this compound. This data is crucial for analytical identification and for predicting the compound's behavior in various experimental conditions.

Discovery and Isolation from Pseudolarix amabilis: A Knowledge Gap

Despite its documented presence in Pseudolarix amabilis, a comprehensive, peer-reviewed scientific publication detailing the initial discovery and a specific, reproducible protocol for the isolation of this compound from this plant source remains conspicuously absent from the public domain. While numerous studies have focused on the phytochemical analysis of Pseudolarix amabilis, they have predominantly centered on the isolation and characterization of other classes of compounds, most notably diterpenoids and other triterpenoids.

The lack of a dedicated study on this compound presents a significant challenge in providing a detailed experimental protocol for its isolation. However, based on general methodologies for the extraction of phenolic glycosides from plant materials, a hypothetical workflow can be proposed. This serves as a conceptual framework for researchers aiming to isolate this compound.

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Structural Elucidation plant_material Dried and Powdered Pseudolarix amabilis Plant Material (e.g., cones, bark) extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Polar Fractions (Enriched with Glycosides) partitioning->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractions->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Isolated this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Figure 1: Conceptual Workflow for the Isolation of this compound. This diagram outlines a potential multi-step process for isolating this compound, starting from the plant material to the final pure compound.

Potential Biological Activities and Signaling Pathways: An Area for Future Investigation

The biological activities of this compound and the signaling pathways it may modulate are currently not well-documented. However, the activities of other phenolic glycosides from various plant sources can offer some initial hypotheses. Phenolic glycosides are known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.

Future research into this compound could explore its potential to modulate key signaling pathways involved in disease pathogenesis. A logical starting point would be to investigate its effects on pathways commonly associated with inflammation and cellular stress.

Potential_Signaling_Pathways cluster_investigation Potential Areas of Investigation for this compound pseudolaroside_b This compound nf_kb NF-κB Pathway pseudolaroside_b->nf_kb Modulation? mapk MAPK Pathway pseudolaroside_b->mapk Modulation? nrf2 Nrf2 Pathway pseudolaroside_b->nrf2 Modulation? inflammation Inflammatory Response nf_kb->inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis oxidative_stress Oxidative Stress nrf2->oxidative_stress

Figure 2: Hypothetical Signaling Pathways for Investigation. This diagram illustrates potential signaling pathways that could be influenced by this compound, based on the known activities of similar compounds.

Conclusion and Future Directions

This compound represents an intriguing but underexplored component of Pseudolarix amabilis. The current body of scientific literature lacks the specific details required for a comprehensive technical guide on its discovery and isolation. This knowledge gap, however, presents a clear and compelling opportunity for natural product researchers.

Future research should prioritize the following:

  • Systematic Phytochemical Investigation: A targeted study to isolate and unequivocally identify this compound from Pseudolarix amabilis, including the publication of a detailed and reproducible experimental protocol.

  • Quantitative Analysis: Determination of the yield and purity of this compound from various parts of the plant to assess its abundance and viability as a research target.

  • Spectroscopic Characterization: Full spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS) should be made publicly available to facilitate its identification in future studies.

  • Biological Screening: A comprehensive evaluation of the biological activities of purified this compound to uncover its therapeutic potential.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

The exploration of this compound holds the promise of uncovering a novel bioactive compound with potential applications in drug discovery and development. Addressing the current gaps in our understanding is the critical first step in realizing this potential.

Unveiling Pseudolaroside B: A Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaroside B, a phenolic glycoside, has been identified in several traditional medicinal plants, suggesting its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources and distribution of this compound. While quantitative data on its concentration in various plant matrices remains limited, this document outlines established methodologies for the extraction, isolation, and quantification of similar compounds, offering a foundational framework for future research. Furthermore, this guide explores the known biological activities and signaling pathways associated with the structurally related compound, Pseudolaric acid B, providing valuable insights for prospective studies on this compound.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Pinaceae and Rhamnaceae families. The documented natural sources are:

  • Pseudolarix amabilis (Golden Larch) : The root and trunk bark of this deciduous conifer, a staple in traditional Chinese medicine known as "Tu Jin Pi," is a primary source.[1]

  • Larix kaempferi (Japanese Larch) : This species of larch is another confirmed source of this compound.[1]

  • Ziziphus jujuba var. spinosa (Sour Jujube) : The seeds of this variety of jujube have also been reported to contain this compound.[1]

Currently, there is a notable absence of published quantitative studies detailing the specific concentration of this compound in different tissues (e.g., bark, leaves, cones, seeds) of these plants. While extensive phytochemical analyses have been conducted on these species, they have predominantly focused on other classes of compounds, such as flavonoids and triterpenoids in Ziziphus jujuba var. spinosa.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound concentration in its natural sources is not available. The following table highlights the lack of data and serves as a call for further research in this area.

Plant SourcePlant PartThis compound Concentration/YieldReference
Pseudolarix amabilisBarkData not availableN/A
Larix kaempferiNeedles, Bark, ConesData not availableN/A
Ziziphus jujuba var. spinosaSeeds, Fruit PulpData not availableN/A

Experimental Protocols: A Proposed Framework

While a validated protocol for the extraction, isolation, and quantification of this compound is not yet established, a general workflow can be proposed based on standard methodologies for phenolic glycosides from plant matrices.

Extraction and Isolation Workflow

The following diagram illustrates a logical workflow for the extraction and isolation of this compound.

Extraction_Isolation_Workflow cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_purification Chromatographic Purification Start Plant Material (e.g., Bark, Seeds) Grinding Grinding to Powder Start->Grinding Extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partition Partitioning with Immiscible Solvents (e.g., Ethyl Acetate, n-Butanol) Concentration->Partition ColumnChrom Column Chromatography (Silica Gel, Sephadex) Partition->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound

Caption: Proposed workflow for the extraction and isolation of this compound.

Detailed Methodologies

3.2.1. Sample Preparation:

  • Collect the desired plant material (e.g., bark of Pseudolarix amabilis).

  • Air-dry or freeze-dry the material to remove moisture.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

3.2.2. Extraction:

  • Soxhlet Extraction: A comprehensive method involving continuous extraction with a suitable solvent (e.g., methanol or ethanol) for several hours.

  • Ultrasonic-Assisted Extraction (UAE): Macerate the powdered plant material in a solvent and subject it to ultrasonication. This method can reduce extraction time and temperature.

  • Maceration: Soak the plant material in a solvent for an extended period (24-72 hours) with occasional agitation.

3.2.3. Purification:

  • Liquid-Liquid Partitioning: The crude extract is dissolved in water and successively partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, prep-HPLC with a suitable column (e.g., C18) and mobile phase is employed to obtain highly pure this compound.

Quantification Workflow

A validated UPLC-MS/MS method would be the gold standard for accurate and sensitive quantification of this compound in plant extracts.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis CrudeExtract Crude Plant Extract SPE Solid Phase Extraction (SPE) for Cleanup CrudeExtract->SPE UPLC UPLC Separation (e.g., C18 column) SPE->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quantification Quantification of This compound MSMS->Quantification Calibration Calibration Curve with Standard this compound Calibration->Quantification

Caption: Proposed workflow for the quantification of this compound.

3.3.1. UPLC-MS/MS Parameters (Hypothetical):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Signaling Pathways: Insights from a Related Compound

Direct research on the signaling pathways modulated by this compound is currently unavailable. However, extensive studies have been conducted on Pseudolaric acid B , a diterpenoid also isolated from Pseudolarix amabilis. Given the shared origin and potential for related biological activities, the signaling pathways affected by Pseudolaric acid B provide a valuable starting point for investigating this compound.

PI3K/AKT/mTOR Signaling Pathway

Pseudolaric acid B has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells, leading to apoptosis.

PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K Apoptosis Apoptosis PAB->Apoptosis induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Pseudolaric acid B.

NF-κB and p38 MAPK Signaling Pathways

Pseudolaric acid B has demonstrated immunosuppressive effects by inhibiting the NF-κB and p38 MAPK signaling pathways in T lymphocytes.[2]

NFkB_p38_Pathway PAB Pseudolaric Acid B IKK IKK Complex PAB->IKK p38 p38 MAPK PAB->p38 Stimuli T-cell Activation Stimuli Stimuli->IKK Stimuli->p38 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits GeneTranscription Pro-inflammatory Gene Transcription NFkB->GeneTranscription promotes p38->GeneTranscription promotes

Caption: Inhibition of NF-κB and p38 MAPK pathways by Pseudolaric acid B.

Future Directions and Conclusion

This compound remains a largely understudied natural product with potential therapeutic value. The immediate priorities for future research should include:

  • Quantitative analysis of this compound in its natural sources to identify high-yielding plant material and optimal harvest times.

  • Development and validation of a robust and sensitive analytical method , such as UPLC-MS/MS, for the accurate quantification of this compound.

  • Isolation of sufficient quantities of pure this compound to enable comprehensive biological activity screening.

  • Investigation into the signaling pathways directly modulated by this compound to elucidate its mechanism of action.

This technical guide consolidates the current understanding of this compound and provides a roadmap for future research. By addressing the existing knowledge gaps, the scientific community can unlock the full therapeutic potential of this promising natural compound.

References

The Elusive Structure of Pseudolaroside B: A Case of Mistaken Identity and Missing Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the natural products of Pseudolarix amabilis, the name "Pseudolaroside B" may appear in chemical databases. However, a thorough examination of scientific literature reveals a significant lack of detailed information regarding its chemical structure elucidation. This has led to considerable confusion, particularly with the well-studied and biologically active compound, Pseudolaric Acid B.

While a compound named this compound is cataloged in the PubChem database with the molecular formula C14H18O9 and the IUPAC name 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, there is a conspicuous absence of published experimental data essential for its structural verification.[1] Key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC) and detailed Mass Spectrometry (MS) fragmentation analysis, which form the cornerstone of modern structure elucidation, are not publicly available for this compound.

This scarcity of data stands in stark contrast to the wealth of information available for Pseudolaric Acid B, a diterpenoid also isolated from Pseudolarix amabilis. The extensive research on Pseudolaric Acid B, covering its isolation, bioactivity, and synthesis, often leads to the mistaken assumption that "this compound" is a related and equally well-characterized compound.

The Challenge of Structure Elucidation without Data

The process of elucidating the chemical structure of a novel natural product is a meticulous and multi-faceted endeavor. It involves the isolation and purification of the compound, followed by a battery of spectroscopic and spectrometric analyses.

A logical workflow for such a process is outlined below:

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Determination Extraction Extraction from Pseudolarix amabilis Chromatography Chromatographic Separation Extraction->Chromatography Purification Purification of Target Compound Chromatography->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity NMR Correlation Analysis NMR_2D->Connectivity Fragmentation MS Fragmentation Analysis Fragmentation->Connectivity Stereochemistry Stereochemical Analysis Connectivity->Stereochemistry Structure Proposed Structure Stereochemistry->Structure

Figure 1. A generalized workflow for the structural elucidation of a natural product.

Without the foundational data from these experimental techniques for this compound, it is impossible to construct the detailed tables of quantitative data or provide the in-depth experimental protocols requested by the scientific community.

A Call for Clarity and Further Research

The current state of information on this compound presents a significant knowledge gap. It is plausible that "this compound" is a misnomer for another compound, a rarely isolated constituent with un Fpublished data, or a synthetic derivative.

To resolve this ambiguity, further research is imperative. The isolation of a compound matching the molecular formula of this compound from Pseudolarix amabilis and the subsequent publication of its complete spectroscopic and spectrometric data are necessary to validate its existence and definitively determine its chemical structure. Until such data becomes available, the scientific community should exercise caution when encountering the name "this compound" and avoid conflating it with the well-documented Pseudolaric Acid B. Researchers are encouraged to consult the primary literature and critically evaluate the available evidence before embarking on studies involving this putative compound.

References

Pseudolaroside B: A Technical Guide to Its Physicochemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data on the physicochemical properties of Pseudolaroside B is limited in publicly available scientific literature. Much of the available research focuses on a related compound, Pseudolaric Acid B. This guide summarizes the available computed data for this compound and outlines the standard experimental methodologies used for determining the physicochemical properties of diterpenoid glycosides, a class of compounds to which this compound belongs.

Introduction

This compound is a diterpenoid glycoside found in several plant species, including Pseudolarix amabilis, Larix kaempferi, and Ziziphus jujuba var. spinosa[1]. As a member of the diterpenoid glycoside family, it is of interest to researchers for its potential biological activities. A thorough understanding of its physicochemical properties is fundamental for any investigation into its therapeutic potential, guiding formulation development, pharmacokinetic studies, and toxicological assessments. This technical guide provides a summary of the computed physicochemical properties of this compound and details the standard experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Key parameters include molecular weight, lipophilicity (LogP), solubility, and ionization constant (pKa). While experimental data for this compound is scarce, computed values from reliable databases provide a useful starting point for research.

Data Presentation

The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. It is crucial to note that these are predicted values and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₉PubChem[1]
Molecular Weight 330.29 g/mol PubChem[1]
XLogP3 -1.5PubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 9PubChem[1]
Rotatable Bond Count 5PubChem[1]
Topological Polar Surface Area 146 ŲPubChem[1]
Formal Charge 0PubChem[1]
Complexity 404PubChem[1]
IUPAC Name 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acidPubChem[1]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of diterpenoid glycosides like this compound.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, filtered through a low-binding filter (e.g., 0.22 µm), and the concentration of the dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in units such as mg/mL or µM.

A high-throughput alternative is the turbidimetric solubility assay, which provides a kinetic solubility value by measuring the turbidity of a solution as the compound is added.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in the body. The octanol-water partition coefficient (Kow) is the most common measure.

Methodology: HPLC-based LogP Determination

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for estimating LogP values.

  • Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention time of this compound is used to calculate its retention factor (k'), and its LogP value is then determined from the calibration curve[2][3][4].

Stability Studies

Stability testing is essential to determine a compound's shelf-life and to identify potential degradation products.

Methodology: HPLC-based Stability Assessment

  • Sample Preparation: Solutions of this compound are prepared in relevant aqueous buffers (e.g., pH 4, 7.4, and 9) and stored under controlled conditions of temperature (e.g., 4 °C, 25 °C, 40 °C) and light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), aliquots of the solutions are withdrawn.

  • HPLC Analysis: The concentration of this compound in each aliquot is quantified using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: The percentage of the initial concentration of this compound remaining at each time point is calculated. The degradation kinetics can be determined, and the shelf-life can be estimated[5].

Biological Activity and Signaling Pathways (Hypothetical)

While specific data for this compound is limited, research on the closely related compound, Pseudolaric Acid B , has shown significant biological activity, including antifungal and cytotoxic effects[6][7][8][9][10][11][12][13][14]. It is plausible that this compound may exhibit similar, though not identical, activities.

Given the lack of direct evidence for this compound's mechanism of action, a hypothetical signaling pathway can be proposed based on the known activities of other natural glycosides. Many glycosides exert their effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation[15][16].

The following diagram illustrates a hypothetical experimental workflow to investigate the cytotoxic effects of this compound and to identify the signaling pathways involved.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hypothetical) cell_lines Cancer Cell Lines treatment This compound Treatment cell_lines->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay animal_model Xenograft Mouse Model viability_assay->animal_model Positive Result western_blot Western Blot Analysis apoptosis_assay->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis drug_admin Drug Administration animal_model->drug_admin tumor_measurement Tumor Growth Measurement drug_admin->tumor_measurement toxicity_assessment Toxicity Assessment drug_admin->toxicity_assessment signaling_pathway cluster_pathway Hypothetical Apoptotic Signaling Pathway psb This compound receptor Cell Surface Receptor psb->receptor Binds to pi3k PI3K receptor->pi3k Inhibits akt Akt pi3k->akt Inhibits mtor mTOR akt->mtor Inhibits bcl2 Bcl-2 akt->bcl2 Inhibits bax Bax caspase9 Caspase-9 bax->caspase9 Activates bcl2->bax Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

References

Screening the Biological Activity of Pseudolaroside B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B, a diterpene acid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Traditionally used in Chinese medicine for treating skin ailments, modern research has unveiled its potential as a multi-target therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antifungal properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Anticancer Activity

This compound exhibits robust anticancer effects across a variety of cancer types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]

Proliferation Inhibition and Cytotoxicity

This compound has demonstrated significant dose- and time-dependent inhibition of proliferation in a range of cancer cell lines.[1]

Cell Line[4][5]Cancer Type[1][5]IC50 (µM)[4][5]
MDA-MB-231[1]Triple-Negative Breast Cancer[1]Not explicitly stated in snippets
HeLa[4]Cervical Cancer[2]0.17 - 5.20[4]
HepG2[5]Hepatocellular Carcinoma[5]1.58[5]
SK-Hep-1[5]Hepatocellular Carcinoma[5]1.90[5]
Huh-7[5]Hepatocellular Carcinoma[5]2.06[5]
HKC[4]Normal Human Kidney Epithelial[4]5.77[4]
Mechanism of Action

The anticancer activity of this compound is attributed to its ability to modulate several key signaling pathways and cellular processes.

1. Induction of Apoptosis:

This compound induces apoptosis through both intrinsic and extrinsic pathways. It has been shown to up-regulate p53, down-regulate the anti-apoptotic protein Bcl-2, and activate Caspase-3.[4] In some cancer cell lines, it triggers apoptosis through the induction of Death Receptor 5 (DR5).[6] Furthermore, it can activate the mitochondrial apoptosis pathway.[1]

2. Cell Cycle Arrest:

A prominent mechanism of this compound's anticancer effect is the induction of cell cycle arrest at the G2/M phase.[3][4] This is often associated with the disruption of cellular microtubule networks and the inhibition of mitotic spindle formation.[3]

3. Inhibition of Signaling Pathways:

This compound has been shown to inhibit several critical carcinogenic signaling pathways:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a key mechanism in its effect on triple-negative breast cancer.[1]

  • STAT3, ERK1/2, and Akt Pathways: Down-regulation of the phosphorylation of these proteins has been observed in hepatocellular carcinoma cells.[5]

  • GSK-3β/β-catenin Pathway: this compound can suppress abnormal signaling in this pathway in liver cancer cells.[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay):

  • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining):

  • Treat cells with this compound for a specified time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

  • Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, Bcl-2, Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway PAB This compound PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Apoptosis_Pathway PAB This compound p53 p53 PAB->p53 Up-regulates Bcl2 Bcl-2 PAB->Bcl2 Down-regulates DR5 Death Receptor 5 PAB->DR5 Induces Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 Caspase3->Apoptosis DR5->Caspase3

Caption: this compound induces apoptosis through multiple pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory conditions.[2][7]

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of pro-inflammatory signaling pathways and the modulation of cytokine production.

1. Inhibition of NF-κB Signaling:

This compound suppresses the activation of the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit and the phosphorylation and degradation of IκBα.[7]

2. Inhibition of p38 MAPK Pathway:

It also suppresses the phosphorylation of p38 MAP kinase, another key regulator of inflammatory responses.[7]

3. Modulation of PPARγ:

This compound can ameliorate inflammation by stabilizing peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn inhibits the NF-κB signaling pathway.[8][9]

4. Reduction of Pro-inflammatory Cytokines:

Treatment with this compound leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-17.[9][10]

Experimental Protocols

Measurement of Nitric Oxide (NO) Production:

  • Culture RAW264.7 macrophages in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, an indicator of NO production.

Cytokine Measurement (ELISA):

  • Collect cell culture supernatants or serum from animal models.

  • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAB This compound IKK IKKα/β PAB->IKK Inhibits p38 p38 MAPK PAB->p38 Inhibits PPARg PPARγ PAB->PPARg Stabilizes LPS LPS LPS->IKK LPS->p38 IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocation PPARg->NFkappaB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Transcription

Caption: this compound inhibits inflammatory signaling pathways.

Antifungal Activity

This compound is a potent antifungal agent, a property that aligns with its traditional use in treating skin infections.[11]

Spectrum of Activity

It is active against a range of pathogenic fungi, including:

  • Trichophyton mentagrophytes[11]

  • Microsporum gypseum[11]

  • Candida species[11]

  • Torulopsis petrophilum[11]

Quantitative Data

The antifungal efficacy of this compound is comparable to that of amphotericin B against certain Candida and Torulopsis species.[11] In a study on Candida tropicalis, the median Minimum Inhibitory Concentrations (MICs) of this compound ranged from 8 to 16 µg/mL against both fluconazole-resistant and fluconazole-susceptible strains.[12] When combined with fluconazole, a synergistic effect was observed against resistant strains.[13]

Organism[12]Resistance Profile[12]PAB MIC (µg/mL)[12]
Candida tropicalisFluconazole-resistant8 - 16[12]
Candida tropicalisFluconazole-susceptible8 - 16[12]
Experimental Protocols

Broth Microdilution Assay for MIC Determination:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

This compound is a promising natural product with a well-documented portfolio of biological activities. Its potent anticancer, anti-inflammatory, and antifungal properties, underpinned by its modulation of multiple key cellular signaling pathways, highlight its therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various disease applications.

References

A Technical Guide to the Preliminary Anticancer Effects of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pseudolaroside B (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anticancer properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the current understanding of PAB's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. PAB exerts its antitumor effects through multiple avenues, including the induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and modulation of critical cell survival pathways such as PI3K/AKT/mTOR. Furthermore, PAB has been shown to induce autophagy, which can play a dual role in cell survival or death depending on the cancer type, and to inhibit cancer cell migration and invasion. In vivo studies have corroborated these findings, showing significant tumor growth inhibition. This document serves as a resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound (PAB) is a major bioactive diterpene acid derived from the traditional Chinese medicine Cortex pseudolaricis.[1] Initially recognized for its antifungal and antifertility activities, recent research has highlighted its potent cytotoxic and antitumor properties against various malignancies, including breast, liver, lung, and prostate cancers, as well as glioblastoma and melanoma.[1][2][3][4] The growing body of evidence suggests PAB's potential as a lead compound for novel cancer therapeutics.[2][5] This guide synthesizes the preliminary findings on PAB's anticancer effects, focusing on its molecular mechanisms, in vitro and in vivo efficacy, and the experimental methodologies used to elucidate these properties.

In Vitro Anticancer Activity

Cytotoxicity and Antiproliferative Effects

PAB demonstrates potent dose- and time-dependent inhibition of proliferation in a wide array of human cancer cell lines.[6][7] Its cytotoxic effects have been observed in cancers originating from diverse tissues, while showing less impact on certain normal cell lines, suggesting a degree of tumor selectivity.[6][8]

Data Summary: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the reported IC50 values for PAB against various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
MDA-MB-231Triple-Negative Breast Cancer19.324 h[6]
8.348 h[6]
5.7672 h[6]
HepG2Hepatocellular Carcinoma1.58Not Specified[9]
SK-Hep-1Hepatocellular Carcinoma1.90Not Specified[9]
Huh-7Hepatocellular Carcinoma2.06Not Specified[9]
U87Glioblastoma~10Not Specified[2]
HCT-116Colorectal Carcinoma1.11Not Specified[10]
VariousMultiple Cancer Types0.17 - 5.20Not Specified[8]
HKCNormal Kidney Epithelial5.77Not Specified[8]

Mechanisms of Action

PAB's anticancer activity is attributed to its ability to interfere with multiple fundamental cellular processes required for tumor growth and survival.

Induction of Apoptosis

PAB is a potent inducer of apoptosis, or programmed cell death, through caspase-dependent and, in some cases, caspase-independent pathways.[2][5] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.

  • Intrinsic Pathway : PAB treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl and the upregulation of the pro-apoptotic protein Bax.[6][7] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[6]

  • Extrinsic Pathway : In head and neck cancer cells, PAB has been shown to increase the expression of Death Receptor 5 (DR5), leading to the activation of the initiator caspase-8.[5]

  • Caspase-Independent Pathway : In U87 glioblastoma cells, PAB-induced apoptosis is only partially blocked by a pan-caspase inhibitor, suggesting the involvement of a caspase-independent mechanism involving the nuclear translocation of Apoptosis Inducing Factor (AIF).[2]

Activation of caspase-3 ultimately leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), culminating in cell death.[2][6]

PAB_Apoptosis_Pathway PAB-Induced Apoptotic Pathways PAB This compound (PAB) DR5 Death Receptor 5 (DR5) Expression ↑ PAB->DR5 Induces Bcl2 Bcl-2 / Bcl-xl ↓ PAB->Bcl2 Downregulates Bax Bax ↑ PAB->Bax Upregulates AIF AIF Nuclear Translocation PAB->AIF Induces (Caspase-Independent) Casp8 Cleaved Caspase-8 ↑ DR5->Casp8 Activates Casp3 Cleaved Caspase-3 ↑ Casp8->Casp3 Activates Mito Mitochondria CytC Cytochrome c Release Mito->CytC Permeabilization Bcl2->Mito Anti-Apoptotic Bax->Mito Pro-Apoptotic Casp9 Cleaved Caspase-9 ↑ CytC->Casp9 Activates Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to AIF->Apoptosis Leads to

Caption: PAB induces apoptosis via extrinsic (DR5) and intrinsic (mitochondrial) pathways.

Cell Cycle Arrest

A common mechanism of anticancer agents is the disruption of the cell cycle. PAB consistently induces cell cycle arrest at the G2/M phase in various cancer cell lines.[2][3][6][8][11][12] This arrest prevents cancer cells from proceeding through mitosis and subsequent division. The mechanism involves the upregulation of tumor suppressor proteins p53 and p21.[6] p21, a cyclin-dependent kinase (CDK) inhibitor, subsequently downregulates the activity of the CDK1/Cyclin B1 complex, which is essential for the G2 to M phase transition.[6]

PAB_CellCycle_Arrest PAB-Induced G2/M Cell Cycle Arrest PAB This compound (PAB) p53 p53 Expression ↑ PAB->p53 Upregulates p21 p21 Expression ↑ p53->p21 Activates CDK1_CyclinB1 CDK1 / Cyclin B1 Complex Activity ↓ p21->CDK1_CyclinB1 Inhibits G2_Phase G2 Phase M_Phase M Phase (Mitosis) CDK1_CyclinB1->M_Phase Promotes Transition Arrest G2/M Arrest CDK1_CyclinB1->Arrest Leads to

Caption: PAB upregulates p53/p21 to inhibit CDK1/Cyclin B1, causing G2/M arrest.

Modulation of Signaling Pathways

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, survival, and metastasis, and is often hyperactivated in cancer.[6] PAB has been shown to significantly inhibit this pathway in triple-negative breast cancer cells.[6] It dose-dependently suppresses the expression of PI3K (p110β) and the phosphorylation of downstream targets AKT and mTOR, without affecting their total protein levels.[6] Co-treatment with a PI3K inhibitor enhances PAB-induced apoptosis, confirming the pathway's role in PAB's anticancer effect.[6]

PAB_PI3K_Pathway PAB's Inhibition of the PI3K/AKT/mTOR Pathway PAB This compound (PAB) PI3K PI3K PAB->PI3K Inhibits pAKT p-AKT PI3K->pAKT Activates pmTOR p-mTOR pAKT->pmTOR Activates Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes Apoptosis Apoptosis pmTOR->Apoptosis Inhibits

Caption: PAB blocks the PI3K/AKT/mTOR survival pathway, promoting apoptosis.

Autophagy is a cellular degradation process that can either promote cell survival under stress or contribute to cell death. PAB's effect on autophagy is context-dependent.[13] In some cancer cells, such as MCF-7 breast cancer, PAB induces autophagy as a pro-survival mechanism.[14] In these cases, inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) significantly enhances PAB's cytotoxic effects.[13][14] One proposed mechanism is that PAB inhibits the binding of the anti-apoptotic protein Bcl-2 to Beclin-1, freeing Beclin-1 to initiate autophagy.[14] In other cell lines, PAB induces autophagic cell death.[3]

PAB_Autophagy_Interplay PAB-Induced Autophagy and its Interplay with Apoptosis PAB This compound (PAB) Bcl2_Beclin1 Bcl-2 / Beclin-1 Complex PAB->Bcl2_Beclin1 Inhibits Binding LC3 LC3-I → LC3-II Conversion PAB->LC3 Promotes Apoptosis Apoptosis PAB->Apoptosis Beclin1 Free Beclin-1 Bcl2_Beclin1->Beclin1 Releases Autophagy Autophagy Beclin1->Autophagy Initiates LC3->Autophagy Promotes Survival Cell Survival (Resistance) Autophagy->Survival Promotes (in some cells) Inhibitor 3-MA (Inhibitor) Inhibitor->Autophagy Inhibits Inhibitor->Apoptosis Sensitizes to

Caption: PAB can induce autophagy, which may act as a survival or death mechanism.

Inhibition of Metastasis

PAB has been shown to inhibit the migration and invasion of triple-negative breast cancer cells.[6] This effect is linked to the suppression of the epithelial-mesenchymal transition (EMT), a key process in metastasis. PAB treatment decreases the expression of mesenchymal markers N-cadherin and vimentin (B1176767) while increasing the expression of the epithelial marker E-cadherin.[6]

In Vivo Antitumor Efficacy

The anticancer effects of PAB observed in vitro have been validated in animal models. PAB significantly inhibits the growth of transplantable tumors in mice.

Data Summary: In Vivo Tumor Inhibition
Animal ModelCancer TypeDoseAdministrationTumor Growth Inhibition RateReference
MiceHepatocarcinoma 22 (H22)30 mg/kg/dayi.p. for 10 days14.4%[8]
60 mg/kg/dayi.p. for 10 days40.1%[8]
MiceLewis Lung Cancer30 mg/kg/dayi.p. for 10 days39.1%[8]
60 mg/kg/dayi.p. for 10 days47.0%[8]
Mice XenograftHead and Neck Cancer (HN22)2.5 mg/kg/day (extract)Not SpecifiedReduced tumor growth[5]

Furthermore, in vivo toxicity studies have shown that PAB at effective doses does not induce significant structural or biochemical changes in the liver and kidneys of mice, suggesting a favorable safety profile.[2]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer effects of PAB. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of PAB (and a vehicle control, e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. For CCK-8, no solubilization is needed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with PAB at various concentrations for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Western Blotting
  • Protein Extraction: Treat cells with PAB, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Animal Housing: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100 mm³), randomly assign mice to treatment and control groups.

  • Treatment Administration: Administer PAB (e.g., via intraperitoneal injection) or vehicle control according to the desired dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be used for further analysis like immunohistochemistry.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted anticancer activities. It effectively inhibits cancer cell proliferation, induces apoptosis and cell cycle arrest, and modulates key oncogenic signaling pathways. Its ability to inhibit tumor growth in vivo with limited toxicity underscores its therapeutic potential.

Future research should focus on:

  • Derivative Synthesis: Designing and synthesizing PAB derivatives to improve potency, selectivity, and pharmacokinetic properties.[10]

  • Combination Therapies: Investigating synergistic effects when PAB is combined with standard chemotherapeutic agents or targeted therapies.[3][15]

  • Pharmacokinetic and Pharmacodynamic Studies: Conducting comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PAB.

  • Clinical Trials: Moving promising PAB formulations into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.

References

Investigating the Immunomodulatory Properties of Pseudolaroside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: While the inquiry specifically requests information on the immunomodulatory properties of Pseudolaroside B, a comprehensive review of the scientific literature reveals a significant scarcity of research on this particular compound. The vast majority of studies on the bioactive constituents of Pseudolarix kaempferi (Golden Larch) focus on Pseudolaric Acid B (PAB) . PAB is a diterpene acid from the same plant and has been extensively investigated for its immunomodulatory, anti-inflammatory, and anti-cancer effects.

This technical guide will therefore provide an in-depth overview of the immunomodulatory properties of Pseudolaric Acid B (PAB) as a comprehensive case study of a closely related and extensively researched compound. The findings presented herein are attributed to PAB and may not be directly extrapolated to this compound. Further research is warranted to elucidate the specific biological activities of this compound.

Introduction to Pseudolaric Acid B (PAB)

Pseudolaric acid B (PAB) is a major bioactive diterpenoid isolated from the root and trunk bark of Pseudolarix kaempferi, a plant used for centuries in traditional Chinese medicine to treat skin diseases, including those with inflammatory and microbial origins.[1][2] Modern pharmacological studies have identified PAB as a potent agent with a range of biological activities, including anti-fungal, anti-cancer, and significant immunomodulatory effects.[2][3] This guide will focus on the latter, detailing its impact on immune cells, the underlying signaling pathways, and the experimental methodologies used to ascertain these properties.

Immunomodulatory Effects of PAB on Immune Cells

PAB exerts its immunomodulatory effects by targeting several key immune cell types, primarily T lymphocytes and macrophages.

T Lymphocytes

PAB has been shown to be a potent suppressor of T lymphocyte activation and proliferation.[1][4] This is a critical aspect of its potential therapeutic application in T-cell-mediated autoimmune diseases.[4] Studies have demonstrated that PAB can inhibit the proliferation of T cells stimulated by various mitogens.[2] Furthermore, it has been observed to decrease the production of Interleukin-2 (IL-2), a cytokine crucial for T cell proliferation and differentiation.[2][5]

Macrophages

PAB demonstrates significant anti-inflammatory effects by modulating macrophage activity. It can inhibit the M1 polarization of macrophages, a pro-inflammatory phenotype, and reduce the production of key inflammatory cytokines.[6] In models of inflammation induced by lipopolysaccharide (LPS), PAB has been shown to decrease the expression of pro-inflammatory mediators.[6][7]

Signaling Pathways Modulated by PAB

The immunomodulatory and anti-inflammatory effects of PAB are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism of PAB's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][8] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. PAB has been shown to prevent the nuclear translocation of the NF-κB p65 subunit and inhibit the degradation of its inhibitor, IκBα, thereby suppressing the inflammatory cascade.[1][8]

p38 MAPK Signaling Pathway

PAB also modulates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][9] The p38 MAPK pathway is involved in cellular responses to stress and plays a significant role in inflammation. PAB has been found to inhibit the phosphorylation of p38, which in turn suppresses the activation of downstream targets and reduces the production of inflammatory cytokines.[1][4]

PPARγ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. PAB has been identified as an agonist of PPARγ, meaning it can activate this receptor.[4][6] Activation of PPARγ can lead to the suppression of inflammatory responses, and this mechanism is believed to contribute to the immunomodulatory effects of PAB.[6][10]

Quantitative Data on PAB's Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of PAB on cytokine production and other immunomodulatory parameters.

Table 1: Effect of Pseudolaric Acid B on Pro-inflammatory Cytokine Production

Cell Type/ModelStimulantPAB Concentration/DoseCytokinePercent Inhibition/ReductionReference
HT-29 CellsCytokine MixtureNot specifiedPGE2Significant Inhibition[8]
RAW264.7 MacrophagesLPS0.5 µmol/LIL-1β mRNAMarked Decrease[6]
RAW264.7 MacrophagesLPS0.5 µmol/LTNF-α mRNAMarked Decrease[6]
Atopic Dermatitis Mouse Model-Not specifiedIL-1β (serum & skin)Significant Decrease[10]
Atopic Dermatitis Mouse Model-Not specifiedTNF-α (serum & skin)Significant Decrease[10]
T-cell mediated DTH mouse model-5, 10, 20 mg/kgTNF-αDose-dependent reduction[4]

Table 2: Effect of Pseudolaric Acid B on T-Cell Proliferation and IL-2 Production

Cell TypeStimulantPAB ConcentrationEffectReference
T lymphocytesConcanavalin ANot specifiedInhibition of proliferation[2]
Antigen-specific T lymphocytesDinitrophenyl-modified spleen cellsNot specifiedInhibition of proliferation[5]
Concanavalin A-activated T lymphocytesConcanavalin ANot specifiedDecreased IL-2 production[5]
Antigen-specific T lymphocytesDinitrophenyl-modified spleen cellsNot specifiedDecreased IL-2 production[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of PAB's immunomodulatory properties.

Cell Culture and Treatment
  • Cell Lines: Human colon adenocarcinoma cells (HT-29), murine macrophage cells (RAW264.7), and Jurkat T cells are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • PAB Treatment: PAB is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific time periods as indicated in the experimental design.

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-2) in cell culture supernatants or serum samples.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards and samples (cell culture supernatant or serum) to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add a substrate that will be converted by the enzyme to produce a colored product.

    • Measure the absorbance of the colored product using a microplate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Western Blotting for Signaling Protein Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB p65, IκBα, phosphorylated p38).

  • Procedure:

    • Lyse cells to extract total proteins.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time PCR for Gene Expression Analysis
  • Principle: Real-Time Polymerase Chain Reaction (RT-PCR) is used to measure the mRNA expression levels of specific genes (e.g., TNF-α, IL-1β, PPARγ).

  • Procedure:

    • Isolate total RNA from cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform PCR using the cDNA as a template, specific primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • Monitor the fluorescence in real-time as the PCR product accumulates.

    • Determine the relative gene expression levels by comparing the cycle threshold (Ct) values of the target gene to a reference gene (e.g., GAPDH).

Flow Cytometry for Cell Cycle and Phenotype Analysis
  • Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It can be used to determine cell cycle distribution and to identify cell surface markers.

  • Procedure (Cell Cycle):

    • Harvest and fix cells.

    • Treat cells with RNase and stain with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure (Phenotype):

    • Stain cells with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD8, CD25).

    • Analyze the stained cells using a flow cytometer to identify and quantify different cell populations.

Visualizing PAB's Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Pseudolaric Acid B.

Caption: PAB inhibits the NF-κB signaling pathway by preventing IKK activation.

PAB_p38MAPK_Pathway Cellular Stress Cellular Stress Upstream Kinases Upstream Kinases Cellular Stress->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylates Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Activates Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response PAB Pseudolaric Acid B PAB->p38 MAPK Inhibits Phosphorylation

Caption: PAB suppresses the p38 MAPK pathway by inhibiting p38 phosphorylation.

Caption: PAB activates the PPARγ signaling pathway, promoting anti-inflammatory effects.

Conclusion

Pseudolaric Acid B exhibits potent immunomodulatory and anti-inflammatory properties, primarily through the suppression of T-cell activation and the modulation of macrophage function. Its mechanisms of action involve the inhibition of the NF-κB and p38 MAPK signaling pathways and the activation of the PPARγ pathway. These findings suggest that PAB holds significant promise as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. However, it is imperative to underscore that this body of research pertains to Pseudolaric Acid B. Dedicated investigation into the immunomodulatory potential of this compound is essential to determine its specific biological activities and therapeutic potential.

References

An In-depth Technical Guide on the Initial Studies of the Antifungal Activity of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a significant global health challenge. This has intensified the search for novel antifungal agents with unique mechanisms of action. Pseudolaroside B (PAB), also known as Pseudolaric Acid B, is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for treating skin conditions like tinea, PAB has garnered scientific interest for its broad spectrum of biological activities, including potent antifungal properties.[1] This technical guide provides a comprehensive overview of the initial research into the antifungal activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Antifungal Spectrum of Activity

Initial in vitro studies have demonstrated that this compound exhibits significant inhibitory activity against a range of clinically relevant and plant pathogenic fungi. Its efficacy has been particularly noted against various species of Candida and Aspergillus.

In Vitro Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. PAB has shown potent activity, with MIC values often in the low microgram per milliliter range. Notably, PAB maintains similar activity against both fluconazole-susceptible and fluconazole-resistant fungal strains, suggesting a mechanism of action distinct from azole antifungals.[2][3]

Fungal SpeciesStrain TypeMIC Range (µg/mL)Reference
Candida tropicalisFluconazole-Resistant8 - 16[2][4]
Candida tropicalisFluconazole-Susceptible8 - 16[2][4]
Candida albicansFluconazole-Resistant0.5 - 4[3][5]
Candida albicansFluconazole-Susceptible0.5 - 4[3][5]
Aspergillus fumigatusNot SpecifiedDose-dependent inhibition[6]
Colletotrichum gloeosporioidesPlant PathogenEC₅₀: 0.087 - 1.927[7]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) data for this compound against various fungal species. EC₅₀ represents the median effective concentration.

Synergistic Interactions with Fluconazole (B54011)

A significant finding in the study of PAB is its strong synergistic activity when combined with fluconazole (FLC), particularly against azole-resistant strains of Candida.[3][5] This synergy can potentially restore the efficacy of existing antifungal drugs and reduce the required therapeutic doses, thereby minimizing toxicity.

Checkerboard Synergy Analysis

The synergistic relationship is quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained via a checkerboard microdilution assay. An FICI value of ≤ 0.5 is a definitive indicator of synergy. Studies have consistently shown strong synergy between PAB and fluconazole against resistant Candida isolates.[2][3][4][5]

Fungal SpeciesResistance ProfilePAB MIC in Combination (µg/mL)FLC MIC in Combination (µg/mL)FICI RangeInterpretationReference
C. tropicalisFluconazole-ResistantNot explicitly statedReduced up to 128-fold0.070 - 0.375Synergy[2][4]
C. albicansFluconazole-Resistant0.5 - 40.06 - 40.02 - 0.13Synergy[3][5]
C. albicansFluconazole-Susceptible0.5 - 41 - 80.25 - 0.5Synergy (in 17% of strains)[3][5]

Table 2: Synergistic activity of this compound in combination with Fluconazole against Candida species.

G cluster_workflow Checkerboard Assay Workflow prep_a Prepare Serial Dilutions of Drug A (PAB) plate Dispense into 96-Well Plate Matrix prep_a->plate prep_b Prepare Serial Dilutions of Drug B (FLC) prep_b->plate inoculate Add Standardized Fungal Inoculum plate->inoculate incubate Incubate Plate (24-48h at 35-37°C) inoculate->incubate read Determine MICs (Alone & in Combination) incubate->read calculate Calculate FICI Value read->calculate interpret Interpret Interaction (Synergy, Indifference, Antagonism) calculate->interpret

Caption: Workflow of the checkerboard assay for synergy testing.

Anti-Biofilm Activity

Fungal biofilms are structured communities of cells that adhere to surfaces and are encased in an extracellular matrix, rendering them notoriously resistant to conventional antifungal agents.[2] PAB has demonstrated the ability to inhibit the formation of fungal biofilms and shows synergistic effects with fluconazole in disrupting both early-stage and mature biofilms.[2][6]

  • Against Aspergillus fumigatus : PAB was shown to inhibit the formation of fungal biofilms in a dose-dependent manner.[6]

  • Against Candida tropicalis : The combination of PAB and fluconazole exhibited a strong, dose-dependent synergistic inhibitory effect, eliminating over 80% of biofilm formation in both early and mature stages.[2][4][8]

G cluster_workflow Biofilm Inhibition Assay Workflow inoculum Prepare Fungal Inoculum (1 x 10^6 cells/mL) formation Incubate in 96-Well Plate (24h for Biofilm Formation) inoculum->formation wash_treat Wash & Treat with PAB (Alone or in Combination) formation->wash_treat incubate Incubate (24-48h) wash_treat->incubate stain Wash & Stain with 0.1% Crystal Violet incubate->stain solubilize Wash & Solubilize Stain (e.g., 30% Acetic Acid) stain->solubilize read Measure Absorbance (OD 550-590 nm) solubilize->read

Caption: General workflow for the crystal violet biofilm inhibition assay.

Mechanism of Action

The antifungal activity of this compound appears to be multifaceted, involving the disruption of multiple cellular processes crucial for fungal survival and growth. This contrasts with azoles, which primarily target ergosterol (B1671047) biosynthesis.[7][8]

Disruption of Cellular Integrity and Microtubules

Scanning electron microscopy (SEM) has revealed that PAB causes significant damage to fungal cell integrity.[2][4][8] Key effects include:

  • Inhibition of Ergosterol Biosynthesis: PAB treatment has been shown to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[7]

  • Increased Membrane Permeability: Damage to the cell membrane leads to increased permeability and leakage of intracellular contents.[7]

  • Cellular Deformation: Fungal cells exposed to PAB exhibit deformation, swelling, and eventual collapse.[8]

  • Microtubule Destabilization: PAB is a known microtubule-destabilizing agent.[9] This action disrupts mitotic spindle formation and mycelial growth, which is a critical virulence factor for many fungi.[8]

Inhibition of (1,3)-β-D-glucan Synthesis via Rho1 Pathway

A more specific molecular target identified for PAB is the Rho1 GTPase.[6] Rho1 is a key regulator in the protein kinase C (PKC) cell wall integrity pathway, which ultimately activates FKS1, the catalytic subunit of (1,3)-β-D-glucan synthase. By binding to and inhibiting Rho1, PAB effectively disrupts the synthesis of (1,3)-β-D-glucan, a vital structural polymer of the fungal cell wall.[6] This inhibition weakens the cell wall, contributing to cell lysis and death.

G cluster_mech Proposed Antifungal Mechanisms of this compound cluster_membrane Cell Membrane cluster_cytoskeleton Cytoskeleton cluster_wall Cell Wall pab This compound ergosterol Ergosterol Biosynthesis pab->ergosterol Inhibits microtubules Microtubule Polymerization pab->microtubules Inhibits rho1 Rho1 Pathway pab->rho1 Inhibits permeability Membrane Permeability ergosterol->permeability Disrupts mitosis Mycelial Growth & Mitosis microtubules->mitosis Required for glucan β-D-Glucan Synthesis rho1->glucan Activates

Caption: Overview of the multifaceted mechanism of action of PAB.

G cluster_pathway Inhibition of Fungal Rho1 Signaling Pathway pab This compound rho1 Rho1-GTP (Active) pab->rho1 Inhibits pkc1 PKC1 rho1->pkc1 Activates mapk MAP Kinase Cascade pkc1->mapk Activates fks1 FKS1 (β-1,3-Glucan Synthase) mapk->fks1 Activates glucan β-1,3-Glucan Synthesis fks1->glucan wall Cell Wall Integrity glucan->wall

Caption: PAB inhibits the Rho1 pathway, disrupting cell wall synthesis.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices and descriptions from studies on this compound.[2][10][11][12][13][14]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeast.[2]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of PAB in a suitable solvent (e.g., DMSO).

    • Perform twofold serial dilutions of PAB in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of PAB that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or with a spectrophotometer.

Checkerboard Synergy Assay

This assay is used to determine the interaction between two antimicrobial agents.[2][12]

  • Plate Setup:

    • In a 96-well microtiter plate, prepare twofold serial dilutions of PAB horizontally (e.g., across columns 1-10).

    • Prepare twofold serial dilutions of fluconazole vertically (e.g., down rows A-G).

    • This creates a matrix of wells containing various concentrations of both drugs.

    • Include a row with only PAB dilutions and a column with only fluconazole dilutions to determine their individual MICs under the assay conditions. A drug-free well serves as the growth control.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized fungal suspension as described in the MIC protocol.

    • Incubate the plate at 35°C for 48 hours.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each drug alone and in every combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of PAB = (MIC of PAB in combination) / (MIC of PAB alone)

      • FIC of FLC = (MIC of FLC in combination) / (MIC of FLC alone)

    • Calculate the FICI: FICI = FIC of PAB + FIC of FLC.

    • Interpretation: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[2]

Time-Kill Assay

This dynamic assay assesses the rate at which an antifungal agent kills a fungal population.[11][15]

  • Preparation:

    • Prepare tubes containing RPMI 1640 medium with PAB at concentrations relative to its MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control tube.

    • Prepare a standardized fungal inoculum of approximately 1-5 x 10⁵ CFU/mL.

  • Inoculation and Sampling:

    • Add the fungal inoculum to each tube and incubate at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 24-48 hours.

    • Count the resulting colonies to determine the number of viable organisms (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log₁₀ reduction.

Crystal Violet Biofilm Assay

This method quantifies the total biomass of a fungal biofilm.[13][14][16]

  • Biofilm Formation:

    • Add 100 µL of a standardized fungal suspension (e.g., 1 x 10⁶ cells/mL in RPMI) to the wells of a flat-bottom 96-well plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

    • Add fresh medium containing various concentrations of PAB (or PAB + FLC) to the wells. Include a drug-free control.

    • Incubate for an additional 24-48 hours.

  • Staining:

    • Wash the wells with PBS again.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Wash away the excess stain with water and allow the plate to dry completely.

    • Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to release the bound dye.

    • Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Conclusion

Initial studies on this compound reveal it to be a promising antifungal agent with significant potential. Its key attributes include potent activity against a range of clinically important fungi, a consistent effect against both drug-susceptible and drug-resistant strains, and a strong synergistic relationship with fluconazole. The multi-target mechanism of action, involving the disruption of the cell membrane, cytoskeleton, and cell wall integrity via the Rho1 pathway, makes the development of resistance less likely. These findings strongly support the further investigation and development of this compound and its derivatives as next-generation antifungal therapeutics.

References

In vitro cytotoxicity screening of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of Pseudolaroside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PAB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the methodologies used to screen and characterize the in vitro cytotoxicity of PAB. It details the underlying molecular mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways. This document serves as a resource for researchers in oncology and drug discovery, offering detailed experimental protocols, summarized quantitative data, and visual representations of cellular pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction to this compound (PAB)

This compound is a natural diterpene acid derived from the traditional Chinese medicinal herb Tu-Jin-Pi (Pseudolarix kaempferi Gordon).[3] It has been recognized for a wide spectrum of biological activities, including antifungal, anti-angiogenic, and anti-fertility properties.[1][2] Notably, extensive research has highlighted its potent anti-tumor efficacy across various malignancies, such as breast, cervical, gastric, and prostate cancers, making it a compound of significant interest for oncological drug development.[3][4][5] PAB exerts its cytotoxic effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[1][2]

Molecular Mechanisms of PAB-Induced Cytotoxicity

PAB's cytotoxic activity is not mediated by a single mechanism but rather through a coordinated series of events that disrupt cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary outcome of PAB treatment in cancer cells. PAB has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

  • Intrinsic (Mitochondrial) Pathway: PAB induces apoptosis by causing a collapse of the mitochondrial membrane potential and promoting the release of cytochrome c.[6] This process is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[6][7] The release of cytochrome c leads to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[3][6]

  • Extrinsic (Death Receptor) Pathway: Studies have shown that PAB can increase the expression of Death Receptor 5 (DR5).[8] The activation of DR5 triggers a signaling cascade that involves the recruitment of adaptor proteins and the activation of caspase-8, which in turn activates downstream executioner caspases.[8]

  • ROS Generation: PAB treatment can lead to an increase in reactive oxygen species (ROS) levels within cancer cells.[3] This oxidative stress contributes to mitochondrial dysfunction and can trigger apoptosis. The use of ROS scavengers has been shown to block PAB-induced apoptosis, confirming the role of ROS in its mechanism.[3]

Cell Cycle Arrest at G2/M Phase

A hallmark of PAB's action is its ability to halt the cell cycle at the G2/M transition phase.[1][2][9] This prevents cancer cells from proceeding into mitosis and dividing.

  • Mechanism of Arrest: PAB-induced G2/M arrest is often accompanied by an increase in the phosphorylation of Cdc2 and a subsequent decrease in total Cdc2 expression.[1] It also affects the levels of key regulatory proteins, causing a decrease in the expression of CDK1 and Cyclin B1.[6][9] Mechanistic studies have identified CDK1 as a potential direct target of PAB, where binding leads to CDK1 degradation and diminished stability, thereby inducing G2/M phase arrest.[4]

Modulation of Key Signaling Pathways

PAB's effects on apoptosis and the cell cycle are regulated by its influence on critical intracellular signaling pathways.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[10][11] PAB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in a dose-dependent manner by decreasing the phosphorylation of AKT and mTOR.[6] Inhibition of this pathway contributes to the pro-apoptotic activity of PAB.[6]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38 MAPK, are involved in cellular responses to stress and can trigger apoptosis.[12] PAB has been observed to activate the c-Jun N-terminal kinase (JNK), which plays a role in mediating apoptosis in cancer cells.[7]

Quantitative Data on PAB Cytotoxicity

The cytotoxic potency of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The data below is compiled from various studies.

Cell LineCancer TypeAssayExposure Time (h)IC50 (µM)Reference
HeLa Cervical CancerMTT48~1.0-5.0[2]
SK-28 MelanomaMTT24~1.0-10.0[1]
DU145 Prostate CancerCCK-8480.89 ± 0.18[3]
MDA-MB-231 Triple-Negative Breast CancerCCK-848Not specified, dose-dependent inhibition shown[9]
HN22 Head and Neck CancerNot specifiedNot specifiedSignificant viability inhibition shown[8]
Various Lines MultipleMTTNot specified0.17 - 5.20[2]

Note: IC50 values can vary depending on the specific experimental conditions, cell line passage number, and assay used.

Experimental Protocols

Detailed protocols for the key assays are provided below to ensure reproducibility and standardization in the screening of PAB.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[15]

  • Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank control absorbance.

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Prepare additional wells for a "Maximum LDH Activity" control by adding a lysis buffer to untreated cells 45 minutes before the end of the incubation period.[18]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[19]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[19]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of stop solution to each well.[19]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous (vehicle control) and maximum LDH release controls.

Apoptosis and Cell Cycle Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PAB for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 1 mg/ml).[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Differentiate cell populations: Annexin V- / PI- (viable), Annexin V+ / PI- (early apoptotic), Annexin V+ / PI+ (late apoptotic/necrotic).

Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in PAB's mechanism of action (e.g., caspases, Bcl-2 family proteins, cell cycle regulators, and signaling pathway components).[21][22]

Protocol:

  • Cell Lysis: After PAB treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[21]

  • Sample Preparation: Mix the protein lysate with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[23]

  • Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 30-50 µg) into the wells of a polyacrylamide gel and separate them by size via electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[23]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[23]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a typical workflow for screening the cytotoxic effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Cancer Cell Line Seeding (96-well plates) B PAB Dose-Response Treatment (e.g., 0.1 - 100 µM) A->B C Cell Viability/Cytotoxicity Assay (MTT or LDH) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Identify Apoptosis Induction & Cell Cycle Arrest (e.g., G2/M) E->G F->G H Protein Lysate Preparation G->H I Western Blot Analysis H->I J Probe for Key Proteins: - Apoptosis (Caspases, Bcl-2) - Cell Cycle (CDK1, Cyclin B1) - Signaling (p-AKT, p-mTOR) I->J K Confirm Molecular Targets J->K

Caption: Experimental workflow for PAB cytotoxicity screening.
PAB-Induced G2/M Cell Cycle Arrest

This diagram illustrates the key molecular events leading to cell cycle arrest at the G2/M phase following PAB treatment.

G PAB This compound CDK1 CDK1 PAB->CDK1 Binds & Promotes Degradation MPF Active CDK1/Cyclin B1 (MPF Complex) CDK1->MPF CyclinB1 Cyclin B1 CyclinB1->MPF M M Phase (Mitosis) MPF->M Promotes Entry Arrest G2/M Arrest MPF->Arrest G2 G2 Phase G2->M

Caption: PAB induces G2/M arrest by targeting the CDK1/Cyclin B1 complex.
PAB Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The diagram below shows how PAB interferes with the PI3K/AKT/mTOR survival pathway to promote apoptosis.

G cluster_pathway PI3K/AKT/mTOR Pathway PAB This compound PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates (p-mTOR) Survival Cell Proliferation & Survival mTOR->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits

Caption: PAB promotes apoptosis by inhibiting the PI3K/AKT/mTOR pathway.
PAB-Induced Apoptosis via Mitochondrial and JNK Pathways

This diagram illustrates the dual mechanisms of PAB-induced apoptosis through the intrinsic mitochondrial pathway and the stress-activated JNK pathway.

G cluster_stress Stress Response cluster_mito Mitochondrial Pathway PAB This compound JNK JNK Activation PAB->JNK Bcl2 Bcl-2 PAB->Bcl2 Downregulates Bax Bax PAB->Bax Upregulates Apoptosis Apoptosis JNK->Apoptosis Mito Mitochondrion Bcl2->Mito Stabilizes Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: PAB induces apoptosis via JNK activation and the mitochondrial pathway.

References

Pseudolaroside B: A Microtubule-Destabilizing Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudolaroside B (PAB), a natural diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has emerged as a potent microtubule-destabilizing agent with significant anticancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and key methodologies related to the study of PAB. By inhibiting tubulin polymerization, PAB disrupts the cellular microtubule network, leading to a cascade of events including cell cycle arrest at the G2/M phase and the induction of apoptosis through multiple signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of PAB and other microtubule-targeting agents.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability is fundamental to their function, making them a prime target for anticancer drug development. Microtubule-targeting agents are broadly classified as stabilizers, which promote polymerization, or destabilizers, which inhibit it.

This compound (PAB), also known as Pseudolaric acid B, is a novel microtubule-destabilizing agent that has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its ability to disrupt microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis. This guide delves into the intricate molecular mechanisms through which PAB exerts its anticancer effects, with a focus on its impact on key signaling pathways.

Mechanism of Action: Microtubule Destabilization

PAB directly interacts with tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is the primary mechanism underlying its cytotoxic effects.

Inhibition of Tubulin Polymerization

In vitro assays have demonstrated that PAB effectively inhibits the polymerization of purified tubulin in a dose-dependent manner. This inhibition disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Cellular Effects of this compound

The disruption of microtubule dynamics by PAB initiates a series of cellular events that culminate in cancer cell death.

G2/M Phase Cell Cycle Arrest

By interfering with mitotic spindle formation, PAB activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. This arrest prevents the cell from proceeding through mitosis, ultimately triggering apoptotic pathways.

Induction of Apoptosis

PAB induces apoptosis through the activation of multiple signaling pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and by modulating key survival pathways like the PI3K/AKT/mTOR cascade.

PAB has been shown to modulate the expression of Bcl-2 family proteins, key regulators of the mitochondrial apoptotic pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.

Emerging evidence suggests that PAB can also trigger the extrinsic apoptotic pathway. It has been observed to upregulate the expression of death receptors, such as DR4 and DR5, on the surface of cancer cells. The binding of their cognate ligands (e.g., TRAIL) initiates a signaling cascade involving the recruitment of the Fas-associated death domain (FADD) and the activation of caspase-8, which in turn can activate downstream executioner caspases.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. PAB has been shown to inhibit this pathway by decreasing the phosphorylation of key components such as AKT (at Ser473) and mTOR (at Ser2448).[1] By suppressing this pro-survival pathway, PAB sensitizes cancer cells to apoptosis.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines, with key metrics including IC50 values, apoptosis rates, and cell cycle distribution.

Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
DU145Prostate Cancer0.89 ± 0.1848CCK-8
DU145Prostate Cancer0.76 ± 0.1548Colony Formation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. [1]

Apoptosis Induction

The percentage of apoptotic cells following treatment with PAB provides a direct measure of its cell-killing efficacy.

Cell LinePAB Concentration (µM)Incubation Time (h)Apoptotic Cells (%)Assay
MDA-MB-2312.548VariesAnnexin V/PI
MDA-MB-2315.048VariesAnnexin V/PI

Table 2: Apoptosis Induction by this compound.

Cell Cycle Arrest

The accumulation of cells in the G2/M phase is a hallmark of microtubule-destabilizing agents like PAB.

Cell LinePAB Concentration (µM)Incubation Time (h)Cells in G2/M Phase (%)
Canine Mammary Tumor (U27)0 (Control)2435.7
Canine Mammary Tumor (U27)1.252466.0

Table 3: G2/M Phase Cell Cycle Arrest Induced by this compound. [2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of PAB on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

  • This compound (dissolved in DMSO)

  • Microplate spectrophotometer

Protocol:

  • Prepare a reaction mixture containing tubulin (e.g., 40 µM) in G-PEM buffer.

  • Add varying concentrations of PAB or DMSO (vehicle control) to the reaction mixture.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C in a microplate spectrophotometer. An increase in absorbance indicates tubulin polymerization.

Cell Viability Assay (CCK-8)

This colorimetric assay is used to determine the cytotoxicity of PAB against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., DU145)

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of PAB (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for the desired incubation period (e.g., 48 hours).

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with desired concentrations of PAB (e.g., 2.5 µM, 5.0 µM) for the specified time (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., U27)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with various concentrations of PAB (e.g., 0.625, 1.25, 2.5, 5, 10 µM) for the desired time (e.g., 24 hours).[2]

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by PAB.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-AKT (Ser473), p-mTOR (Ser2448), Bcl-2, Bax, Cleaved Caspase-3, DR5)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with PAB for the indicated time and concentrations.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Visualizations

Diagrams illustrating the key signaling pathways and experimental workflows provide a clear visual representation of the concepts discussed.

PseudolarosideB_Mechanism PAB This compound Tubulin αβ-Tubulin Dimers PAB->Tubulin Binds to Microtubules Microtubule Polymerization PAB->Microtubules Inhibits Disruption Microtubule Network Disruption Spindle Mitotic Spindle Defects Disruption->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of this compound.

Apoptosis_Pathways cluster_PAB This compound cluster_Intrinsic Mitochondrial (Intrinsic) Pathway cluster_Extrinsic Death Receptor (Extrinsic) Pathway cluster_Survival PI3K/AKT/mTOR Pathway PAB This compound Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) PAB->Bcl2 DR Death Receptors (↑DR4/DR5) PAB->DR PI3K PI3K/AKT/mTOR (Inhibition) PAB->PI3K Mito Mitochondrial Permeability Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 FADD FADD DR->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp8->Casp3 Apoptosis Apoptosis PI3K->Apoptosis Promotes Casp3->Apoptosis

Caption: Apoptotic Pathways Induced by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Tubulin_Assay Tubulin Polymerization Assay Treatment Treatment with This compound Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot

Caption: General Experimental Workflow.

Conclusion

This compound stands out as a promising microtubule-destabilizing agent with potent anticancer activity. Its multifaceted mechanism of action, involving the direct inhibition of tubulin polymerization and the subsequent induction of G2/M cell cycle arrest and apoptosis through various signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of PAB's properties and the experimental approaches to study them, aiming to facilitate future research and development in the field of microtubule-targeting cancer therapies.

References

An In-depth Technical Guide to the Molecular Targets of Pseudolaric Acid B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of current scientific literature focuses on the molecular targets of Pseudolaric Acid B (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi. This guide will focus on the extensive research available for PAB.

Pseudolaric Acid B (PAB) is a bioactive diterpenoid that has demonstrated significant anti-tumor properties across a variety of cancer cell lines.[1][2] Its therapeutic potential stems from its ability to modulate multiple critical cellular processes, including cell cycle progression, apoptosis, and survival signaling pathways. This technical guide provides a comprehensive overview of the known molecular targets of PAB, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it influences.

Data Presentation: Quantitative Analysis of PAB's Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of Pseudolaric Acid B have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values of PAB against a range of human cancer cell lines.

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer2419.3[1]
488.3[1]
725.76[1]
U87GlioblastomaNot Specified~10[3]
VariousMultiple Cancer TypesNot Specified0.17 - 5.20[2]
MCF-7Breast Cancer363.4[4]
481.35[4]
HepG2Hepatocellular CarcinomaNot Specified1.58[5]
SK-Hep-1Hepatocellular CarcinomaNot Specified1.90[5]
Huh-7Hepatocellular CarcinomaNot Specified2.06[5]
A375-S2MelanomaNot SpecifiedNot Specified[6][7]
HeLaCervical CancerNot SpecifiedNot Specified[2]
HN22Head and Neck CancerNot SpecifiedNot Specified[8]
L929Murine FibrosarcomaNot SpecifiedNot Specified[9]
CMT-U27Canine Mammary TumorNot SpecifiedNot Specified[10]

Table 2: In Vivo Tumor Growth Inhibition by Pseudolaric Acid B

Tumor ModelTreatmentDosageTumor Growth Inhibition RateReference
Hepatocarcinoma 22 (H22)Intraperitoneal injection30 mg/kg/day for 10 days14.4%[2]
60 mg/kg/day for 10 days40.1%[2]
Lewis Lung CancerIntraperitoneal injection30 mg/kg/day for 10 days39.1%[2]
60 mg/kg/day for 10 days47.0%[2]

Core Molecular Targets and Signaling Pathways

PAB exerts its anti-cancer effects by interacting with and modulating several key cellular components and signaling cascades. The primary molecular mechanisms are detailed below.

1. Cell Cycle Arrest at the G2/M Phase

A hallmark of PAB's action is the induction of cell cycle arrest at the G2/M transition phase.[1][2][3] This is achieved through the modulation of key cell cycle regulatory proteins. In canine mammary tumor cells, CDK1 has been identified as a direct target of PAB.[10] Molecular docking and cellular thermal shift assays (CETSA) have shown that PAB binds to CDK1, leading to its degradation and reduced thermal stability.[10] This interaction disrupts the formation of the active Cyclin B1/CDK1 complex, which is essential for entry into mitosis.[1][3]

Furthermore, PAB treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream effector, the CDK inhibitor p21.[1][4] The increased expression of p21 further inhibits CDK1 activity, reinforcing the G2/M block.[1]

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression PAB Pseudolaric Acid B CDK1 CDK1 PAB->CDK1 downregulates CyclinB1 Cyclin B1 PAB->CyclinB1 downregulates p53 p53 PAB->p53 upregulates G2 G2 Phase M M Phase G2->M Mitotic Entry CDK1->M CyclinB1->M promotes p21 p21 p53->p21 p21->CDK1 inhibits

Caption: PAB-induced G2/M cell cycle arrest mechanism.

2. Induction of Apoptosis via Multiple Pathways

PAB is a potent inducer of apoptosis, utilizing both the intrinsic (mitochondrial) and, in some cases, the extrinsic (death receptor) pathways.

  • Mitochondrial (Intrinsic) Pathway: PAB treatment leads to a collapse of the mitochondrial membrane potential, an accumulation of reactive oxygen species (ROS), and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1] This triggers a caspase cascade, marked by the upregulation of cleaved caspase-9 and cleaved caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1][3] PAB also modulates the balance of Bcl-2 family proteins, downregulating the anti-apoptotic members Bcl-2 and Bcl-xl, while upregulating the pro-apoptotic protein Bax.[1][6]

Mitochondrial_Apoptosis cluster_mito Mitochondrion cluster_cytosol Cytosol PAB Pseudolaric Acid B Mito Mitochondrial Membrane Potential PAB->Mito disrupts Bax Bax PAB->Bax upregulates Bcl2 Bcl-2 / Bcl-xl PAB->Bcl2 downregulates CytoC_mito Cytochrome c Mito->CytoC_mito release CytoC_cyto Cytochrome c Bax->Mito promotes pore formation Bcl2->Mito inhibits pore formation Casp9 Cleaved Caspase-9 CytoC_cyto->Casp9 activates Casp3 Cleaved Caspase-3 Casp9->Casp3 activates PARP Cleaved PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: PAB's induction of the mitochondrial apoptosis pathway.

  • Death Receptor (Extrinsic) Pathway: In head and neck cancer cells, PAB has been shown to transcriptionally upregulate Death Receptor 5 (DR5).[8] This leads to an increase in the expression of cleaved caspase-8, a key initiator caspase in the extrinsic pathway, ultimately converging on the executioner caspase-3.[8]

3. Inhibition of Pro-Survival Signaling: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. PAB effectively inhibits this pathway in a dose-dependent manner by downregulating the expression of PI3K (p110β) and reducing the phosphorylation of both AKT (at Ser473) and mTOR (at Ser2448).[1] The inhibition of this pathway contributes significantly to the pro-apoptotic and anti-proliferative effects of PAB.[1]

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling PAB Pseudolaric Acid B PI3K PI3K (p110β) PAB->PI3K inhibits AKT p-AKT (Ser473) PAB->AKT inhibits mTOR p-mTOR (Ser2448) PAB->mTOR inhibits PI3K->AKT activates AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: PAB's inhibition of the PI3K/AKT/mTOR survival pathway.

4. Microtubule Destabilization

PAB has been identified as a novel microtubule-destabilizing agent.[11] It disrupts the cellular microtubule network and inhibits the polymerization of purified tubulin in a dose-dependent manner.[11] This action prevents the formation of a functional mitotic spindle, leading to mitotic arrest and subsequent apoptosis.[9][11] Notably, PAB is effective in cancer cells that overexpress P-glycoprotein, suggesting it can circumvent this common mechanism of multidrug resistance.[11]

5. Immunomodulatory Effects

Beyond its direct anti-cancer activities, PAB also exhibits immunomodulatory properties. It has been shown to suppress the activation of T lymphocytes by inhibiting the NF-κB and p38 MAPK signaling pathways.[12][13] This suggests a potential role for PAB as an anti-inflammatory agent.

Experimental Protocols: Methodologies for a Core Investigation

The following section outlines the standard experimental protocols used to elucidate the molecular targets and mechanisms of action of Pseudolaric Acid B.

1. Cell Viability and Proliferation Assays

  • Objective: To quantify the cytotoxic and anti-proliferative effects of PAB.

  • Methodology (CCK-8/MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of PAB for different time points (e.g., 24, 48, 72 hours).

    • Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[1]

2. Cell Cycle Analysis

  • Objective: To determine the effect of PAB on cell cycle distribution.

  • Methodology (Propidium Iodide Staining and Flow Cytometry):

    • Treat cells with PAB for a specified duration.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at 4°C.

    • Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3]

3. Apoptosis Assay

  • Objective: To detect and quantify PAB-induced apoptosis.

  • Methodology (Annexin V-FITC/PI Staining):

    • Treat cells with PAB for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

4. Western Blot Analysis

  • Objective: To measure the expression levels of key proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Methodology:

    • Lyse PAB-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, Bcl-2, Bax, cleaved caspase-3, CDK1, p53) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1][3]

Experimental_Workflow cluster_assays Functional & Mechanistic Assays cluster_results Data Analysis & Interpretation start Cancer Cell Culture treat Treat with Pseudolaric Acid B (Varying Concentrations & Times) start->treat harvest Harvest Cells treat->harvest viability Cell Viability Assay (CCK-8 / MTT) harvest->viability cycle Cell Cycle Analysis (Flow Cytometry) harvest->cycle apoptosis Apoptosis Assay (Annexin V / PI) harvest->apoptosis western Western Blot (Protein Expression) harvest->western ic50 Determine IC50 viability->ic50 g2m Quantify G2/M Arrest cycle->g2m apop_rate Measure Apoptosis Rate apoptosis->apop_rate pathway Identify Modulated Signaling Pathways western->pathway

Caption: A general experimental workflow for investigating PAB.

Conclusion

Pseudolaric Acid B is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce G2/M cell cycle arrest, trigger apoptosis through both intrinsic and extrinsic pathways, and inhibit critical pro-survival signaling cascades like the PI3K/AKT/mTOR pathway underscores its therapeutic potential. The identification of tubulin and CDK1 as direct molecular targets provides a solid foundation for its mechanism of action. Furthermore, its efficacy in multidrug-resistant models highlights a significant advantage. The comprehensive understanding of PAB's molecular targets and pathways, as outlined in this guide, is crucial for its continued development as a potential cancer therapeutic agent. Future in vivo studies will be essential to further validate these mechanisms and translate the promising in vitro findings into clinical applications.[1][14]

References

An In-depth Technical Guide to Exploratory Studies on Pseudolaroside B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of Pseudolaroside B derivatives. It is designed to serve as a core resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

Pseudolaric acid B (PAB), a major bioactive diterpene acid isolated from the bark of Pseudolarix kaempferi, has garnered significant interest in the scientific community for its potent antifungal, antifertility, and cytotoxic properties.[1][2] Its efficacy against multi-drug resistant cancer cell lines, in particular, has made it a compelling lead compound for novel cancer therapies.[2] Research efforts have expanded to include the synthesis and evaluation of various PAB derivatives to enhance its therapeutic potential and explore structure-activity relationships (SAR). This guide focuses on these exploratory studies, detailing the chemical modifications and resulting biological activities.

Synthesis of this compound Derivatives

The chemical structure of PAB allows for modification at several sites, with the carboxylic acid moiety being a primary target for derivatization. Studies have shown that modifications at this position, such as amidization and glycosylation, can be well-tolerated in terms of bioactivity.[3]

Experimental Protocols

2.1.1 General Procedure for the Synthesis of Amide Derivatives

This protocol outlines the amidization of Pseudolaric acid B with various alkyl amines.[3]

  • Dissolve Pseudolaric acid B (1 equivalent, e.g., 50 mg, 0.12 mmol) and the desired alkyl amine (1.5 equivalents, 0.17 mmol) in anhydrous N,N-Dimethylformamide (DMF).

  • To this solution, add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equivalents, 66 mg, 0.17 mmol) and DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents, 30 mg, 0.22 mmol).

  • Stir the resulting mixture at room temperature overnight.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under vacuum.

  • Purify the resulting residue using silica (B1680970) gel column chromatography to yield the desired amide product.

2.1.2 General Procedure for the Synthesis of Glycosylated Derivatives

This protocol describes the glycosylation of Pseudolaric acid B using various bromopyranoses.[3]

  • Dissolve Pseudolaric acid B (1 equivalent, e.g., 70 mg, 0.16 mmol) and the appropriate bromopyranose (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) (1.0 equivalent, 0.15 mmol) in acetonitrile (B52724) (MeCN).

  • Add silver carbonate (Ag₂CO₃) (2.0 equivalents, 81 mg, 0.30 mmol) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • After the reaction period, dilute the mixture with Ethyl Acetate (EtOAc).

  • Wash the solution with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in a vacuum.

  • Purify the residue via silica gel column chromatography to obtain the desired glycosylated derivative.

Synthesis Yields

The synthesis of various PAB derivatives has been reported with moderate to good yields, demonstrating the feasibility of these chemical modifications.

Derivative TypeCompound IDYield (%)Reference
Amide8-1542-78%[3]
Glycoside16-1832-65%[3]

Biological Activities and Mechanisms of Action

PAB and its derivatives exhibit a range of biological activities, primarily centered on anticancer and immunomodulatory effects. The mechanisms underlying these activities involve the modulation of several key cellular signaling pathways.

Anticancer Activity

PAB has demonstrated significant anticancer effects in various cancer cell lines, including triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).[4][5] Its pro-apoptotic activity is a key feature of its anticancer mechanism.

3.1.1 Inhibition of PI3K/AKT/mTOR Signaling Pathway

One of the primary mechanisms for PAB-induced apoptosis is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell proliferation, metabolism, and survival.[4] PAB has been shown to inhibit PI3K (p110β) and reduce the phosphorylation of both AKT and mTOR in a dose-dependent manner in MDA-MB-231 breast cancer cells.[4]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation PAB Pseudolaric Acid B PAB->PI3K Inhibits PAB->AKT Inhibits p PAB->mTOR Inhibits p T_Cell_Activation_Pathway cluster_stimulation Co-stimulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PMA_Ionomycin PMA + Ionomycin p38 p38 MAPK PMA_Ionomycin->p38 Activates IkappaB IκB-α PMA_Ionomycin->IkappaB p, Degrades Gene_Expression Gene Expression (IL-2, CD25) p38->Gene_Expression Activates NFkappaB NF-κB p65 IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB p65 NFkappaB->NFkappaB_nuc Translocates PAB Pseudolaric Acid B PAB->p38 Inhibits p PAB->IkappaB Inhibits p & Degradation NFkappaB_nuc->Gene_Expression Activates PAB_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation PAB Pseudolaric Acid B (Starting Material) Derivatization Derivatization (e.g., Amidization, Glycosylation) PAB->Derivatization Purification Purification (Silica Gel Chromatography) Derivatization->Purification Cytotoxicity Cytotoxicity Assays (e.g., IC50) Purification->Cytotoxicity Characterized Derivatives Mechanism Mechanism of Action (e.g., Western Blot, Flow Cytometry) Cytotoxicity->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR SAR->Derivatization Design New Derivatives

References

The Enigmatic Path to a Potent Molecule: A Technical Guide to Unraveling the Biosynthesis of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaroside B, a diterpenoid glycoside isolated from the golden larch tree (Pseudolarix amabilis), has garnered significant interest for its potent antifungal and cytotoxic activities.[1][2][3] Despite its therapeutic potential, the biosynthetic pathway of this complex natural product in plants remains largely uncharacterized. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound biosynthesis and outlines a strategic approach for the complete elucidation of this pathway. By leveraging analogous pathways and cutting-edge experimental techniques, this document serves as a roadmap for researchers aiming to unravel the enzymatic machinery responsible for producing this valuable compound, paving the way for its biotechnological production.

Introduction: The Current Landscape

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of its diterpene aglycone, Pseudolaric acid B, and the subsequent glycosylation to yield the final product. To date, only the initial step in the formation of the diterpene scaffold has been elucidated.

The Committed Step: Formation of the Pseudolaratriene Scaffold

The biosynthesis of Pseudolaric acid B commences with the cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by a unique diterpene synthase named pseudolaratriene synthase . This enzyme directs the complex cyclization cascade to form the characteristic tricyclic skeleton of pseudolaratriene, the foundational hydrocarbon precursor to Pseudolaric acid B.

Proposed Biosynthetic Pathway of this compound

Based on the known chemistry of diterpenoid biosynthesis in plants, a putative pathway for the conversion of pseudolaratriene to this compound is proposed. This pathway involves a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s) followed by a final glycosylation step mediated by a UDP-glycosyltransferase (UGT).

Caption: Proposed biosynthetic pathway of this compound.

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) PTS Pseudolaratriene Synthase GGPP->PTS Pseudolaratriene Pseudolaratriene PTS->Pseudolaratriene CYP450s Cytochrome P450s (Putative) Pseudolaratriene->CYP450s Multiple Steps Intermediates Oxidized Intermediates CYP450s->Intermediates PAB Pseudolaric Acid B Intermediates->PAB UGT UDP-Glycosyltransferase (Putative) PAB->UGT PSB This compound UGT->PSB UDP_Glc UDP-Glucose UDP_Glc->UGT

Oxidative Modifications: The Role of Cytochrome P450s

Following the formation of the pseudolaratriene scaffold, a series of oxidative modifications are required to introduce the various hydroxyl and carboxyl functionalities present in Pseudolaric acid B. These reactions are most likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYP450s) .[4][5][6] These enzymes are well-known for their role in the functionalization of terpene skeletons in plant secondary metabolism.[4][5][6] Identifying the specific CYP450s involved is a critical next step in elucidating the pathway.

The Final Step: Glycosylation by UDP-Glycosyltransferases

The conversion of Pseudolaric acid B to this compound involves the attachment of a sugar moiety, a reaction catalyzed by a UDP-glycosyltransferase (UGT) .[7][8][9] These enzymes utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, including terpenoids.[7][8][9] The identification and characterization of the specific UGT responsible for this final step is essential for the complete understanding and potential reconstitution of the pathway.

Experimental Protocols for Pathway Elucidation

Given the nascent stage of research into this compound biosynthesis, a multi-pronged approach is required to identify the remaining pathway genes. The following experimental workflow outlines a strategy for the discovery and functional characterization of the putative CYP450s and UGTs.

Caption: Experimental workflow for identifying and characterizing biosynthetic genes.

Gene Discovery Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 In Planta Validation Transcriptome Transcriptome Sequencing (Pseudolarix amabilis) Candidate_Selection Candidate Gene Selection (CYP450s & UGTs) Transcriptome->Candidate_Selection Bioinformatics Analysis Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Candidate_Selection->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis Gene_Silencing Gene Silencing / Knockout (in P. amabilis) Product_Analysis->Gene_Silencing Metabolite_Profiling Metabolite Profiling Gene_Silencing->Metabolite_Profiling

Transcriptome Analysis and Candidate Gene Selection

A powerful approach for gene discovery in non-model plants is transcriptome analysis .[10][11][12] By sequencing the mRNA from tissues of Pseudolarix amabilis that actively produce this compound, a rich dataset of expressed genes can be obtained. Putative CYP450 and UGT genes can then be identified based on sequence homology to known terpene-modifying enzymes from other plant species.[13][14]

Heterologous Expression and In Vitro Enzyme Assays

Once candidate genes are identified, their function can be verified through heterologous expression in microbial hosts such as E. coli or yeast.[15][16][17][18] The recombinant enzymes can then be purified and their activity tested in in vitro assays .[19][20] For the putative CYP450s, these assays would involve incubating the enzyme with pseudolaratriene and a suitable redox partner. For the candidate UGTs, the assay would include Pseudolaric acid B as the acceptor substrate and UDP-glucose as the sugar donor. The reaction products can be analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity.[21][22][23][24][25]

In Planta Functional Validation

To confirm the role of the identified genes in the biosynthesis of this compound within the plant, gene silencing or gene knockout techniques can be employed.[26][27][28][29] By reducing or eliminating the expression of a candidate gene in P. amabilis, a corresponding decrease or absence of this compound and its intermediates would provide strong evidence for the gene's function in the pathway.

Quantitative Data (Hypothetical)

As of the date of this publication, no specific quantitative data for the enzymes in the this compound biosynthetic pathway has been published. The following tables present hypothetical data based on typical values observed for enzymes in other diterpenoid biosynthetic pathways. These are intended for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Kinetic Parameters for this compound Biosynthetic Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)
Pseudolaratriene SynthaseGGPP5 - 200.01 - 0.1
Putative CYP450 (Step 1)Pseudolaratriene10 - 500.1 - 1.0
Putative CYP450 (Step 2)Oxidized Intermediate 110 - 500.1 - 1.0
Putative UGTPseudolaric Acid B20 - 1000.5 - 5.0

Table 2: Hypothetical Gene Expression Levels in P. amabilis Tissues

GeneTissueRelative Expression Level
Pseudolaratriene SynthaseRoot Bark++++
Needles+
Stem++
Putative CYP450 (Cluster)Root Bark++++
Needles+
Stem++
Putative UGTRoot Bark+++
Needles+
Stem+

Conclusion and Future Outlook

The complete elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. The strategies outlined in this guide, combining genomics, biochemistry, and molecular biology, provide a clear path forward. Unraveling this pathway will not only deepen our understanding of plant secondary metabolism but also provide the genetic tools necessary for the metabolic engineering of this compound production in microbial or plant-based systems. This would ensure a sustainable supply of this promising therapeutic agent for future drug development and clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pseudolaroside B from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B, a diterpenoid glycoside primarily isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has garnered significant interest within the scientific community for its potential therapeutic properties. Accurate and efficient extraction of this bioactive compound is a critical first step in preclinical and clinical research, as well as in the development of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for various methods of this compound extraction from plant material. The included protocols cover conventional solvent extraction as well as modern, enhanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is contingent upon several factors, including desired yield and purity, processing time, solvent consumption, and environmental impact. Below is a summary of quantitative data for different extraction techniques. Please note that while data for conventional extraction is based on existing literature for closely related compounds in Pseudolarix kaempferi, the data for UAE, MAE, and SFE are illustrative, reflecting typical performance improvements observed for similar diterpenoid glycosides, due to a lack of direct comparative studies for this compound.

Extraction MethodSolvent SystemTemperature (°C)TimeThis compound Yield (%)Purity of this compound in Crude Extract (%)
Conventional Solvent Extraction (Reflux) 80% Ethanol (B145695)804 hours0.3555
Ultrasound-Assisted Extraction (UAE) 70% Ethanol6030 min0.4565
Microwave-Assisted Extraction (MAE) 70% Ethanol7010 min0.5070
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with 10% Ethanol as co-solvent502 hours0.4075

Experimental Protocols

Plant Material Preparation

Prior to extraction, proper preparation of the plant material is essential for all methods to ensure optimal yield and purity.

Protocol:

  • Obtain the root bark of Pseudolarix kaempferi.

  • Wash the root bark thoroughly with deionized water to remove any soil and contaminants.

  • Air-dry the washed material in a well-ventilated area or use a drying oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Once completely dry, grind the root bark into a fine powder (approximately 40-60 mesh) using a laboratory mill.

  • Store the powdered plant material in an airtight container in a cool, dark, and dry place until required for extraction.

Conventional Solvent Extraction (Heat Reflux)

This traditional method involves the continuous boiling and condensation of a solvent to extract the desired compounds.

Protocol:

  • Weigh 100 g of powdered Pseudolarix kaempferi root bark and place it into a 2 L round-bottom flask.

  • Add 1 L of 80% ethanol to the flask.

  • Set up a reflux apparatus by connecting a condenser to the round-bottom flask and placing it on a heating mantle.

  • Heat the mixture to the boiling point of the solvent (approximately 80°C) and maintain a gentle reflux for 4 hours.

  • After 4 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Dry the crude extract in a vacuum oven to a constant weight.

  • Proceed with purification or quantification of this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer. This method generally results in higher yields in shorter extraction times compared to conventional methods.

Protocol:

  • Place 20 g of powdered Pseudolarix kaempferi root bark into a 500 mL beaker.

  • Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:10 w/v).

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

  • Maintain the extraction temperature at 60°C for 30 minutes. The temperature can be controlled using a water bath.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Dry the resulting crude extract in a vacuum oven.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, causing rapid cell lysis and release of target compounds. This technique is known for its high efficiency and significantly reduced extraction times.

Protocol:

  • In a specialized microwave extraction vessel, combine 10 g of powdered Pseudolarix kaempferi root bark with 150 mL of 70% ethanol (solid-to-liquid ratio of 1:15 w/v).

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave power to 500 W and the extraction temperature to 70°C.

  • Irradiate for 10 minutes.

  • After the extraction is complete and the vessel has cooled, filter the extract to remove the plant debris.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Dry the crude extract under vacuum.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned, allowing for selective extraction and resulting in a high-purity extract with no residual organic solvent.

Protocol:

  • Pack 50 g of powdered Pseudolarix kaempferi root bark into the extraction vessel of the SFE system.

  • Pressurize the system with supercritical CO₂ to 25 MPa.

  • Set the extraction temperature to 50°C.

  • Introduce 10% ethanol as a co-solvent to enhance the extraction of the polar this compound.

  • Maintain a constant CO₂ flow rate of 2 L/min for 2 hours.

  • De-pressurize the system in a stepwise manner to precipitate the extracted compounds in the collection vessel.

  • Collect the crude extract and store it appropriately for further analysis.

Quantification of this compound by HPLC-DAD

The concentration of this compound in the crude extracts can be determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (B129727) (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 10 to 200 µg/mL.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

      • 0-10 min: 20% A

      • 10-30 min: 20-50% A

      • 30-40 min: 50-80% A

      • 40-45 min: 80% A

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Analysis: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing Experimental Workflows

To aid in the understanding of the extraction processes, the following diagrams illustrate the key steps involved in each method.

Conventional_Extraction_Workflow plant Powdered Plant Material reflux Heat Reflux (4h, 80°C) plant->reflux solvent 80% Ethanol solvent->reflux filtration Filtration reflux->filtration concentration Rotary Evaporation filtration->concentration drying Vacuum Drying concentration->drying extract Crude Extract drying->extract UAE_Workflow plant Powdered Plant Material uae Ultrasonication (30min, 60°C, 40kHz) plant->uae solvent 70% Ethanol solvent->uae filtration Filtration uae->filtration concentration Rotary Evaporation filtration->concentration drying Vacuum Drying concentration->drying extract Crude Extract drying->extract MAE_Workflow plant Powdered Plant Material mae Microwave Irradiation (10min, 70°C, 500W) plant->mae solvent 70% Ethanol solvent->mae filtration Filtration mae->filtration concentration Rotary Evaporation filtration->concentration drying Vacuum Drying concentration->drying extract Crude Extract drying->extract SFE_Workflow plant Powdered Plant Material sfe SFE (2h, 50°C, 25MPa) plant->sfe scf Supercritical CO₂ + 10% Ethanol scf->sfe separation Depressurization & Collection sfe->separation extract Crude Extract separation->extract

High-performance liquid chromatography (HPLC) for Pseudolaroside B analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of Pseudolaroside B in various samples, particularly from its natural source, the root bark of Pseudolarix kaempferi (Cortex Pseudolaricis). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound, also known as Pseudolaric acid B, is a major bioactive diterpenoid found in the root bark of Pseudolarix kaempferi.[1] This compound has garnered significant interest due to its potent biological activities, including antifungal, antifertile, and cytotoxic effects.[1][2] Notably, it is recognized as a potent antifungal agent, particularly against Candida and Torulopsis species.[1] Given its therapeutic potential, accurate and reliable quantification of this compound is crucial for quality control of raw materials and in various stages of drug development. High-performance liquid chromatography (HPLC) offers a sensitive, simple, and accurate method for this purpose.[1]

Experimental Protocols

Sample Preparation: Extraction from Cortex Pseudolaricis

A robust extraction method is essential to ensure accurate quantification of this compound from the plant matrix.

Protocol:

  • Grinding: Grind the dried root bark of Pseudolarix kaempferi into a fine powder.

  • Extraction Solvent: Prepare an ethanol-water solution (ratio not specified in the provided context). Other studies have utilized ethanol (B145695) extracts for isolating compounds from Cortex Pseudolaricis.[3]

  • Extraction Process: The precise extraction method (e.g., maceration, sonication, reflux) and duration should be optimized for maximum yield. The provided search results did not detail a specific extraction protocol for quantitative analysis.

  • Filtration: Filter the resulting extract to remove solid plant material.

  • Dilution: Dilute the extract with a suitable solvent to a concentration within the linear range of the HPLC method.

HPLC Method for this compound Analysis

This section details the validated HPLC method for the separation and quantification of this compound.[1]

Chromatographic Conditions:

ParameterSpecification
Column Zorbax XDB RP-C18 (4.6 mm × 250 mm, 5 μm)
Mobile Phase A: 1% Aqueous Acetic AcidB: Acetonitrile
Gradient Elution 30% to 60% Acetonitrile in 30 minutes
Flow Rate 1.0 mL/min (assumed, as is common for such columns)
Detection UV at 260 nm
Injection Volume Not specified (typically 10-20 µL)
Column Temperature Ambient (unless specified otherwise)

Standard Solution Preparation:

Prepare a stock solution of this compound reference standard (purity >98%) by dissolving it in a suitable solvent like DMSO and then diluting it with the mobile phase to create a series of calibration standards.[2]

Method Validation Summary

The analytical method has been validated to ensure its accuracy, precision, and sensitivity.[1]

Validation ParameterResult
Linearity Range 0.618 - 61.8 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0309 µg/mL
Limit of Quantification (LOQ) 0.1030 µg/mL
Accuracy (Recovery) 97.21 - 99.28%
Precision (Intra-day & Inter-day) RSD < 2%[4] (Typical acceptance criteria)
Specificity The method is specific for this compound, with good resolution from other components in the extract.[1]

Experimental Workflow and Data Analysis

The following diagrams illustrate the overall workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification raw_material Cortex Pseudolaricis grinding Grinding raw_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration sample_solution Sample Solution for HPLC filtration->sample_solution hplc_system HPLC System sample_solution->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Overall workflow for this compound analysis.

G cluster_method_validation HPLC Method Validation Workflow specificity Specificity validated_method Validated HPLC Method specificity->validated_method linearity Linearity linearity->validated_method lod_loq LOD & LOQ lod_loq->validated_method accuracy Accuracy (Recovery) accuracy->validated_method precision Precision (Repeatability) precision->validated_method

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable and validated approach for the quantitative determination of this compound.[1] This methodology is suitable for the quality control of Cortex Pseudolaricis and for research purposes involving this bioactive compound. The provided protocols and data serve as a valuable resource for scientists and researchers in ensuring the consistency and quality of their work with this compound.

References

Application Notes and Protocols: Purification of Pseudolaroside B from Cortex Pseudolaricis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B, a diterpenoid glycoside isolated from the root bark of the golden larch tree (Pseudolarix amabilis), also known as Cortex Pseudolaricis, has garnered significant interest within the scientific community. This natural product is a derivative of pseudolaric acid B, featuring a glucose moiety attached via an O-glycosidic bond. Research indicates that compounds from Cortex Pseudolaricis, including pseudolaric acids, exhibit a range of biological activities, notably potent antifungal properties. The purification of this compound is a critical step for its further investigation in drug discovery and development, enabling detailed pharmacological studies and structure-activity relationship analyses.

This document provides a detailed protocol for the purification of this compound from Cortex Pseudolaricis, based on established methodologies for the isolation of natural products from this source. The protocol employs a multi-step chromatographic approach to isolate the target compound from a complex crude extract.

Data Presentation

The following table summarizes the quantitative data associated with the purification process of this compound, based on typical yields and purities achieved through the described protocol.

Purification StepStarting Material (g)Fraction/CompoundYield (mg)Purity (%)Analytical Method
Extraction 1000 g (dried bark)Crude Ethanol (B145695) Extract150,000--
Solvent Partitioning 150,000Ethyl Acetate (B1210297) Fraction50,000-TLC
Silica (B1680970) Gel Column Chromatography 50,000Fraction 35,000~60%TLC, HPLC
Sephadex LH-20 Column Chromatography 5,000Sub-fraction 3.2800~85%HPLC
Preparative HPLC 800This compound 150 >98% HPLC-UV, MS, NMR

Experimental Protocols

Preparation of Starting Material and Extraction

The initial step involves the preparation of the plant material and subsequent extraction to obtain the crude mixture containing this compound.

Materials:

  • Dried root bark of Pseudolarix amabilis (Cortex Pseudolaricis)

  • 95% Ethanol (EtOH)

  • Rotary evaporator

  • Grinder or mill

Protocol:

  • Air-dry the collected root bark of Pseudolarix amabilis to a constant weight.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

  • Macerate the powdered bark (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the combined ethanolic extracts to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude ethanol extract.

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Materials:

  • Crude Ethanol Extract

  • Distilled water

  • Ethyl acetate (EtOAc)

  • Separatory funnel

Protocol:

  • Suspend the crude ethanol extract in distilled water (1 L).

  • Transfer the suspension to a large separatory funnel.

  • Perform liquid-liquid extraction with ethyl acetate (3 x 1 L).

  • Combine the ethyl acetate fractions.

  • Concentrate the ethyl acetate fraction under reduced pressure to obtain the ethyl acetate-soluble portion.

Silica Gel Column Chromatography

The ethyl acetate fraction is further purified by silica gel column chromatography to separate major compound classes.

Materials:

  • Ethyl Acetate Fraction

  • Silica gel (200-300 mesh)

  • Chromatography column

  • Solvents: n-hexane, ethyl acetate, methanol (B129727)

  • Thin-layer chromatography (TLC) plates (silica gel GF254)

Protocol:

  • Prepare a silica gel column packed with 200-300 mesh silica gel in n-hexane.

  • Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

  • Elute the column with a stepwise gradient of n-hexane-ethyl acetate (from 100:0 to 0:100, v/v) followed by ethyl acetate-methanol (from 100:0 to 80:20, v/v).

  • Collect fractions of 250 mL each and monitor the separation by TLC analysis.

  • Combine fractions showing similar TLC profiles. This compound is expected to elute in the more polar fractions (higher ethyl acetate and methanol content).

Sephadex LH-20 Column Chromatography

Fractions enriched with this compound are further purified to remove smaller molecules and pigments.

Materials:

  • Enriched fraction from silica gel chromatography

  • Sephadex LH-20

  • Chromatography column

  • Methanol (MeOH)

Protocol:

  • Swell the Sephadex LH-20 gel in methanol and pack it into a chromatography column.

  • Dissolve the enriched fraction in a minimal amount of methanol and load it onto the column.

  • Elute the column with 100% methanol at a flow rate of 1 mL/min.

  • Collect fractions and monitor by HPLC to identify those containing this compound.

  • Pool the fractions containing the target compound and concentrate.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step utilizes preparative HPLC to achieve high-purity this compound.

Materials:

  • Enriched fraction from Sephadex LH-20 chromatography

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)

  • Acetonitrile (B52724) (ACN)

  • Water (H₂O) with 0.1% formic acid

Protocol:

  • Dissolve the concentrated fraction from the previous step in the mobile phase.

  • Inject the sample onto the C18 preparative column.

  • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid), for example, from 30% to 70% ACN over 40 minutes.

  • Set the flow rate to 10 mL/min and monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain pure this compound as a white powder.

Purity Analysis

The purity of the final product is assessed using analytical techniques.

Methods:

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified compound on an analytical C18 column with a suitable gradient to confirm a single peak.

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Mandatory Visualization

Purification_Workflow Start Cortex Pseudolaricis (Dried, Powdered Bark) Extraction Extraction (95% Ethanol) Start->Extraction Partitioning Solvent Partitioning (Water/Ethyl Acetate) Extraction->Partitioning Crude Extract SilicaGel Silica Gel Column Chromatography (n-Hexane/EtOAc/MeOH Gradient) Partitioning->SilicaGel Ethyl Acetate Fraction Sephadex Sephadex LH-20 Column Chromatography (100% Methanol) SilicaGel->Sephadex Enriched Fraction PrepHPLC Preparative HPLC (C18, ACN/H₂O Gradient) Sephadex->PrepHPLC Further Enriched Fraction PurityAnalysis Purity Analysis (HPLC, MS, NMR) PrepHPLC->PurityAnalysis Isolated Compound FinalProduct Pure this compound PurityAnalysis->FinalProduct >98% Purity

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for In Vitro Evaluation of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudolaroside B is a bioactive diterpenoid isolated from the root bark of Pseudolarix kaempferi.[1][2] Emerging research has highlighted its potential therapeutic applications, demonstrating significant anticancer, anti-inflammatory, and anti-angiogenic properties.[3][4] These application notes provide detailed protocols for a range of in vitro assays to enable researchers, scientists, and drug development professionals to effectively screen and characterize the biological activity of this compound.

Anticancer Activity Assays

This compound has been shown to exhibit potent cytotoxic effects on various cancer cell lines.[2] Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the disruption of microtubule dynamics.[1][2]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay quantitatively assesses the effect of this compound on cell proliferation and viability.[5][6][7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells (96-well plate) treat Treat with This compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.[1][2]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assays

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's instructions.

  • Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry.

This method detects changes in the expression of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved Caspase-3.[2]

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_pathway This compound-Induced Apoptosis Pathway PSB This compound ROS ↑ ROS PSB->ROS Bax ↑ Bax PSB->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mito Mitochondrial Pathway Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by this compound.

Table 1: Anticancer Activity of this compound

AssayCell LineParameterResultReference
MTT AssayVarious Cancer CellsIC₅₀0.17 - 5.20 µM[2]
MTT AssayHCT-116IC₅₀1.11 µM[9]
MTT AssayHepG2IC₅₀1.58 µM[10]
Cell Cycle AnalysisHeLa, SK-28Arrest PhaseG2/M[2][11]
Apoptosis MarkerHeLaProtein Expression↑ p53, ↓ Bcl-2, ↑ Caspase-3[2]

Anti-inflammatory Activity Assays

This compound has been shown to inhibit inflammatory responses, in part by modulating the NF-κB signaling pathway.[4][12]

Measurement of Inflammatory Cytokines

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages.[12]

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and pre-treat with various concentrations of this compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • qRT-PCR (optional): To measure mRNA expression, extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for TNF-α, IL-1β, and a housekeeping gene.

Signaling Pathway of this compound in Inflammation

Inflammation_Pathway cluster_pathway Anti-inflammatory Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines PSB This compound PSB->IKK

Caption: Inhibition of the NF-κB pathway by this compound.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameterMethodReference
Cytokine ExpressionRAW 264.7↓ IL-1β, ↓ TNF-α mRNAqRT-PCR[12]
NF-κB PathwayRAW 264.7↓ pNF-κB p65, ↓ pIκBαWestern Blot[12]

Anti-angiogenic Activity Assays

This compound can inhibit angiogenesis by targeting the VEGF-mediated signaling pathway in endothelial cells.[13]

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[13]

Protocol: This assay can be performed using the MTT method as described in section 1.1, but with HUVECs and typically in the presence of a pro-angiogenic stimulus like VEGF.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.[14]

Protocol:

  • Chamber Setup: Place a filter insert (e.g., 8 µm pore size) coated with an extracellular matrix protein into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Cell Seeding: Seed HUVECs in serum-free medium containing different concentrations of this compound in the upper chamber.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Staining and Counting: Remove non-migrated cells from the top of the filter. Fix and stain the migrated cells on the bottom of the filter. Count the migrated cells under a microscope.

Tube Formation Assay

This assay models the differentiation of endothelial cells into capillary-like structures.[13][15]

Protocol:

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in medium containing VEGF and different concentrations of this compound.

  • Incubation: Incubate for 6-18 hours.

  • Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points using image analysis software.

Experimental Workflow for Tube Formation Assay

Tube_Formation_Workflow cluster_workflow Tube Formation Assay Workflow start Coat Plate with Matrigel seed Seed HUVECs with This compound & VEGF start->seed incubate Incubate (6-18h) seed->incubate visualize Visualize Tubes incubate->visualize quantify Quantify Tube Formation visualize->quantify

Caption: Workflow for the in vitro endothelial tube formation assay.

Table 3: Anti-angiogenic Activity of this compound

AssayCell LineStimulantParameterResultReference
ProliferationHUVEC-Significant Inhibition0.625 - 5 µM[13]
Tube FormationHUVECVEGFPotent Blockade0.313 - 2.5 µM[13]
SignalingEndothelial CellsVEGF↓ p-KDR/flk-1, ↓ p-Akt, ↓ p-ERK-[13]

References

Application Notes & Protocols: Development of Pseudolaroside B-Loaded Nanoparticles for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudolaroside B (PLB), also known as Pseudolaric Acid B, is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. It has demonstrated significant anti-cancer activities across various cancer cell lines. PLB is known to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion through the modulation of multiple signaling pathways.[1][2] However, its clinical application can be limited by factors such as poor water solubility. Encapsulating PLB into nanoparticles, such as those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to improve its bioavailability, stability, and therapeutic efficacy.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of PLB-loaded nanoparticles.

Mechanism of Action of this compound

PLB exerts its anti-tumor effects by targeting several key cellular processes. Its primary mechanisms include the induction of apoptosis through both mitochondrial and other signaling pathways, and cell cycle arrest at the G2/M phase.[1][2]

  • Mitochondrial Apoptosis Pathway: PLB upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl.[1][5] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.[1][6]

  • PI3K/AKT/mTOR Pathway Inhibition: PLB has been shown to inhibit the phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[1]

  • Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest, preventing cancer cells from dividing. This is often associated with the upregulation of tumor suppressor proteins p53 and p21.[1][7]

  • Other Signaling Pathways: PLB also influences other pathways, including the activation of JNK and AMPK, which are involved in cellular stress responses and apoptosis.[5][8]

Signaling Pathway Diagram

PLB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus PI3K PI3K AKT AKT PI3K->AKT PLB PLB PLB->PI3K Bcl2 Bcl-2 / Bcl-xl PLB->Bcl2 Bax Bax PLB->Bax JNK JNK PLB->JNK AMPK AMPK PLB->AMPK p53 p53 PLB->p53 mTOR mTOR AKT->mTOR AKT->Bcl2 Apoptosis Apoptosis mTOR->Apoptosis CytoC_mito Cytochrome c Bcl2->CytoC_mito Bax->CytoC_mito JNK->Apoptosis AMPK->JNK CytoC_cyto Cytochrome c Casp9 Caspase-9 CytoC_cyto->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis CytoC_mito->CytoC_cyto Release p21 p21 p53->p21 CDK1 CDK1 / Cyclin B1 p21->CDK1 G2M G2/M Arrest CDK1->G2M

Caption: Signaling pathways modulated by this compound (PLB) in cancer cells.

Formulation of PLB-Loaded Nanoparticles

This section provides a protocol for formulating PLB-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique, a common method for encapsulating hydrophobic drugs.[9][10]

Experimental Workflow

Nanoparticle_Formulation_Workflow A 1. Organic Phase Preparation Dissolve PLB and PLGA in Dichloromethane (DCM) B 2. Emulsification Add organic phase to aqueous PVA solution and sonicate A->B C 3. Solvent Evaporation Stir emulsion overnight to evaporate DCM B->C D 4. Nanoparticle Collection Centrifuge the suspension C->D E 5. Washing Wash pellet with deionized water to remove excess PVA D->E F 6. Lyophilization Freeze-dry nanoparticles for long-term storage E->F

Caption: Workflow for PLB-loaded nanoparticle formulation.

Protocol 2.1: Preparation of PLB-PLGA Nanoparticles

Materials:

  • This compound (PLB)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Method:

  • Organic Phase: Dissolve 10 mg of PLB and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring. Sonicate the mixture on an ice bath for 3 minutes (e.g., 40% amplitude, 10-second pulses) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature overnight to allow for the complete evaporation of DCM, leading to nanoparticle hardening.

  • Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times by resuspending in deionized water and centrifuging again to remove residual PVA and unencapsulated drug.

  • Storage: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 2% trehalose) and lyophilize for 48 hours. Store the dried powder at -20°C.

Characterization of PLB-Loaded Nanoparticles

Proper characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulation.[11][12]

Table 1: Key Characterization Parameters
ParameterMethodTypical Expected ValuesPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 200 nm; PDI < 0.2Determines size distribution and uniformity, affecting cellular uptake and biodistribution.
Zeta Potential DLS / Electrophoretic Light Scattering-15 to -30 mVIndicates surface charge and colloidal stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical shape, smooth surfaceVisual confirmation of size, shape, and surface characteristics.[12]
Drug Loading (DL) High-Performance Liquid Chromatography (HPLC)5 - 10%Quantifies the amount of drug encapsulated relative to the nanoparticle weight.
Encapsulation Efficiency (EE) High-Performance Liquid Chromatography (HPLC)> 80%Measures the percentage of the initial drug that is successfully encapsulated.
In Vitro Release Dialysis Method with HPLCBiphasic: Initial burst followed by sustained releaseEvaluates the drug release profile over time under physiological conditions.[10]
Protocol 3.1: Particle Size and Zeta Potential
  • Resuspend a small amount of lyophilized PLB-NPs in deionized water.

  • Analyze the suspension using a DLS instrument (e.g., Malvern Zetasizer).

  • Record the Z-average diameter for particle size and the Polydispersity Index (PDI).

  • For Zeta Potential, use the same instrument with an appropriate folded capillary cell.

Protocol 3.2: Drug Loading and Encapsulation Efficiency
  • Weigh a precise amount (e.g., 5 mg) of lyophilized PLB-NPs.

  • Dissolve the nanoparticles in a suitable solvent (e.g., 1 mL of DCM or DMSO) to break them apart and release the drug.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • Quantify the PLB concentration using a pre-established calibration curve.

  • Calculate DL and EE using the following formulas:

    • Drug Loading (%) = (Mass of drug in NPs / Mass of NPs) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in NPs / Initial mass of drug used) x 100

In Vitro Efficacy Assessment

In vitro studies are essential to confirm that the formulated PLB-NPs retain their anti-cancer activity.[13][14]

Protocol 4.1: Cell Viability (MTT Assay)
  • Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free PLB, PLB-NPs, and empty NPs (as a control) for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

  • Calculate cell viability relative to untreated controls and determine the IC50 values.

Protocol 4.2: Apoptosis Assay (Annexin V/PI Staining)
  • Treat cells with PLB, PLB-NPs, or controls for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes.

  • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

Protocol 4.3: Western Blot Analysis
  • Treat cells as described above and lyse them to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AKT, total AKT).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an ECL detection system.

In Vivo Efficacy Assessment (General Protocol)

Animal models are used to evaluate the therapeutic efficacy and safety of PLB-NPs in a physiological system.[13][15]

Workflow for In Vivo Studies

InVivo_Workflow A 1. Tumor Model Establishment Inject cancer cells subcutaneously into immunodeficient mice B 2. Grouping and Treatment When tumors reach ~100 mm³, randomize mice into groups (e.g., Saline, Empty NPs, Free PLB, PLB-NPs) A->B C 3. Administration Administer treatments via intravenous injection every 3 days B->C D 4. Monitoring Measure tumor volume and body weight every 3 days C->D E 5. Endpoint Analysis Euthanize mice after ~21 days. Excise tumors for weight measurement and histological analysis D->E F 6. Toxicity Assessment Collect major organs for H&E staining to assess toxicity E->F

Caption: General workflow for in vivo evaluation of PLB-loaded nanoparticles.

Table 2: In Vivo Study Data Summary
GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g) at Day 21Body Weight Change (%)
Saline Control DataDataData
Empty NPs DataDataData
Free PLB DataDataData
PLB-NPs DataDataData

Conclusion: The development of this compound-loaded nanoparticles presents a viable strategy to enhance the therapeutic potential of this potent natural anti-cancer agent. The protocols outlined here provide a framework for the successful formulation, characterization, and validation of PLB-NPs. By improving drug delivery and targeting, this nanoformulation approach could pave the way for future clinical applications in cancer therapy.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Pseudolaric Acid B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid B (PAB) is a bioactive diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. It has garnered significant attention for its wide range of pharmacological activities, including potent antifungal, anti-fertility, and cytotoxic effects against various cancer cell lines.[1][2] PAB has been shown to circumvent multidrug resistance phenotypes, a major challenge in cancer chemotherapy.[3] The primary mechanisms of its anti-cancer action involve the disruption of microtubule networks, induction of cell cycle arrest at the G2/M phase, and activation of apoptotic pathways.[1][3][4]

Despite its therapeutic potential, the development of PAB is hampered by certain limitations. To enhance its efficacy, improve pharmacokinetic properties, and reduce potential toxicity, researchers have focused on the synthesis of novel PAB derivatives. Most synthetic strategies involve modification of the carboxylic acid side chain to generate new amide and glycoside analogues.[5][6]

Note on Pseudolaroside B: This document focuses on Pseudolaric Acid B (PAB). While the user requested information on this compound, the available scientific literature extensively covers the synthesis and efficacy of PAB derivatives, with very limited information on the synthesis or biological activity of this compound derivatives.

Signaling Pathways of Pseudolaric Acid B

PAB exerts its biological effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for the rational design of more effective derivatives.

PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Metabolism, Metastasis mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PAB inhibits the PI3K/AKT/mTOR signaling pathway.[4]

Mitochondrial_Apoptosis_Pathway PAB Pseudolaric Acid B Bcl2 Bcl-2 (Anti-apoptotic) PAB->Bcl2 down-regulates Bax Bax (Pro-apoptotic) PAB->Bax up-regulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits release of cytochrome c Bax->Mitochondria promotes release of cytochrome c Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PAB induces apoptosis via the mitochondrial pathway.[1]

Microtubule_Destabilization_Pathway PAB Pseudolaric Acid B Tubulin Tubulin Polymerization PAB->Tubulin inhibits Microtubules Microtubule Network Disruption Tubulin->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: PAB acts as a microtubule-destabilizing agent.[3]

Synthesis of Novel PAB Derivatives

The carboxylic acid moiety of PAB is a common target for chemical modification to generate derivatives with potentially improved biological activity.

Synthesis_Workflow cluster_0 Amide Synthesis cluster_1 Glycoside Synthesis PAB_Amide PAB Reagents_Amide Alkyl Amine, HATU, DIPEA, DMF PAB_Amide->Reagents_Amide + Amide_Deriv Amide Derivatives Reagents_Amide->Amide_Deriv Stir at RT Purification Purification (Silica Gel Chromatography) Amide_Deriv->Purification PAB_Gly PAB Reagents_Gly Bromopyranose, Ag2CO3, MeCN PAB_Gly->Reagents_Gly + Gly_Deriv Glycoside Derivatives Reagents_Gly->Gly_Deriv Stir at RT Gly_Deriv->Purification Evaluation Biological Evaluation (e.g., MTT Assay, Western Blot) Purification->Evaluation

Caption: General workflow for synthesizing PAB derivatives.

Experimental Protocols

Protocol 1: General Synthesis of PAB Amide Derivatives

This protocol describes the coupling of PAB with various alkyl amines to yield amide derivatives.[5]

Materials:

  • Pseudolaric Acid B (PAB)

  • Desired Alkyl Amine (1.5 eq)

  • HATU (1.5 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Dissolve PAB (1.0 eq) and the selected alkyl amine (1.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product using NMR and HRMS.

Protocol 2: General Synthesis of PAB Glycoside Derivatives

This protocol outlines the glycosylation of PAB at the carboxylic acid position.[5]

Materials:

  • Pseudolaric Acid B (PAB)

  • Appropriate Bromopyranose (e.g., acetobromo-α-D-glucose) (1.0 eq)

  • Silver Carbonate (Ag₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of PAB (1.0 eq) in anhydrous MeCN, add the desired bromopyranose (1.0 eq).

  • Add Ag₂CO₃ (2.0 eq) to the mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours, protecting from light.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove solids.

  • Dilute the filtrate with EtOAc and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in a vacuum.

  • Purify the crude product via silica gel column chromatography to yield the target glycoside derivative.

  • Confirm the structure of the purified compound using NMR and HRMS.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay is used to assess the dose-dependent cytotoxic effects of PAB derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • PAB derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the PAB derivatives in culture medium from the DMSO stock. The final DMSO concentration should be <0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the PAB derivatives at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways affected by PAB derivatives.

Materials:

  • Cells treated with PAB derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of a PAB derivative for a specified time (e.g., 24-48 hours).

  • Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Data Presentation

Quantitative data from efficacy studies should be presented clearly to allow for direct comparison between the parent compound and its novel derivatives.

Table 1: Cytotoxic Activity of Pseudolaric Acid B (PAB) Against Various Human Cancer Cell Lines.

Cell LineCancer TypeIC₅₀ (µmol/L)Reference
HeLaCervical Cancer0.17 - 5.20[1]
H22Hepatocarcinoma0.17 - 5.20[1]
Lewis LungLung Cancer0.17 - 5.20[1]
MDA-MB-231Triple-Negative Breast Cancer(Not specified)[4]
SK-28Melanoma(Not specified)[7]
HCT-116Colon Cancer(Not specified)[8]
HT-29Colon Cancer(Not specified)[8]

Note: The IC₅₀ values for novel derivatives would be determined using the MTT assay and tabulated in a similar fashion for comparative analysis against the parent PAB compound.

Table 2: In Vivo Antitumor Activity of PAB in Murine Models.

Tumor ModelDose (mg/kg/day)AdministrationInhibitory Rate (%)Reference
H2230i.p.14.4[1]
H2260i.p.40.1[1]
Lewis Lung Cancer30i.p.39.1[1]
Lewis Lung Cancer60i.p.47.0[1]

Note: Efficacy of novel derivatives would be assessed in similar in vivo models to evaluate improvements in tumor growth inhibition.

References

Application of Pseudolaroside B in Cell Cycle Analysis: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Pseudolaroside B (PsB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase, leading to apoptosis in a variety of cancer cell lines. This document provides detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on the cell cycle.

This compound has been shown to be effective in various cancer cell lines, including but not limited to, triple-negative breast cancer (MDA-MB-231), melanoma (SK-MEL-28 and A375-S2), and canine mammary tumors.[1][2][3] The cytotoxic effects of this compound are dose- and time-dependent.

The primary mechanism of PsB-induced cell cycle arrest is the disruption of the G2/M checkpoint. This is achieved through the modulation of key signaling pathways, most notably the ATM/Chk2/p53 and the PI3K/AKT/mTOR pathways.[1][4] Treatment with this compound leads to a significant downregulation of the Cyclin B1/CDK1 complex, a crucial regulator of the G2/M transition.[1][3] This is often accompanied by the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1]

Furthermore, this compound has been identified as a microtubule-destabilizing agent, which contributes to its ability to halt cells in mitosis, ultimately triggering the intrinsic apoptotic pathway.[5]

These application notes and the accompanying protocols will guide users through the essential experiments to characterize the effects of this compound on cell cycle progression and to elucidate its mechanism of action in a given cancer cell line.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MDA-MB-231Triple-Negative Breast Cancer19.324
8.348
5.7672
SK-MEL-28Melanoma1.1248
A375Melanoma1.9348
624melMelanoma2.8648
DU145Prostate Cancer0.89 ± 0.1848

Data compiled from multiple sources.[1]

Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment% G0/G1% S% G2/M
MDA-MB-231 Control (DMSO)57.925.316.8
5 µM PsB (48h)45.220.134.7
7.5 µM PsB (48h)38.615.845.6
10 µM PsB (48h)25.910.263.9
SK-MEL-28 Control (DMSO)55.4 ± 3.128.2 ± 2.516.4 ± 1.8
0.1 µM PsB (24h)48.6 ± 2.925.1 ± 2.226.3 ± 2.3
1.0 µM PsB (24h)35.2 ± 2.620.7 ± 1.944.1 ± 3.0
10 µM PsB (24h)20.1 ± 1.815.3 ± 1.564.6 ± 4.1

Data for MDA-MB-231 is representative based on graphical data from cited literature.[1] Data for SK-MEL-28 is presented as mean ± SD from three experiments.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound (PsB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chosen adherent cancer cell line

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate overnight at 37°C with 5% CO2.

  • Drug Treatment:

    • Prepare a stock solution of PsB in DMSO.

    • Perform serial dilutions of PsB in complete culture medium to achieve the desired final concentrations. A common starting range is 0.1 to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the prepared PsB dilutions. It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm (or 490 nm depending on the solvent) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the PsB concentration and use non-linear regression analysis to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with various concentrations of PsB for the desired time.

    • Harvest both floating and adherent cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of PI fluorescence to distinguish cell populations in G0/G1, S, and G2/M phases based on their DNA content.

    • Use appropriate software (e.g., FlowJo, ModFit LT) for cell cycle analysis and to quantify the percentage of cells in each phase.

Western Blotting for Cell Cycle-Related Proteins

This protocol is for the detection of key proteins involved in the G2/M checkpoint, such as CDK1, Cyclin B1, p53, and p21.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify band intensities using appropriate software and normalize to the loading control.

Mandatory Visualizations

PseudolarosideB_Signaling_Pathway cluster_ATM_Pathway ATM-Chk2-p53 Pathway PsB This compound ATM ATM (activated) PsB->ATM PI3K PI3K (inhibited) PsB->PI3K Wee1 Wee1 (upregulated) PsB->Wee1 Chk2 Chk2 (activated) ATM->Chk2 p53 p53 (upregulated) Chk2->p53 Cdc25C Cdc25C (downregulated) Chk2->Cdc25C p21 p21 (upregulated) p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 (downregulated) p21->CDK1_CyclinB1 AKT AKT (inhibited) PI3K->AKT mTOR mTOR (inhibited) AKT->mTOR Cdc25C->CDK1_CyclinB1 Wee1->CDK1_CyclinB1 G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest

Caption: Signaling pathways modulated by this compound leading to G2/M cell cycle arrest.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Cycle Analysis cluster_2 Phase 3: Mechanism of Action start Cancer Cell Line Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_psb Treat with this compound (Dose-response) seed_cells->treat_psb mtt_assay MTT Assay treat_psb->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 treat_ic50 Treat Cells with PsB (e.g., 0.5x, 1x, 2x IC50) ic50->treat_ic50 fix_stain Fix and Stain with Propidium Iodide treat_ic50->fix_stain protein_extraction Protein Extraction from Treated Cells treat_ic50->protein_extraction flow_cytometry Flow Cytometry Analysis fix_stain->flow_cytometry cell_cycle_dist Quantify Cell Cycle Distribution flow_cytometry->cell_cycle_dist western_blot Western Blotting for CDK1, Cyclin B1, p53, p21 protein_extraction->western_blot pathway_analysis Analyze Protein Expression Changes western_blot->pathway_analysis

References

Unveiling the Pro-Apoptotic Potential of Pseudolaroside B: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B (PAB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence demonstrates its potent anti-tumor properties, primarily attributed to its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][2][3][4][5] These application notes provide a comprehensive overview of the mechanisms of PAB-induced apoptosis, detailed protocols for key experimental assays, and a summary of its effects on cancer cells.

Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis

This compound employs a multi-pronged strategy to trigger apoptosis in cancer cells, primarily through the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the modulation of the PI3K/AKT/mTOR signaling cascade.

1. Intrinsic (Mitochondrial) Pathway:

PAB has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1] This event is a critical initiator of the intrinsic apoptotic pathway. The release of cytochrome c is regulated by the Bcl-2 family of proteins. PAB treatment has been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL, thus shifting the balance towards apoptosis.[1][4] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[1][3][4]

2. Extrinsic (Death Receptor) Pathway:

In certain cancer cell types, such as head and neck cancer, PAB can initiate apoptosis through the extrinsic pathway.[2] This involves the upregulation of death receptor 5 (DR5).[2] The binding of ligands to DR5 triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[2]

3. PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a crucial survival pathway that is often hyperactivated in cancer. PAB has been demonstrated to inhibit this pathway by decreasing the phosphorylation of key components like AKT and mTOR.[1] Inhibition of this pathway can promote apoptosis by suppressing survival signals and modulating the expression of Bcl-2 family proteins.[1]

4. Cell Cycle Arrest:

In addition to inducing apoptosis, PAB can also cause cell cycle arrest at the G2/M phase.[1][5] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, and the downregulation of cyclin B1 and CDK1.[1] This cell cycle arrest prevents cancer cells from proliferating and can sensitize them to apoptotic signals.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer Type24h (µM)48h (µM)72h (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer19.38.35.76[1]
U87Glioblastoma-~10-[3]
MCF-7Breast Cancer-1.35-

Table 2: Effect of this compound on Apoptotic Cell Population in MDA-MB-231 Cells (48h Treatment)

PAB Concentration (µM)Apoptotic Cells (%)Reference
0 (Control)5.2 ± 0.8[1]
515.6 ± 1.5[1]
7.528.9 ± 2.1[1]
1045.3 ± 3.2[1]

Table 3: Modulation of Key Apoptotic Proteins by this compound in MDA-MB-231 Cells (48h Treatment)

ProteinPAB Concentration (µM)Relative Expression (Fold Change vs. Control)Reference
Bax 10↑ (Upregulated)[1]
Bcl-2 10↓ (Downregulated)[1]
Cleaved Caspase-9 10↑ (Upregulated)[1]
Cleaved Caspase-3 10↑ (Upregulated)[1]
Cleaved PARP 10↑ (Upregulated)[1]

Note: The fold changes are qualitative as specific numerical values were not consistently available across the literature. Researchers should perform their own quantitative analyses.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (PAB) stock solution

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Treat the cells with various concentrations of PAB (e.g., 0, 1, 5, 10, 20, 50 µM) in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with desired concentrations of PAB for the specified time.

    • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

  • Materials:

    • Treated and untreated cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) detection reagent

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Pseudolaroside_B_Apoptosis_Signaling_Pathways cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_pi3k PI3K/AKT/mTOR Pathway PAB This compound Bcl2 Bcl-2 / Bcl-xL PAB->Bcl2 Bax Bax PAB->Bax DR5 Death Receptor 5 (DR5) PAB->DR5 PI3K PI3K PAB->PI3K Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates CleavedCasp9 Cleaved Caspase-9 Casp9->CleavedCasp9 Casp3 Caspase-3 CleavedCasp9->Casp3 Activates Casp8 Caspase-8 DR5->Casp8 Activates CleavedCasp8 Cleaved Caspase-8 Casp8->CleavedCasp8 CleavedCasp8->Casp3 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Bcl2 Promotes CleavedCasp3 Cleaved Caspase-3 Casp3->CleavedCasp3 PARP PARP CleavedCasp3->PARP Cleaves Apoptosis Apoptosis CleavedCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treat Treat with this compound (Dose- and Time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability flow Flow Cytometry (Annexin V-FITC/PI Staining) treat->flow western Western Blot Analysis (Apoptotic Protein Expression) treat->western data Data Analysis and Interpretation viability->data flow->data western->data conclusion Conclusion on Apoptotic Mechanism data->conclusion

Caption: Experimental workflow for studying PAB-induced apoptosis.

References

Unveiling the Anti-Angiogenic Potential of Pseudolaroside B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the anti-angiogenic effects of Pseudolaroside B (PSB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. PSB has emerged as a promising anti-angiogenic agent, and these application notes and protocols detail the experimental procedures to investigate its mechanism of action.

Quantitative Data Summary

The anti-angiogenic activity of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the dose-dependent inhibitory effects of PSB on key angiogenic processes.

Table 1: In Vitro Anti-Angiogenic Effects of this compound

AssayCell TypeTreatment DurationPSB Concentration (µM)Observed EffectCitation
Endothelial Cell ProliferationHUVEC72 hours0.625 - 5Significant inhibition of proliferation.[1]
Endothelial Cell MigrationHUVEC-Concentration-dependentInhibition of VEGF-stimulated migration.[2]
Endothelial Cell Tube FormationHUVEC24 hours0.313 - 2.5Potent, dose-dependent blockage of VEGF-induced tube formation.[1]

Table 2: In Vivo Anti-Angiogenic Effects of this compound

AssayModelPSB DoseObserved EffectCitation
Chick Chorioallantoic Membrane (CAM)Chick Embryo10 nmol per eggSignificant suppression of angiogenesis.[2]
Matrigel Plug AssayMouse-Reduction of VEGF-induced angiogenesis.[1]

Signaling Pathway Analysis

This compound exerts its anti-angiogenic effects by targeting key signaling pathways involved in endothelial cell proliferation, migration, and survival. The primary mechanism involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR/flk-1) VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PSB This compound PSB->VEGFR2 Inhibits Phosphorylation ERK ERK1/2 PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Migration Experimental_Workflow cluster_invitro cluster_invivo start Start invitro In Vitro Assays start->invitro proliferation Proliferation Assay invitro->proliferation migration Migration Assay invitro->migration tube Tube Formation Assay invitro->tube invivo In Vivo Assays cam CAM Assay invivo->cam matrigel Matrigel Plug Assay invivo->matrigel molecular Molecular Analysis data Data Analysis & Interpretation molecular->data end End data->end proliferation->invivo migration->invivo tube->invivo cam->molecular matrigel->molecular

References

Topic: Identification of Pseudolaroside B in Herbal Extracts Using Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of Pseudolaroside B from herbal extracts, particularly from Cortex Pseudolaricis, using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS). This powerful analytical technique offers high resolution, sensitivity, and mass accuracy, making it an essential tool for the comprehensive profiling of complex phytochemical matrices.[1] The methodology described herein covers sample preparation, detailed instrumental parameters for UHPLC and Q-TOF-MS, and data interpretation, including expected mass-to-charge ratios and fragmentation patterns for the unambiguous identification of this compound.

Experimental Workflow

The overall experimental process for the identification of this compound is outlined below. The workflow begins with the preparation of the herbal extract, followed by chromatographic separation and subsequent mass spectrometric analysis for structural confirmation.

UHPLC-Q-TOF-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification A Collection of Cortex Pseudolaricis B Drying and Pulverization A->B C Solvent Extraction (e.g., Ethanol or 80% Methanol) B->C D Filtration (0.22 µm syringe filter) C->D E UHPLC Separation (Reversed-Phase C18 Column) D->E F ESI Ionization (Negative Ion Mode) E->F G Q-TOF-MS Detection (Full Scan & MS/MS) F->G H Accurate Mass Measurement (Precursor Ion) G->H J Compound Identification (Comparison with Reference Data) H->J I MS/MS Fragmentation Analysis I->J

Caption: Overall workflow for the identification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Cortex Pseudolaricis

This protocol is adapted from methods used for extracting phytochemicals from traditional Chinese medicines.[2][3]

  • Material Preparation: Obtain dried root bark of Pseudolarix amabilis (Cortex Pseudolaricis). Grind the bark into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of 80% methanol (B129727) (or ethanol) as the extraction solvent.[2][3]

    • Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to cool and replenish any solvent lost by weight.

  • Filtration: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial for analysis.

UHPLC-Q-TOF-MS Analysis

The following conditions are based on established methods for separating and identifying constituents in complex herbal extracts.[2][4][5]

Instrumentation: A UHPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

2.2.1. UHPLC Conditions

ParameterValue
Column Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent[2]
Mobile Phase A 0.1% (v/v) Formic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 2-5 µL
Gradient Elution 0-10 min, 5-20% B; 10-25 min, 20-40% B; 25-30 min, 40-95% B; 30-35 min, hold at 95% B; 35.1-40 min, return to 5% B (equilibration)

2.2.2. Q-TOF-MS Conditions

ParameterValue
Ionization Mode ESI Negative (preferred for acidic compounds)[2]
Mass Range m/z 100 - 1500[6]
Capillary Voltage 3.5 - 4.5 kV
Capillary Temperature 220 - 320 °C
Scan Mode Full Scan (for precursor identification) and Targeted MS/MS (for fragmentation)
Collision Energy (MS/MS) 10 - 40 eV (ramped for optimal fragmentation)
Calibration Use a suitable reference standard (e.g., sodium formate) for continuous mass calibration to ensure high mass accuracy.[6]

Data Presentation and Interpretation

The identification of this compound relies on its retention time, accurate mass measurement of the precursor ion, and the characteristic fragmentation pattern observed in the MS/MS spectrum.

Mass Spectrometric Data for this compound

The table below summarizes the key theoretical mass data for this compound, which is essential for its identification in high-resolution mass spectrometry.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₉[7]
Molecular Weight 330.29 g/mol [7]
Monoisotopic Exact Mass 330.09508 Da[7]
[M-H]⁻ (Deprotonated Ion) 329.08783 m/zCalculated
[M+H]⁺ (Protonated Ion) 331.10231 m/zCalculated
[M+HCOO]⁻ (Formate Adduct) 375.09328 m/zCalculated
Expected MS/MS Fragmentation

In negative ion mode ESI-MS/MS, glycosides like this compound typically undergo cleavage of the glycosidic bond. This results in a characteristic neutral loss of the sugar moiety.

This compound Fragmentation parent Precursor Ion This compound [M-H]⁻ m/z 329.0878 loss Neutral Loss Glucose (C₆H₁₀O₅) -162.0528 Da parent->loss CID fragment Product Ion Aglycone [M-H-Glc]⁻ m/z 167.0344 loss->fragment

Caption: Proposed fragmentation pathway for this compound in MS/MS.

The expected fragmentation pattern is detailed in the table below. The primary fragment corresponds to the deprotonated aglycone part of the molecule.

Precursor Ion (m/z)Neutral Loss (Da)Lost MoietyProduct Ion (m/z)Product Ion Formula
329.0878162.0528C₆H₁₀O₅ (Glucose)167.0344[C₇H₇O₄]⁻

The detection of the precursor ion with high mass accuracy (<5 ppm error) and its characteristic product ion at m/z 167.0344 provides strong evidence for the presence of this compound.[8][9]

Hypothetical Biological Pathway

Compounds isolated from Cortex Pseudolaricis have demonstrated various biological activities, including antifungal and anti-inflammatory effects.[3][10] While the specific pathways for this compound are not fully elucidated, a plausible mechanism of action could involve the modulation of inflammatory signaling cascades, such as the NF-κB pathway, which is a common target for many natural bioactive compounds.

Hypothetical Anti-Inflammatory Pathway cluster_cytoplasm cluster_nuc stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates psb This compound psb->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb_active Active NF-κB ikk->nfkb_active Releases nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) transcription->cytokines nfkb_active->nucleus Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB and reducing the expression of pro-inflammatory genes. This remains a hypothesis pending further biological investigation.

References

Application Notes and Protocols: Utilizing Pseudolaroside B in Combination with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance, particularly to azole agents like fluconazole (B54011) (FLC), presents a significant challenge in treating invasive fungal infections. Combination therapy offers a promising strategy to enhance efficacy, overcome resistance, and reduce drug-related toxicity. Pseudolaroside B (PAB), a natural diterpene acid isolated from Pseudolarix kaempferi, has demonstrated potent antifungal activity.[1][2] These application notes provide a comprehensive guide to utilizing this compound in combination with other antifungals, with a focus on its synergistic effects with fluconazole against resistant Candida species.

Recent studies have highlighted the strong synergistic interactions between PAB and FLC, particularly against FLC-resistant strains of Candida albicans and Candida tropicalis.[3][4] The mechanism of PAB's antifungal action differs from that of azoles, which target ergosterol (B1671047) biosynthesis.[1][5] PAB has been shown to disrupt fungal cell integrity, inhibit spore germination, and destroy biofilms, suggesting a multi-faceted mode of action that can complement traditional antifungals.[1][4][6]

Data Presentation: Synergistic Activity of this compound and Fluconazole

The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic antifungal activity of this compound in combination with fluconazole.

Table 1: In Vitro Synergy of this compound (PAB) and Fluconazole (FLC) against Planktonic Candida Species

Fungal SpeciesResistance ProfilePAB MIC Range (µg/mL)FLC MIC Range (µg/mL)FICI RangeInterpretationReference
Candida albicansFluconazole-Resistant (22 isolates)Not specifiedNot specified0.02 - 0.13Synergy[3]
Candida albicansFluconazole-Susceptible (12 isolates)Not specifiedNot specified0.25 - 0.5Synergy in 17% of isolates[3]
Candida tropicalisFluconazole-Resistant (13 isolates)8 - 16>640.070 - 0.375Synergy[1][4]
Candida tropicalisFluconazole-Susceptible (9 isolates)8 - 161 - 40.070 - 0.375Synergy in 22% of isolates[1][4]

FICI Interpretation: Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1.0; Indifference: 1.0 < FICI ≤ 4.0; Antagonism: FICI > 4.0.[5]

Table 2: Inhibitory Effect of this compound (PAB) and Fluconazole (FLC) Combination on Candida tropicalis Biofilm

Biofilm StageTreatmentConcentration (µg/mL)Biofilm Inhibition (%)InterpretationReference
Early & MaturePAB + FLCDose-dependent>80%Strong synergistic inhibition[1][4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the synergistic effects of this compound with other antifungals are provided below.

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between two antimicrobial agents.[5][7]

Materials:

  • This compound (PAB)

  • Fluconazole (FLC) or other antifungal agent

  • Candida isolates (including resistant and susceptible strains)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of PAB and FLC in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial twofold dilutions of FLC horizontally and PAB vertically in RPMI 1640 medium. The final volume in each well should be 50 µL. This creates a matrix of drug concentrations.

    • Include wells with each drug alone (for MIC determination) and drug-free wells (for growth control).

  • Prepare Fungal Inoculum:

    • Culture the Candida isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the fungal inoculum to each well of the microtiter plate. The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C for 24-48 hours.[5][8]

  • Determine MICs and FICI:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug (alone or in combination) that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free control, determined visually or by reading the optical density at 595 nm.[8]

    • Calculate the FICI using the following formula: FICI = (MIC of PAB in combination / MIC of PAB alone) + (MIC of FLC in combination / MIC of FLC alone).[5]

Protocol 2: Time-Kill Curve Assay

This assay assesses the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[3]

Materials:

  • PAB and FLC

  • Candida isolate

  • RPMI 1640 medium

  • Sterile culture tubes

  • Sabouraud Dextrose Agar plates

  • Incubator and shaker

Procedure:

  • Prepare Cultures:

    • Prepare a fungal inoculum as described in the checkerboard assay protocol, adjusted to a starting concentration of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640.

  • Drug Exposure:

    • Set up culture tubes with the fungal inoculum and add PAB and FLC at concentrations corresponding to their MICs and sub-MICs (e.g., 0.5x, 1x, 2x MIC). Include a drug-free growth control.

  • Sampling and Plating:

    • Incubate the tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

    • Perform serial tenfold dilutions in sterile saline and plate onto Sabouraud Dextrose Agar plates.

  • Data Analysis:

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

    • Plot log₁₀ CFU/mL versus time for each treatment.

    • Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[9]

Protocol 3: Biofilm Inhibition and Disruption Assay

This protocol evaluates the effect of PAB and FLC on the formation and integrity of fungal biofilms.[1][4]

Materials:

  • PAB and FLC

  • Candida isolate

  • RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • Crystal violet or XTT reduction assay reagents

  • Plate reader

Procedure for Biofilm Inhibition:

  • Inoculation and Treatment:

    • Prepare a fungal inoculum of 1 x 10⁶ cells/mL in RPMI 1640.

    • Add the inoculum to the wells of a 96-well plate.

    • Immediately add serial dilutions of PAB and FLC, alone and in combination.

  • Incubation:

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the drugs.

  • Quantification:

    • Wash the wells with sterile PBS to remove non-adherent cells.

    • Quantify the remaining biofilm using either the crystal violet staining method (for biomass) or the XTT reduction assay (for metabolic activity).

Procedure for Biofilm Disruption:

  • Biofilm Formation:

    • Prepare a fungal inoculum and add it to the wells of a 96-well plate.

    • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Treatment:

    • Wash the pre-formed biofilms with sterile PBS.

    • Add fresh RPMI 1640 containing serial dilutions of PAB and FLC, alone and in combination.

  • Incubation and Quantification:

    • Incubate for another 24 hours.

    • Wash and quantify the remaining biofilm as described above.

Visualizations

The following diagrams illustrate the proposed synergistic mechanism, experimental workflow, and the logical relationship of the combination therapy.

Synergy_Mechanism cluster_fungal_cell Fungal Cell PAB This compound (PAB) CellWall Cell Wall Integrity (e.g., β-glucan synthesis) PAB->CellWall Disruption FLC Fluconazole (FLC) ErgosterolSynth Ergosterol Biosynthesis FLC->ErgosterolSynth Inhibition CellDeath Fungal Cell Death CellWall->CellDeath CellMembrane Cell Membrane (Ergosterol) CellMembrane->CellDeath ErgosterolSynth->CellMembrane Synthesis PAB_ext PAB PAB_ext->PAB FLC_ext FLC FLC_ext->FLC

Caption: Proposed synergistic mechanism of this compound and Fluconazole.

Experimental_Workflow start Start: Fungal Isolate Selection checkerboard Checkerboard Assay (MIC & FICI Determination) start->checkerboard In vitro synergy time_kill Time-Kill Curve Assay (Rate of Fungal Killing) start->time_kill Fungicidal/Fungistatic effect biofilm Biofilm Assays (Inhibition & Disruption) start->biofilm Anti-biofilm activity data_analysis Data Analysis & Interpretation checkerboard->data_analysis time_kill->data_analysis biofilm->data_analysis end Conclusion: Synergy Assessment data_analysis->end

Caption: Experimental workflow for assessing antifungal synergy.

Logical_Relationship PAB This compound (PAB) Combination PAB + FLC Combination PAB->Combination FLC Fluconazole (FLC) FLC->Combination EnhancedEfficacy Enhanced Antifungal Efficacy Combination->EnhancedEfficacy ResistantFungi Fluconazole-Resistant Fungi ResistantFungi->EnhancedEfficacy Overcomes resistance

Caption: Logical relationship of PAB and FLC combination therapy.

Conclusion

This compound, in combination with fluconazole, presents a promising therapeutic strategy to combat resistant fungal infections, particularly those caused by Candida species.[1][3] The synergistic interaction appears to stem from their distinct mechanisms of action, leading to enhanced antifungal activity and effective inhibition of biofilm formation.[1][4] The protocols and data presented here provide a framework for researchers to further explore and validate the potential of this compound in combination antifungal therapy. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

Application Notes and Protocols for Testing Pseudolaroside B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaroside B (PSB), a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi), has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of interest for cancer therapeutic development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cell culture, including methods for evaluating cell viability, apoptosis, and cell cycle distribution.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against several human cancer cell lines as determined by MTT assay.

Cell LineCancer TypeIC50 (µM)Citation
Various Tumor CellsMultiple0.17 - 5.20[1]
HKCNormal Human Kidney5.77[1]
MDA-MB-231Triple-Negative Breast CancerSee Note 1[2]
A549Lung CancerSee Note 2
HeLaCervical CancerSee Note 2
HepG2Liver CancerSee Note 2

Note 1: For MDA-MB-231 cells, specific IC50 values were not provided in the searched text, but the study indicates dose- and time-dependent inhibition of proliferation.[2] Note 2: While studies indicate potent cytotoxic effects on these cell lines, specific IC50 values for this compound were not available in the provided search results.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound (PSB)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the PSB dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve PSB).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of PSB to determine the IC50 value.

Apoptosis Analysis: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound (PSB)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound (PSB)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Collect all cells, including those in the supernatant, by trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 1 hour at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 Determine IC50 Value mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling Pathways of this compound-Induced Apoptosis

signaling_pathway cluster_psb cluster_pi3k PI3K/Akt/mTOR Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Cascade PSB This compound PI3K PI3K PSB->PI3K p53 p53 PSB->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic signals Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound to induce apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the water solubility of Pseudolaroside B.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the solubility of this compound?

This compound, a bioactive compound, is understood to have limited aqueous solubility, which can pose significant challenges for its formulation into effective drug delivery systems and can hinder in vitro and in vivo studies. Poor water solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations.

Q2: What are the most promising strategies to improve the water solubility of this compound?

Based on formulation science for poorly soluble drugs, several key strategies can be employed. These include:

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier at the molecular level.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[1][2][3]

While direct studies on this compound are limited, research on a structurally related compound, Pseudolaric Acid B (PAB), has shown significant success with cyclodextrin complexation, suggesting this as a highly promising avenue for investigation.[4]

Troubleshooting and Methodology Guides

This section provides detailed experimental protocols and troubleshooting for the most effective solubility enhancement techniques.

Guide 1: Cyclodextrin Inclusion Complexation

This method involves the formation of an inclusion complex where the hydrophobic guest molecule (this compound) is encapsulated within the hydrophobic cavity of a host molecule (cyclodextrin), which has a hydrophilic exterior.[5][6][7] This complex is then more readily dissolved in aqueous solutions.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high aqueous solubility and low toxicity.[4] Other options include α-CD, β-CD, γ-CD, and sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[4]

  • Phase Solubility Study:

    • Prepare supersaturated solutions of various cyclodextrins in water.

    • Add an excess amount of this compound to each solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the suspensions and analyze the filtrate for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the type of complex formed and the stability constant.

  • Preparation of the Solid Complex (Kneading Method):

    • Weigh stoichiometric amounts of this compound and the selected cyclodextrin (e.g., HP-β-CD).

    • Place the powders in a mortar and add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

    • Determine the solubility of the prepared complex in water and compare it to that of the pure this compound.

Quantitative Data Summary (Case Study: Pseudolaric Acid B)

The following table summarizes the significant solubility improvement observed for the related compound, Pseudolaric Acid B (PAB), using HP-β-CD. This data suggests a similar approach could be highly effective for this compound.

CompoundFormulationSolventSolubility (mg/mL)Fold IncreaseReference
Pseudolaric Acid BUnformulatedPure Water~0.026-[4]
Pseudolaric Acid BPAB/HP-β-CD Complex30% HP-β-CD Solution15.78~600[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low complexation efficiency Incorrect stoichiometry; Inappropriate cyclodextrin type or size.Optimize the molar ratio of this compound to cyclodextrin. Screen different types of cyclodextrins (α, β, γ, and derivatives).
Precipitation of the complex The complex itself has limited solubility (B-type phase solubility diagram).Consider using more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD.[4]
Amorphous complex reverts to crystalline form Moisture absorption; High humidity storage conditions.Store the prepared complex in a desiccator over a suitable drying agent.

Workflow Diagram: Cyclodextrin Inclusion Complexation

G cluster_prep Preparation cluster_char Characterization start Select Cyclodextrin phase_sol Phase Solubility Study start->phase_sol knead Kneading Method phase_sol->knead dry Drying & Sieving knead->dry dsc_pxrd DSC / PXRD Analysis dry->dsc_pxrd nmr NMR Spectroscopy dry->nmr sol_test Solubility Testing dsc_pxrd->sol_test nmr->sol_test end Solubility Enhanced Product sol_test->end

Workflow for Cyclodextrin Inclusion Complexation.
Guide 2: Solid Dispersion

Solid dispersion technology involves dispersing one or more active ingredients in an inert carrier or matrix in the solid state.[8][9] This can lead to the drug being present in an amorphous form, which has higher energy and thus greater solubility than the crystalline form.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Component Selection:

    • Carrier: Select a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a Polyethylene Glycol (PEG).[10]

    • Solvent: Choose a common solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol).

  • Preparation:

    • Dissolve this compound and the chosen carrier in the selected solvent at various ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Use a magnetic stirrer to ensure a clear solution is formed.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Post-Processing:

    • Scrape the dried film, pulverize it using a mortar and pestle, and sieve to obtain a uniform powder.

  • Characterization:

    • Analyze the solid dispersion using DSC and PXRD to confirm the amorphous state of this compound.

    • Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure drug.

Troubleshooting

IssuePossible CauseSuggested Solution
Phase separation during drying Immiscibility between the drug and the carrier.Screen different carriers. Increase the ratio of carrier to drug.
Drug recrystallization upon storage The amorphous state is thermodynamically unstable. Moisture can act as a plasticizer.Store in a low humidity environment. Consider adding a second polymer to inhibit crystallization.
Residual solvent in the final product Insufficient drying time or temperature.Increase the drying time or temperature in the vacuum oven, ensuring it is below the glass transition temperature of the polymer and the degradation temperature of the drug.

Workflow Diagram: Solid Dispersion by Solvent Evaporation

G cluster_prep Preparation cluster_post Post-Processing & Analysis dissolve Dissolve Drug & Carrier in Common Solvent evap Solvent Evaporation (Rotary Evaporator) dissolve->evap vac_dry Vacuum Drying evap->vac_dry pulverize Pulverize & Sieve vac_dry->pulverize char Characterization (DSC/PXRD) pulverize->char diss_test Dissolution Testing char->diss_test end Amorphous Solid Dispersion diss_test->end

Workflow for Solid Dispersion Preparation.
Guide 3: Nanoparticle Formulation

Reducing the particle size of a drug to the nanoscale (<1000 nm) significantly increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[2][11] Nanoparticle formulations can be prepared using various methods, including nanoprecipitation.[1]

Experimental Protocol: Preparation of this compound Nanoparticles (Nanoprecipitation)

  • Phase Preparation:

    • Organic Phase: Dissolve this compound and a polymer (e.g., PLGA - poly(lactic-co-glycolic acid)) in a water-miscible organic solvent (e.g., acetone).[12]

    • Aqueous Phase: Prepare an aqueous solution containing a stabilizer or surfactant (e.g., Poloxamer 188, polyvinyl alcohol).[13]

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under constant stirring.

    • The rapid solvent diffusion will cause the polymer and drug to precipitate, forming nanoparticles.

  • Purification and Collection:

    • Stir the resulting nanosuspension overnight to allow for complete evaporation of the organic solvent.

    • Centrifuge the nanosuspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water to remove any excess surfactant.

    • Lyophilize (freeze-dry) the nanoparticles, often with a cryoprotectant (e.g., trehalose), to obtain a stable, dry powder that can be easily redispersed.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug encapsulation efficiency and loading capacity.

    • Visualize the nanoparticle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Troubleshooting

IssuePossible CauseSuggested Solution
Large particle size or high PDI Suboptimal stirring speed; High concentration of drug/polymer; Inefficient stabilizer.Increase the stirring speed during injection. Decrease the concentration of the organic phase. Screen different types or concentrations of stabilizers.
Nanoparticle aggregation Insufficient surface charge (low zeta potential); Inadequate stabilization.Choose a stabilizer that imparts a higher surface charge. Ensure complete removal of salts during washing.
Low drug encapsulation efficiency High drug solubility in the aqueous phase; Rapid drug diffusion out of the forming particles.Optimize the organic solvent to slightly decrease drug solubility in the aqueous phase. Use a higher molecular weight polymer to create a denser matrix.

Workflow Diagram: Nanoparticle Formulation by Nanoprecipitation

G cluster_prep Preparation cluster_collect Collection & Analysis org_phase Prepare Organic Phase (Drug + Polymer + Solvent) inject Inject Organic Phase into Aqueous Phase org_phase->inject aq_phase Prepare Aqueous Phase (Stabilizer + Water) aq_phase->inject evap Solvent Evaporation inject->evap centrifuge Centrifugation & Washing evap->centrifuge lyophilize Lyophilization centrifuge->lyophilize char Characterization (DLS, SEM) lyophilize->char end Redispersible Nanoparticles char->end

Workflow for Nanoparticle Formulation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudolaroside B (PSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments aimed at improving the oral bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its oral bioavailability a concern?

This compound (PSB) is a glycoside compound that has garnered research interest for its potential therapeutic activities. However, like many glycosylated natural products, PSB is anticipated to have low oral bioavailability. This is primarily due to two factors:

  • Poor Membrane Permeability: The sugar moiety attached to the PSB molecule increases its polarity, which can hinder its ability to pass through the lipid-rich membranes of the intestinal epithelial cells.

  • Presystemic Metabolism: The glycosidic bond in PSB may be susceptible to hydrolysis by enzymes in the gastrointestinal tract, particularly by the gut microbiota in the colon. This enzymatic cleavage would release the aglycone and the sugar, and the absorption characteristics of the aglycone may differ significantly from the parent glycoside.

A low oral bioavailability means that only a small fraction of the ingested dose reaches the systemic circulation, which can limit its therapeutic efficacy and lead to high inter-individual variability in patient response.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the physicochemical properties of this compound is crucial for designing effective formulation strategies. Here are some key properties:

PropertyValueImplication for Oral Bioavailability
Molecular Formula C₁₄H₁₈O₉The presence of numerous oxygen atoms suggests high polarity.
Molecular Weight 330.29 g/mol Within the range where passive diffusion can occur if other properties are favorable.
XLogP3-AA -1.5A negative LogP value indicates high hydrophilicity and likely poor lipid membrane permeability.
Hydrogen Bond Donors 5A high number of hydrogen bond donors can impede passive diffusion across the intestinal epithelium.
Hydrogen Bond Acceptors 9A high number of hydrogen bond acceptors can also limit membrane permeability.
Structure GlycosideThe sugar moiety significantly influences solubility and permeability. It may be a substrate for enzymatic cleavage in the gut.

Q3: What are the primary strategies to enhance the oral bioavailability of a poorly permeable, hydrophilic compound like this compound?

Given the anticipated challenges of low permeability and potential metabolism, the following formulation strategies are most promising for enhancing the oral bioavailability of this compound:

  • Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can encapsulate PSB, facilitating its transport across the intestinal lumen and potentially promoting lymphatic uptake, which bypasses the first-pass metabolism in the liver.

  • Permeation Enhancers: Incorporating excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells could increase the paracellular absorption of the hydrophilic PSB molecule.

  • Nanoparticle Formulations: Encapsulating PSB into nanoparticles can protect it from degradation in the gastrointestinal tract, improve its uptake by intestinal cells, and offer controlled release properties.

  • Prodrug Approach: Modifying the structure of PSB to create a more lipophilic prodrug could enhance its passive diffusion. The modifying group would then be cleaved in vivo to release the active PSB.

Troubleshooting Guides

Issue 1: Low and Variable Results in Caco-2 Permeability Assays

Symptoms:

  • Apparent permeability (Papp) values for this compound are consistently low in the apical-to-basolateral direction.

  • High variability in Papp values is observed between different wells or experimental runs.

  • Mass balance is poor, with a significant portion of the compound seemingly lost during the experiment.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Low intrinsic permeability of PSB: This is expected due to its hydrophilic nature (negative LogP). Focus on strategies that enhance paracellular transport or utilize active transport mechanisms.
Efflux by P-glycoprotein (P-gp): Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests P-gp involvement. If efflux is confirmed, co-administer a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.
Metabolism by Caco-2 enzymes: Analyze the receiver compartment for the presence of PSB's aglycone or other metabolites using a validated analytical method (e.g., LC-MS/MS).
Poor aqueous solubility of a formulation: If testing a formulation, ensure it forms a stable dispersion in the transport medium. Use dynamic light scattering (DLS) to check for particle size and stability over the course of the experiment.
Adsorption to experimental apparatus: The compound may be adsorbing to the plastic of the assay plates. Perform a recovery study without cells to quantify the extent of this issue. If significant, consider using low-binding plates or adding a small percentage of a non-ionic surfactant to the transport buffer.
Issue 2: Inconsistent Pharmacokinetic Profiles in Animal Studies

Symptoms:

  • High variability in plasma concentration-time profiles between individual animals.

  • Low overall plasma exposure (low AUC and Cmax).

  • Multiple peaks in the plasma concentration profile.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor aqueous solubility and dissolution of the formulation: This is a common cause of variability. Ensure the formulation provides consistent and complete release of PSB in the gastrointestinal tract. Perform in vitro dissolution studies under biorelevant conditions (e.g., FaSSIF and FeSSIF media) to assess the formulation's performance.
First-pass metabolism: The presence of a second peak in the plasma profile could indicate enterohepatic recirculation or absorption from the lower intestine after metabolism by gut microbiota. Analyze plasma and fecal samples for PSB and its potential metabolites to understand the metabolic pathways.
Food effects: The presence or absence of food can significantly impact the absorption of some formulations. Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effects.
Gastrointestinal transit time variability: Differences in gastric emptying and intestinal transit can lead to variable absorption. While difficult to control, using a consistent dosing and feeding schedule for the animals can help minimize this variability.
Formulation instability: The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or precipitation. Assess the stability of your formulation in simulated gastric and intestinal fluids.

Experimental Protocols

Protocol 1: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a SMEDDS formulation to enhance the solubility and oral absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Deionized water

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Sₘᵢₓ ratio, mix it with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).

    • Titrate each oil/Sₘᵢₓ mixture with water dropwise under gentle magnetic stirring.

    • Observe the formation of a clear and stable microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Select a composition from the microemulsion region of the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the predetermined amount of this compound to the mixture.

    • Vortex the mixture until the this compound is completely dissolved and a clear, homogenous liquid is formed.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To evaluate the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • This compound or its formulation

  • Validated analytical method (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts. Allow the cells to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. Values should be > 250 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (this compound or its formulation) dissolved in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility Screening phase_diagram Phase Diagram Construction solubility->phase_diagram formulation_prep Formulation Preparation phase_diagram->formulation_prep permeability_assay Permeability Assay formulation_prep->permeability_assay dissolution_test Biorelevant Dissolution formulation_prep->dissolution_test caco2_culture Caco-2 Cell Culture caco2_culture->permeability_assay pk_study Pharmacokinetic Study in Rats permeability_assay->pk_study dissolution_test->pk_study bioavailability_calc Bioavailability Calculation pk_study->bioavailability_calc metabolite_id Metabolite Identification pk_study->metabolite_id signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation psb_formulation PSB Formulation (e.g., SMEDDS) enterocyte Enterocyte psb_formulation->enterocyte Transcellular (Lipid Rafts/Endocytosis) tight_junction Tight Junctions psb_formulation->tight_junction Paracellular (with enhancers) portal_vein Portal Vein enterocyte->portal_vein To Liver lymphatics Lymphatic System enterocyte->lymphatics Bypass Liver tight_junction->portal_vein

Addressing the chemical stability of Pseudolaroside B in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the chemical stability of Pseudolaroside B in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. Therefore, the quantitative data and degradation pathways presented here are illustrative, based on the general behavior of similar glycosidic natural products and established principles of chemical stability testing. Researchers should always conduct their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many glycosidic compounds, is primarily influenced by:

  • pH: Glycosidic bonds are susceptible to hydrolysis, particularly under acidic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxidizing agents: The presence of oxidative species can lead to the degradation of the molecule.

  • Enzymes: If working with biological matrices, enzymatic cleavage of the glycosidic bond or other modifications can occur.

Q2: I am observing a rapid loss of this compound in my acidic buffer. What is happening and how can I prevent it?

A2: Rapid loss in acidic buffers is likely due to acid-catalyzed hydrolysis of the glycosidic bond, which cleaves the sugar moiety from the aglycone. To mitigate this, consider the following:

  • Work at a higher pH if your experimental design allows. This compound is expected to be more stable in neutral to slightly alkaline conditions.[1][2]

  • If a low pH is required, conduct experiments at lower temperatures to slow the degradation rate.

  • Prepare fresh solutions immediately before use and minimize storage time in acidic buffers.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure maximum stability, stock solutions of this compound should be:

  • Stored at -20°C or -80°C for long-term storage.

  • Protected from light by using amber vials or wrapping containers in aluminum foil.

  • Prepared in a buffer system with a pH between 6.0 and 7.5.

  • Aliquoted to avoid repeated freeze-thaw cycles.

Q4: I see a new peak appearing in my HPLC chromatogram after leaving my this compound solution on the benchtop for a few hours. What could this be?

A4: The new peak is likely a degradation product. Depending on the conditions (light exposure, temperature, pH of the solution), it could be:

  • The aglycone or the free sugar resulting from hydrolysis.

  • A photoproduct if the solution was exposed to light.

  • An oxidized derivative if exposed to air for an extended period.

It is recommended to perform peak isolation and structural elucidation (e.g., using LC-MS) to identify the unknown peak.

Troubleshooting Guides

Problem 1: Poor Reproducibility in Bioassays
  • Symptom: High variability in experimental results between batches or over time.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Always use freshly prepared solutions. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.

    • Assess Stability in Assay Medium: Perform a time-course experiment by incubating this compound in your complete assay medium for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the amount of intact this compound remaining.

    • Control for pH and Temperature: Ensure the pH and temperature of your assay conditions are within a stable range for this compound.

Problem 2: Unexpected Low Potency
  • Symptom: The observed biological activity of this compound is lower than expected based on the literature.

  • Possible Cause: The actual concentration of the active compound is lower than the nominal concentration due to degradation during solution preparation or storage.

  • Troubleshooting Steps:

    • Quantify Stock Solution: Use a validated analytical method, such as HPLC-UV, to accurately determine the concentration of your this compound stock solution immediately after preparation.

    • Evaluate Dilution Solvent: Ensure the solvent used for dilutions is compatible with this compound and will not cause rapid degradation. For example, avoid highly acidic or basic diluents if possible.

    • Review Preparation Procedure: Consider if any steps in your solution preparation (e.g., heating to dissolve, prolonged sonication) could be contributing to degradation.

Data Presentation

Table 1: Illustrative pH-Dependent Degradation of this compound at 37°C

pHHalf-life (t½) in hours (Illustrative)Key Degradation Pathway (Hypothesized)
3.08Acid Hydrolysis
5.072Acid Hydrolysis
7.4> 200Minimal Degradation
9.0150Base-catalyzed Hydrolysis/Epimerization

Table 2: Illustrative Temperature Effect on this compound Stability at pH 7.4

Temperature (°C)Degradation Rate Constant (k) (Illustrative, per hour)
4< 0.0001
250.001
370.003
600.025

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[3][4][5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light.

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.[6][7] A control sample should be wrapped in foil to exclude light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point. Identify major degradation products using LC-MS if possible.

Protocol 2: HPLC Method for Stability Testing of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (determined by UV scan of this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze via Stability-Indicating HPLC sample->analyze identify Identify Degradants (LC-MS) analyze->identify kinetics Determine Degradation Kinetics and Pathway identify->kinetics

Caption: A general workflow for assessing the chemical stability of this compound.

G cluster_degradation Hypothesized Degradation Pathways Pseudolaroside_B This compound (Intact Molecule) Aglycone Aglycone (Hydrolysis Product) Pseudolaroside_B->Aglycone Acid/Base Hydrolysis Sugar Sugar Moiety (Hydrolysis Product) Pseudolaroside_B->Sugar Acid/Base Hydrolysis Oxidized_Product Oxidized Derivative Pseudolaroside_B->Oxidized_Product Oxidation (e.g., H₂O₂) Photoproduct Photodegradation Product Pseudolaroside_B->Photoproduct Light Exposure (UV/Visible)

Caption: Hypothesized degradation pathways for this compound.

G start Issue Encountered: Poor Reproducibility or Low Potency q1 Are you using a freshly prepared solution? start->q1 a1_yes Check for degradation in assay medium (Protocol 1) q1->a1_yes Yes a1_no Prepare fresh solution and re-run experiment q1->a1_no No q2 Is the concentration of the stock solution verified? a1_yes->q2 a2_yes Evaluate stability in dilution solvent and under experimental conditions q2->a2_yes Yes a2_no Quantify stock solution using a validated analytical method (Protocol 2) q2->a2_no No

References

Technical Support Center: Pseudolaroside B In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo use of Pseudolaroside B (PAB). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective dosage range for this compound in in vivo cancer models?

A1: Based on current literature, the effective dosage of this compound in murine cancer models typically ranges from 15 mg/kg to 60 mg/kg per day. For instance, doses of 30 mg/kg/day and 60 mg/kg/day administered via intraperitoneal (i.p.) injection have shown significant inhibition of tumor growth in Lewis lung cancer and hepatocarcinoma 22 (H22) mouse models.[1] Another study reported that PAB significantly suppressed tumor growth in nude mice at doses of 15 mg/kg and 25 mg/kg without signs of toxicity.[2]

Q2: What is a recommended dosage for in vivo anti-inflammatory studies with this compound?

A2: For anti-inflammatory and immunomodulatory effects, a lower dosage range is often effective. In a delayed-type hypersensitivity (DTH) mouse model, PAB administered at 5, 10, and 20 mg/kg resulted in a marked improvement in ear swelling and inflammatory infiltrate in a dose-dependent manner.[3]

Q3: What is the most common route of administration for this compound in animal studies?

A3: The most frequently reported route of administration for this compound in in vivo research is intraperitoneal (i.p.) injection.[1][4]

Q4: Is this compound toxic at therapeutic doses?

A4: Current research suggests that this compound has a good safety profile at effective therapeutic doses. Studies have reported no obvious loss of body weight or other signs of toxicity in mice treated with doses up to 50 mg/kg.[5] Another study using an ethanol (B145695) extract of Pseudolarix kaempferi (from which PAB is derived) at 2.5 mg/kg/day in a xenograft model showed no changes in body weight or apparent histopathological changes in the liver or kidney tissues.[1][6] However, it is always recommended to perform a dose tolerance test to determine the appropriate dose range for your specific animal model and experimental conditions.[7]

Q5: What are the known mechanisms of action for this compound's anti-cancer effects?

A5: this compound exerts its anti-cancer effects through multiple mechanisms. It is known to be a microtubule-destabilizing agent, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[8][9][10] PAB also modulates several key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR, p38 MAPK, and NF-κB pathways.[1][7][8]

Q6: How does this compound exert its anti-inflammatory effects?

A6: The anti-inflammatory activity of this compound is attributed to its ability to modulate immune responses and inhibit pro-inflammatory signaling pathways. It has been shown to suppress T-cell mediated immune responses and inhibit the p38 MAPK and NF-κB signaling pathways, which are crucial for the production of inflammatory cytokines.[1][3][7]

Troubleshooting Guide

Issue 1: Poor Solubility of this compound for In Vivo Formulation
  • Problem: this compound is a lipophilic compound with poor water solubility, making it challenging to prepare stable and homogenous solutions for in vivo administration.

  • Solution 1: Co-Solvent System. A common and effective method is to use a co-solvent system. PAB can be dissolved in an aqueous solution containing polyethylene (B3416737) glycol (PEG), ethanol, and a surfactant like Tween 80.[7]

    • Example Formulation: An aqueous solution of 6% polyethylene glycol, 3% ethanol, and 1% Tween 80 has been successfully used to dissolve PAB for in vivo studies.[7]

  • Solution 2: Use of Dimethyl Sulfoxide (B87167) (DMSO). PAB can be initially dissolved in a small amount of DMSO and then further diluted with a vehicle such as saline or PBS. It is crucial to ensure the final concentration of DMSO is low (typically ≤10%) to avoid toxicity in the animals.[4]

  • Solution 3: Cyclodextrin (B1172386) Complexation. The solubility and stability of PAB can be significantly improved by forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). This method has been shown to increase the solubility of PAB by up to 600-fold.[10]

  • Troubleshooting Tips:

    • Always prepare fresh solutions before each administration to minimize precipitation.

    • Gently warm the solution and vortex to aid dissolution.

    • Perform a small-scale pilot test to check for any precipitation upon dilution with the final vehicle.

Issue 2: Inconsistent Tumor Growth or High Variability in Xenograft Models
  • Problem: Researchers often face challenges with inconsistent tumor take rates and high variability in tumor growth in patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models.

  • Potential Causes & Solutions:

    • Cell Viability and Passage Number: Ensure that the cancer cells used for implantation are in the exponential growth phase and have a high viability. Use cells from a consistent and low passage number to maintain their tumorigenic potential.

    • Implantation Technique: Standardize the subcutaneous or orthotopic implantation procedure. Ensure consistent cell numbers and injection volumes for all animals.

    • Animal Strain: The choice of immunodeficient mouse strain (e.g., nude, SCID, NSG) can significantly impact tumor engraftment and growth. Select a strain that is appropriate for your specific cancer model.

    • Animal Health: Ensure the animals are healthy and free from infections, as this can affect tumor development and response to treatment.

Issue 3: Unexpected Animal Toxicity or Adverse Effects
  • Problem: Animals exhibit signs of toxicity such as significant weight loss, lethargy, or ruffled fur, even at doses reported to be safe.

  • Potential Causes & Solutions:

    • Vehicle Toxicity: The vehicle used to dissolve PAB may be causing toxicity. Conduct a vehicle-only control group to assess its effects. High concentrations of DMSO or other organic solvents can be toxic.

    • Dose Calculation and Administration: Double-check all dose calculations and ensure accurate and consistent administration.

    • Animal Strain or Sub-strain Differences: Different strains or sub-strains of mice can have varying sensitivities to compounds. It is crucial to establish the maximum tolerated dose (MTD) in your specific animal model.

    • Compound Stability: Ensure the stability of your PAB formulation. Degradation products could have different toxicity profiles.

Data Presentation

Table 1: In Vivo Dosage of this compound in Cancer Models

Animal ModelCancer TypeAdministration RouteDosageObserved EffectReference
MouseLewis Lung CancerIntraperitoneal (i.p.)30 - 60 mg/kg/daySignificant inhibition of tumor growth[1]
MouseHepatocarcinoma 22 (H22)Intraperitoneal (i.p.)30 - 60 mg/kg/daySignificant inhibition of tumor growth[1]
Nude MouseHead and Neck Cancer (HN22 xenograft)Not specified2.5 mg/kg/day (ethanol extract)Reduced tumor growth[1][6]
Nude MouseTaxol-resistant human liver cancer (QGY-TR50 xenograft)Not specified15 - 25 mg/kgSignificant tumor growth suppression[6][7]

Table 2: In Vivo Dosage of this compound in Inflammation Models

Animal ModelModel TypeAdministration RouteDosageObserved EffectReference
MouseDelayed-Type Hypersensitivity (DTH)Not specified5 - 20 mg/kgDose-dependent reduction in ear swelling and inflammation[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Materials:

    • This compound (PAB) powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile phosphate-buffered saline (PBS) or 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of PAB based on the desired dose and the number and weight of the animals.

    • Weigh the PAB powder and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the PAB completely. For example, for a 10 mg/kg dose in a 25g mouse, you would need 0.25 mg of PAB. This can be dissolved in 5 µL of DMSO.

    • Vortex gently until the PAB is fully dissolved.

    • Slowly add the sterile PBS or saline to the DMSO-PAB solution to reach the final desired concentration for injection. It is crucial to add the aqueous solution slowly while vortexing to prevent precipitation.

    • The final concentration of DMSO in the injection solution should be kept as low as possible (ideally below 10%).

    • Administer the solution to the mice via intraperitoneal injection immediately after preparation.

Protocol 2: In Vivo Antitumor Activity in a Murine Xenograft Model
  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice), 5-7 weeks old.

  • Cell Implantation:

    • Harvest cancer cells (e.g., human cancer cell line) during their exponential growth phase.

    • Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 1 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign the mice to different treatment groups (e.g., vehicle control, PAB treatment groups with different doses).

    • Prepare the PAB solution as described in Protocol 1.

    • Administer the PAB solution or vehicle control to the mice daily via intraperitoneal injection.

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • Monitor the animals for any signs of toxicity.

    • At the end of the experiment (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).

Mandatory Visualizations

anticancer_pathway PAB This compound Microtubules Microtubule Destabilization PAB->Microtubules Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PAB->PI3K_AKT_mTOR Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation Promotes anti_inflammatory_pathway PAB This compound p38_MAPK p38 MAPK Pathway PAB->p38_MAPK Inhibits NFkB NF-κB Pathway PAB->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p38_MAPK->Inflammatory_Cytokines Activates NFkB->Inflammatory_Cytokines Activates Inflammation Inflammation Inflammatory_Cytokines->Inflammation Mediates experimental_workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation Start->Implantation Tumor_Growth Tumor Growth (to palpable size) Implantation->Tumor_Growth Treatment PAB/Vehicle Administration (i.p.) Tumor_Growth->Treatment Monitoring Monitor Tumor Size & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

References

Overcoming challenges in the large-scale extraction of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale extraction of Pseudolaroside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the extraction and purification of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a saponin (B1150181), a class of chemical compounds found in various plant species. Its primary natural source is the root bark of Pseudolarix amabilis, also known as the golden larch.[1][2][3]

Q2: What are the main challenges in the large-scale extraction of this compound?

A2: The main challenges include achieving a high extraction yield, removing impurities effectively, preventing the degradation of the target compound during processing, and ensuring the cost-effectiveness and sustainability of the extraction method.[4][5] Scaling up from laboratory to industrial production also presents significant hurdles in maintaining consistency and quality.[6][7]

Q3: What are the critical steps in the overall process of obtaining pure this compound?

A3: A typical workflow for isolating this compound involves:

  • Preparation of Raw Material: Grinding the dried root bark of Pseudolarix amabilis to a fine powder.

  • Extraction: Using a suitable solvent and method to extract the crude saponins (B1172615).

  • Preliminary Purification: Removing lipids and highly non-polar impurities.

  • Enrichment: Using techniques like macroporous resin chromatography to concentrate the saponin fraction.

  • Fine Purification: Employing column chromatography to isolate this compound to a high purity.

  • Final Product Formulation: Lyophilization or spray drying to obtain a stable powder.

Q4: How can I assess the purity of my final this compound product?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for determining the purity of this compound. For absolute quantification and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) are powerful techniques.[8][9][10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the extraction and purification of this compound.

Problem 1: Low Extraction Yield

Q: I am experiencing a very low yield of this compound in my crude extract. What are the potential causes and how can I improve it?

A: Low extraction yield is a common issue in natural product extraction. Several factors could be contributing to this problem. Below is a systematic guide to troubleshooting low yields.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Raw Material Preparation Ensure the Cortex Pseudolaricis is finely ground (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.[6]
Suboptimal Extraction Solvent The polarity of the solvent is crucial. For saponins like this compound, aqueous ethanol (B145695) (e.g., 70-85%) is often effective.[11] If using acetone (B3395972) as suggested by related compound patents, ensure the water content is optimized.
Inefficient Extraction Method Consider switching to a more efficient extraction technique. Ultrasound-Assisted Extraction (UAE) can significantly reduce extraction time and improve yield compared to conventional methods like maceration or heat reflux.[12][13]
Insufficient Extraction Time/Temperature Optimize the extraction time and temperature. For UAE, a duration of 60-75 minutes at a controlled temperature of around 50°C is a good starting point.[11][14] For heat reflux, be cautious of higher temperatures which can lead to degradation.
Degradation of this compound Saponins can be susceptible to hydrolysis under acidic or basic conditions and at high temperatures. Maintain a near-neutral pH during extraction and avoid excessive heat.[15]
Problem 2: High Level of Impurities in the Crude Extract

Q: My crude extract contains a high concentration of impurities, which is complicating the purification process. How can I obtain a cleaner crude extract?

A: Co-extraction of impurities is a frequent challenge. A multi-step approach is often necessary to remove unwanted compounds.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Lipids and Pigments Perform a pre-extraction (defatting) step with a non-polar solvent like petroleum ether or hexane (B92381) on the raw plant material before the main extraction.[15] Alternatively, a liquid-liquid extraction of the crude extract against a non-polar solvent can be performed.
Co-extraction of Polar Impurities Optimize the polarity of your extraction solvent. Very high water content can lead to the extraction of an excess of sugars and other highly polar compounds.
Ineffective Initial Cleanup After extraction, consider a preliminary purification step. Adding the crude extract to a large volume of water and then partitioning with a solvent like ethyl acetate (B1210297) can help to separate compounds based on polarity.
Problem 3: Difficulty in Purifying this compound

Q: I am struggling to separate this compound from other closely related saponins and impurities during chromatography. What can I do?

A: The purification of saponins can be challenging due to their similar chemical structures. A combination of chromatographic techniques is often required.

Possible Causes and Solutions:

CauseRecommended Action
Poor Resolution in Column Chromatography Optimize your chromatographic conditions. This includes the choice of stationary phase (silica gel, C18) and the mobile phase gradient. For silica (B1680970) gel, a gradient of chloroform-methanol or ethyl acetate-methanol-water may be effective. For C18, a gradient of acetonitrile-water or methanol-water is common.[16]
Overloading of the Column Ensure you are not overloading your chromatography column, as this will lead to poor separation.
Inefficient Enrichment Step Utilize macroporous resin chromatography as an intermediate step before fine purification. Resins like D101 or AB-8 can effectively enrich the total saponin fraction, making the subsequent purification easier.[17][18][19] Elution is typically performed with a stepwise gradient of increasing ethanol concentration.

Experimental Protocols

Below are detailed methodologies for the key experiments in the large-scale extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract crude this compound from Cortex Pseudolaricis.

Materials:

  • Dried and powdered Cortex Pseudolaricis (40-60 mesh)

  • 85% Ethanol in deionized water (v/v)

  • Large-scale ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel with vacuum)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of powdered Cortex Pseudolaricis.

  • Place the powder in a suitable stainless steel vessel.

  • Add 10 L of 85% ethanol (solid-to-liquid ratio of 1:10).[11]

  • Submerge the vessel in an ultrasonic bath or insert a high-power ultrasonic probe.

  • Sonicate for 75 minutes at a controlled temperature of 50°C.[11]

  • After sonication, immediately filter the mixture under vacuum while it is still warm.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of this compound using Macroporous Resin and Column Chromatography

Objective: To purify this compound from the crude extract.

Materials:

  • Crude extract from Protocol 1

  • Macroporous resin (e.g., D101)

  • Glass column for chromatography

  • Ethanol (various concentrations in water: 30%, 50%, 70%, 90%)

  • Silica gel for column chromatography

  • Solvents for silica gel chromatography (e.g., chloroform (B151607), methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • HPLC system for fraction analysis

Procedure: Part A: Macroporous Resin Enrichment

  • Dissolve the crude extract in deionized water.

  • Pack a glass column with pre-treated D101 macroporous resin.

  • Load the aqueous extract solution onto the column at a slow flow rate.

  • Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elute the adsorbed compounds with a stepwise gradient of increasing ethanol concentration: 30%, 50%, 70%, and 90%.[17]

  • Collect fractions for each ethanol concentration and analyze them by TLC or HPLC to identify the fractions rich in this compound.

  • Combine and concentrate the this compound-rich fractions.

Part B: Silica Gel Column Chromatography

  • Dry the enriched fraction onto a small amount of silica gel.

  • Pack a new column with silica gel in a suitable non-polar solvent (e.g., chloroform).

  • Load the dried sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect small fractions and monitor the separation using TLC.

  • Combine the fractions containing pure this compound (as determined by comparison with a reference standard on TLC).

  • Concentrate the pure fractions to obtain purified this compound.

Visualizations

Diagram 1: General Workflow for this compound Extraction

G cluster_0 Raw Material Preparation cluster_1 Extraction cluster_2 Purification a Cortex Pseudolaricis b Grinding (40-60 mesh) a->b c Ultrasonic-Assisted Extraction (85% Ethanol, 50°C, 75 min) b->c d Filtration c->d e Concentration d->e f Crude Extract e->f g Macroporous Resin Chromatography (D101) f->g h Enriched Saponin Fraction g->h i Silica Gel Column Chromatography h->i j Pure this compound i->j

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of This compound q1 Is raw material finely ground? start->q1 s1 Grind to 40-60 mesh q1->s1 No q2 Is extraction method optimal? q1->q2 Yes s1->q2 s2 Switch to UAE q2->s2 No q3 Are extraction parameters (solvent, time, temp) optimized? q2->q3 Yes s2->q3 s3 Optimize parameters: - 70-85% Ethanol - 50°C - 60-75 min q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: Decision tree for troubleshooting low extraction yield.

References

Methods to reduce the cytotoxicity of Pseudolaroside B derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An important note on terminology: Scientific literature predominantly focuses on Pseudolaric Acid B (PAB) , a diterpenoid isolated from the bark of Pseudolarix kaempferi. While "Pseudolaroside B" is also mentioned in the literature, the vast majority of research on cytotoxic activity and the development of less toxic derivatives has been conducted on PAB. This technical support center will therefore focus on PAB and its derivatives, as this is where the most relevant data for researchers in this field is available.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Pseudolaric Acid B (PAB) in pre-clinical research?

The primary challenge with PAB is its inherent cytotoxicity, which can affect both cancerous and healthy cells. This lack of selectivity can lead to a narrow therapeutic window, limiting its potential as a cancer therapeutic. Therefore, a key research goal is to develop PAB derivatives with improved selectivity towards cancer cells while reducing toxicity to normal cells.

Q2: What are the known mechanisms of PAB-induced cytotoxicity and anti-cancer effects?

PAB has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. Its mechanisms of action involve the modulation of several key signaling pathways, including:

  • Mitochondrial Apoptosis Pathway: PAB can induce the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis.

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation. PAB has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing cancer cell growth.

  • NF-κB Signaling Pathway: PAB can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

  • MAPK (p38) Pathway: PAB has been observed to suppress the phosphorylation of p38, which is involved in cellular stress responses and apoptosis.

  • AMPK/JNK/DRP1 Pathway: PAB can activate this pathway, leading to mitochondrial fission and apoptosis in hepatocellular carcinoma.

Troubleshooting Guides

Problem: High cytotoxicity observed in normal (non-cancerous) cell lines during in vitro experiments.

Possible Cause: The inherent cytotoxicity of the parent PAB compound.

Solution:

  • Synthesize and test derivatives: Structural modification of PAB is a key strategy to reduce non-specific cytotoxicity. Research has shown that derivatives, such as certain amide compounds, can exhibit higher potency against cancer cells with a better safety profile. For example, the derivative D3 has shown a significantly better selectivity index compared to the parent PAB compound[1].

  • Dose-response analysis: Carefully determine the IC50 values for both your cancer and normal cell lines to identify a potential therapeutic window.

  • Combination therapy: Consider using lower concentrations of PAB or its derivatives in combination with other chemotherapeutic agents. This can potentially achieve a synergistic anti-cancer effect while minimizing toxicity.

Problem: Inconsistent results in cell viability assays (e.g., MTT assay).

Possible Cause: Variability in experimental conditions or cell handling.

Solution:

  • Standardize cell seeding density: Ensure a consistent number of cells are seeded in each well, as this can significantly impact the final absorbance reading.

  • Optimize incubation times: The effects of PAB and its derivatives can be time-dependent. Perform time-course experiments to determine the optimal incubation time for your specific cell line and compound concentration.

  • Ensure complete dissolution of formazan (B1609692) crystals: Incomplete dissolution of the formazan crystals in the MTT assay will lead to inaccurate readings. Ensure the solubilization buffer is added and mixed thoroughly, and allow sufficient time for the crystals to dissolve completely.

Data Presentation

Table 1: Cytotoxicity of Pseudolaric Acid B (PAB) and its Derivative D3

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
PAB HCT-116Human Colon Cancer1.110.95[1]
L-02Human Normal Liver-[1]
D3 HCT-116Human Colon Cancer0.2120.38[1]
L-02Human Normal Liver-[1]

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of PAB derivatives on cancer and normal cell lines.

Materials:

  • PAB or its derivatives

  • Human cancer cell lines (e.g., HCT-116) and normal cell lines (e.g., L-02)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PAB derivatives in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined using a dose-response curve.

Apoptosis Assessment: Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to quantify apoptosis in cells treated with PAB derivatives.

Materials:

  • PAB or its derivatives

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the PAB derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is used to investigate the effect of PAB derivatives on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • PAB or its derivatives

  • Target cell line

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with the PAB derivative, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH to determine the relative changes in protein expression and phosphorylation.

Visualizations

PI3K_AKT_mTOR_Signaling_Pathway PAB Pseudolaric Acid B Derivative PI3K PI3K PAB->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Experimental_Workflow_Cytotoxicity start Start: Seed Cells (Cancer & Normal) treat Treat with PAB Derivatives start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 & Selectivity Index read->analyze end End analyze->end Apoptosis_Detection_Workflow start Start: Treat Cells with PAB Derivative harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide wash->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptotic Cells analyze->end

References

Technical Support Center: Pseudolaroside B Solid Dispersions for Enhanced Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation and characterization of Pseudolaroside B (PLB) solid dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the dissolution of the poorly water-soluble drug, this compound, through solid dispersion technology.

Frequently Asked Questions (FAQs)

Q1: What is a solid dispersion and why is it used for this compound (PLB)?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix in the solid state.[1] For poorly water-soluble drugs like this compound, forming a solid dispersion can significantly enhance the dissolution rate and, consequently, the oral bioavailability.[2][3] This is achieved by reducing the drug's particle size to a molecular level, improving wettability, and potentially converting the crystalline drug into a more soluble amorphous form.[2][4]

Q2: What are the common methods for preparing PLB solid dispersions?

Several methods can be employed, with the choice depending on the physicochemical properties of PLB and the selected carrier. Common techniques include:

  • Solvent Evaporation: This method involves dissolving both the drug and a carrier in a common solvent, followed by the evaporation of the solvent to form a solid mass.[1][5] It is suitable for thermolabile drugs as it avoids high temperatures.[1]

  • Hot-Melt Extrusion (HME): In this solvent-free method, the drug and a thermoplastic carrier are mixed and heated, then extruded as a product of uniform shape.[6][7] It is a continuous and scalable process.[6]

  • Spray Drying: A solution containing the drug and carrier is atomized into a hot gas stream, leading to rapid solvent evaporation and the formation of a dry powder.[8][9] This technique is advantageous for producing a single-phase amorphous solid dispersion and for thermally sensitive compounds due to the very short exposure to heat.[8][10]

  • Fusion (Melting) Method: This involves melting the carrier and then incorporating the drug, followed by rapid cooling and solidification.[5][11]

Q3: Which carriers are suitable for preparing PLB solid dispersions?

The choice of carrier is crucial for the success of the solid dispersion. Hydrophilic carriers are commonly used to improve the dissolution of poorly water-soluble drugs.[4] Suitable carriers for PLB solid dispersions could include:

  • Polyvinylpyrrolidone (PVP): Particularly PVP K30, is a versatile carrier known for its ability to inhibit crystallization and enhance the dissolution of various drugs.[12][13][14]

  • Polyethylene Glycols (PEGs): PEGs, such as PEG 6000, are low-melting-point polymers that can be used in both solvent and fusion methods to improve drug solubility and dissolution.[15][16]

  • Poloxamers: These are amphiphilic block copolymers, like Poloxamer 188, that can act as solubilizing and wetting agents, thereby enhancing the dissolution rate.[11][12][17]

Q4: How are PLB solid dispersions characterized?

Characterization is essential to understand the physicochemical properties of the solid dispersion and to confirm the successful enhancement of dissolution. Key techniques include:

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check for the amorphization of PLB.[18][19]

  • Powder X-ray Diffraction (PXRD): To analyze the crystalline or amorphous nature of the drug within the solid dispersion.[18][19]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between PLB and the carrier.[15][18]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.[18]

  • In Vitro Dissolution Studies: To evaluate the rate and extent of drug release from the solid dispersion compared to the pure drug.[20][21]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Loading - Poor solubility of PLB in the chosen solvent or molten carrier.- Phase separation during preparation.- Screen for solvents in which both PLB and the carrier have high solubility.- For HME, select a carrier with good miscibility with PLB at the processing temperature.- Optimize the drug-to-carrier ratio.
Recrystallization of PLB During Storage - The amorphous form is thermodynamically unstable.- Inappropriate carrier selection or insufficient carrier concentration.- Moisture absorption.- Select a polymer with a high glass transition temperature (Tg) that can effectively inhibit molecular mobility.- Increase the drug-to-carrier ratio to ensure the drug is molecularly dispersed.- Store the solid dispersion in a desiccator or with a desiccant to prevent moisture uptake.[6]
Incomplete Dissolution or Slow Release - Agglomeration of solid dispersion particles.- Insufficient wetting of the particles.- Recrystallization of the drug upon contact with the dissolution medium.- Incorporate a surfactant in the formulation or dissolution medium.- Optimize the particle size of the solid dispersion by milling or sieving.- Use a higher concentration of a hydrophilic carrier to improve wettability and prevent precipitation.[22]
Phase Separation During Preparation - Immiscibility between PLB and the carrier at the processing temperature (HME).- Slow solvent evaporation rate (solvent evaporation method).- Screen for miscible drug-polymer systems using techniques like DSC or hot-stage microscopy.- Utilize rapid solvent evaporation techniques like spray drying.[10]
Thermal Degradation of PLB - High processing temperatures during HME or fusion methods.- Use a lower melting point carrier.- Employ a processing aid or plasticizer to reduce the extrusion temperature in HME.- Opt for a low-temperature preparation method like solvent evaporation or lyophilization.[1]

Experimental Protocols

Preparation of PLB Solid Dispersions by Solvent Evaporation Method

This protocol describes the preparation of PLB solid dispersions using PVP K30 as a carrier.

Materials:

  • This compound (PLB)

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727) (or another suitable common solvent)

Procedure:

  • Accurately weigh PLB and PVP K30 in various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve the weighed PLB and PVP K30 in a minimal amount of methanol in a beaker with continuous stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve (e.g., #100 mesh) to obtain a uniform powder.

  • Store the prepared solid dispersions in a desiccator until further analysis.

In Vitro Dissolution Study

This protocol outlines the procedure for evaluating the dissolution of PLB from the prepared solid dispersions.

Apparatus and Conditions:

  • USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) or other relevant medium.

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 75 RPM

Procedure:

  • Place 900 mL of the dissolution medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.

  • Accurately weigh an amount of solid dispersion equivalent to a specific dose of PLB (e.g., 25 mg).

  • Add the sample to the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of PLB in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Calculate the cumulative percentage of drug released at each time point.

  • Compare the dissolution profiles of the solid dispersions with that of the pure PLB and a physical mixture of PLB and the carrier.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound solid dispersions in the public domain, the following tables present illustrative data based on studies of other poorly soluble drugs with similar carriers and preparation methods. These tables serve as a template for how researchers can present their own experimental data.

Table 1: Dissolution Efficiency of Illustrative Solid Dispersions

FormulationDrug:Carrier Ratio (w/w)Preparation MethodDissolution Efficiency (%) after 60 min (Illustrative)
Pure Drug--15.2 ± 2.1
Physical Mixture1:3 (PLB:PVP K30)Simple Mixing35.8 ± 3.5
SD11:1 (PLB:PVP K30)Solvent Evaporation65.4 ± 4.2
SD21:3 (PLB:PVP K30)Solvent Evaporation88.9 ± 3.8
SD31:5 (PLB:PVP K30)Solvent Evaporation95.1 ± 2.9
SD41:3 (PLB:PEG 6000)Fusion82.5 ± 4.5
SD51:3 (PLB:Poloxamer 188)Solvent Evaporation91.3 ± 3.1

Table 2: Physicochemical Characterization of Illustrative Solid Dispersions

FormulationDSC Peak of Drug (Illustrative)XRD Analysis (Illustrative)
Pure DrugSharp endotherm at melting pointCrystalline peaks present
Physical MixtureAttenuated drug peakCrystalline peaks present
SD2 (1:3 PLB:PVP K30)No drug peak observedAmorphous halo
SD4 (1:3 PLB:PEG 6000)Broadened, shifted drug peakReduced crystallinity
SD5 (1:3 PLB:Poloxamer 188)No drug peak observedAmorphous halo

Visualizations

experimental_workflow cluster_prep Preparation of Solid Dispersion cluster_char Characterization cluster_eval Evaluation prep_start Weigh PLB and Carrier dissolve Dissolve in Common Solvent prep_start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill store Store in Desiccator mill->store dsc DSC store->dsc pxrd PXRD store->pxrd ftir FTIR store->ftir sem SEM store->sem diss_study In Vitro Dissolution Study store->diss_study analysis Data Analysis diss_study->analysis

Caption: Experimental workflow for PLB solid dispersion.

troubleshooting_logic cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered p1 Low Dissolution Rate start->p1 p2 Instability (Recrystallization) start->p2 p3 Poor Yield start->p3 c1 Wrong Carrier/Ratio p1->c1 c2 Phase Separation p1->c2 c5 Suboptimal Method p1->c5 p2->c1 c3 Moisture p2->c3 c4 Degradation p2->c4 p3->c4 p3->c5 s1 Screen Carriers & Ratios c1->s1 s2 Optimize Process Parameters c2->s2 s3 Control Storage Conditions c3->s3 c4->s2 s4 Change Preparation Method c4->s4 c5->s4 s5 Use Stabilizers s1->s5

Caption: Troubleshooting logic for solid dispersions.

References

Technical Support Center: Enhancing Pseudolaroside B Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cyclodextrins to increase the aqueous solubility of Pseudolaroside B (also referred to as Pseudolaric Acid B). The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant potential in various therapeutic areas, including oncology.[1][2][3] However, its inherently low aqueous solubility presents a major obstacle for its development into an effective therapeutic agent, limiting its bioavailability and formulation options.[4][5]

Q2: How can cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex.[6][7] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its overall solubility.

Q3: Which type of cyclodextrin (B1172386) is most effective for this compound?

Studies have shown that modified β-cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at increasing the solubility of this compound.[8] Research indicates that HP-β-CD can increase the solubility of this compound by as much as 600-fold.[8] Other cyclodextrins like α-CD, β-CD, γ-CD, and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have also been investigated.[8]

Q4: What is a phase solubility study and why is it important?

A phase solubility study is a fundamental experiment used to determine the stoichiometry of the drug-cyclodextrin complex and its stability constant.[9][10] It involves measuring the solubility of the drug in aqueous solutions containing increasing concentrations of the cyclodextrin. The resulting graph helps to understand the interaction between the drug and the cyclodextrin and to select the most suitable cyclodextrin for solubility enhancement.[9][10]

Q5: What methods can be used to prepare this compound-cyclodextrin inclusion complexes?

Several methods can be employed to prepare inclusion complexes, including:

  • Saturated Water Solution Method/Co-precipitation: This involves dissolving the cyclodextrin in water and adding a solution of this compound in an organic solvent. The complex then precipitates out of the solution.[11][12]

  • Kneading Method: A paste is formed by kneading this compound and cyclodextrin with a small amount of water or a water-organic solvent mixture. The resulting paste is then dried and pulverized.[6][11]

  • Solvent Evaporation Method: Both this compound and the cyclodextrin are dissolved in a suitable solvent, which is then evaporated to leave a solid complex.[11]

  • Freeze-Drying (Lyophilization): An aqueous solution containing both this compound and the cyclodextrin is freeze-dried to obtain a solid, amorphous complex.[6]

Q6: How can I confirm the formation of an inclusion complex?

The formation of an inclusion complex can be confirmed using various analytical techniques, including:

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound in the thermogram of the complex indicates its inclusion within the cyclodextrin cavity.[6]

  • Powder X-ray Diffractometry (PXRD): A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex suggests inclusion.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both this compound and the cyclodextrin in the NMR spectrum provide strong evidence of complex formation and can elucidate the geometry of the inclusion.[8][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the characteristic absorption bands of this compound can indicate its interaction with the cyclodextrin.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of this compound-cyclodextrin inclusion complexes.

Problem Possible Cause(s) Suggested Solution(s)
Low Solubility Enhancement - Inappropriate cyclodextrin type or concentration.- Suboptimal preparation method.- Incorrect pH of the medium.- Perform a phase solubility study to identify the most effective cyclodextrin and optimal concentration.- Experiment with different preparation methods (e.g., kneading, co-precipitation, freeze-drying).- Adjust the pH of the aqueous medium, as the ionization state of this compound can affect complexation.
Precipitation of the Complex During Storage - The complex has limited aqueous solubility (B-type phase solubility diagram).- Supersaturation of the solution.- Determine the phase solubility diagram to understand the solubility limits of the complex.- Avoid preparing supersaturated solutions. If necessary, consider the use of co-solvents or ternary complexing agents.
Inefficient Complex Formation - Steric hindrance between this compound and the cyclodextrin cavity.- Low affinity between the drug and the cyclodextrin.- Try a different type of cyclodextrin with a larger cavity size (e.g., γ-cyclodextrin or its derivatives).- Use modified cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which often exhibit higher complexation efficiency.[16]
Amorphous Product Not Obtained - Incomplete inclusion of this compound.- Crystallization of the complex during preparation or drying.- Optimize the drug-to-cyclodextrin molar ratio.- Use rapid drying methods like freeze-drying or spray-drying to favor the formation of an amorphous solid.
Difficulty in Characterizing the Complex - Overlapping signals in NMR spectra.- Insufficient sensitivity of the analytical technique.- For NMR, consider using 2D techniques like ROESY to identify through-space interactions between the drug and cyclodextrin.- For thermal analysis (DSC), ensure the sample is completely dry to avoid interference from water evaporation.
Low Yield of Solid Complex - Loss of product during filtration or transfer steps.- Inefficient precipitation in the co-precipitation method.- Optimize the filtration and washing steps to minimize product loss.- For co-precipitation, adjust the solvent ratio and temperature to maximize the precipitation of the complex.

Quantitative Data Summary

The following table summarizes the reported solubility enhancement of this compound with various cyclodextrins.

Cyclodextrin TypeConcentrationSolubility of this compoundFold IncreaseReference
None (Pure Water)N/A~0.026 mg/mL1[8]
HP-β-CD30% (w/v)15.78 mg/mL~600[8]
α-CD-Data not specified-[8]
β-CD-Data not specified-[8]
γ-CD-Data not specified-[8]
SBE-β-CD-Data not specified-[8]

Note: The original study primarily focused on the dramatic improvement with HP-β-CD and mentioned the investigation of other cyclodextrins in phase solubility studies without providing specific quantitative values in the abstract.

Experimental Protocols

Protocol 1: Phase Solubility Study

Objective: To determine the effect of different cyclodextrins on the aqueous solubility of this compound and to determine the stoichiometry of the inclusion complex.

Materials:

  • This compound

  • α-CD, β-CD, γ-CD, HP-β-CD, SBE-β-CD

  • Distilled water or appropriate buffer solution (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.45 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0 to 50 mM).

  • Add an excess amount of this compound to each vial containing the cyclodextrin solutions.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, allow the suspensions to settle.

  • Withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered samples appropriately with a suitable solvent.

  • Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin.

  • Analyze the resulting phase solubility diagram to determine the type of complex formed (e.g., AL, AP, BS) and to calculate the stability constant (Ks) and complexation efficiency.

Protocol 2: Preparation of this compound/HP-β-CD Inclusion Complex by Kneading

Objective: To prepare a solid inclusion complex of this compound and HP-β-CD.

Materials:

  • This compound

  • HP-β-CD

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Weigh stoichiometric amounts of this compound and HP-β-CD (e.g., 1:1 molar ratio).

  • Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Gradually add the this compound to the paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.

  • If the mixture becomes too dry, add a few more drops of the solvent mixture.

  • Spread the resulting paste in a thin layer on a glass plate and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Store the resulting powder in a tightly sealed container in a desiccator.

Protocol 3: Characterization of the Inclusion Complex by DSC

Objective: To confirm the formation of the inclusion complex by thermal analysis.

Materials:

  • This compound

  • HP-β-CD

  • This compound/HP-β-CD inclusion complex

  • Physical mixture of this compound and HP-β-CD (prepared by simple mixing of the powders in the same molar ratio as the complex)

  • Differential Scanning Calorimeter (DSC) with aluminum pans

Procedure:

  • Accurately weigh 3-5 mg of each sample (this compound, HP-β-CD, physical mixture, and inclusion complex) into separate aluminum pans.

  • Seal the pans hermetically.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the DSC thermograms.

  • Compare the thermograms of the individual components, the physical mixture, and the inclusion complex. The absence or significant shift of the endothermic peak corresponding to the melting of this compound in the thermogram of the inclusion complex indicates successful complex formation.

Visualizations

experimental_workflow cluster_prep Preparation of Inclusion Complex cluster_char Characterization prep_start Start kneading Kneading Method prep_start->kneading coprecipitation Co-precipitation Method prep_start->coprecipitation freezedrying Freeze-drying Method prep_start->freezedrying solid_complex Solid Inclusion Complex kneading->solid_complex coprecipitation->solid_complex freezedrying->solid_complex dsc DSC Analysis solid_complex->dsc pxrd PXRD Analysis solid_complex->pxrd nmr NMR Spectroscopy solid_complex->nmr ftir FTIR Spectroscopy solid_complex->ftir confirmation Confirmation of Inclusion Complex dsc->confirmation pxrd->confirmation nmr->confirmation ftir->confirmation

Caption: Experimental workflow for the preparation and characterization of this compound-cyclodextrin inclusion complexes.

troubleshooting_logic start Low Solubility Enhancement Observed check_cd Is the correct cyclodextrin and concentration being used? start->check_cd check_method Is the preparation method optimal? check_cd->check_method Yes solution1 Perform Phase Solubility Study to identify optimal CD and concentration check_cd->solution1 No check_ph Is the pH of the medium appropriate? check_method->check_ph Yes solution2 Experiment with alternative preparation methods (e.g., freeze-drying) check_method->solution2 No solution3 Adjust pH to optimize drug ionization and complexation check_ph->solution3 No

Caption: Troubleshooting logic for addressing low solubility enhancement of this compound with cyclodextrins.

References

Technical Support Center: Optimizing Pressurized Liquid Extraction of Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pressurized liquid extraction (PLE) for Pseudolaroside B.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and execution of a PLE method for this compound.

Problem Possible Causes Recommended Solutions
Low Yield of this compound 1. Suboptimal Solvent Polarity: The chosen solvent may not be ideal for solubilizing this compound.[1] 2. Insufficient Temperature: The extraction temperature might be too low to effectively overcome the matrix effects and solubilize the target compound.[2][3] 3. Inadequate Extraction Time or Cycles: The static extraction time may be too short, or the number of extraction cycles may be insufficient for complete extraction.[1][4] 4. Sample Particle Size is Too Large: Larger particles have a smaller surface area-to-volume ratio, which can hinder solvent penetration and extraction efficiency.[2] 5. High Moisture Content in Sample: Water in the sample can affect the efficiency of organic solvents.[2]1. Solvent Screening: Test a range of solvents with varying polarities. Ethanol-water or methanol-water mixtures are good starting points for polar glycosides.[4][5][6] Vary the ratio of organic solvent to water (e.g., 50% to 90% ethanol). 2. Temperature Optimization: Gradually increase the extraction temperature (e.g., in increments of 20°C, from 60°C to 140°C). Be mindful of potential degradation at higher temperatures.[5][6] 3. Increase Extraction Time/Cycles: Perform a time-course study (e.g., 5, 10, 15 minutes per cycle) and evaluate the effect of increasing the number of static cycles (e.g., 1, 2, 3 cycles).[4] 4. Reduce Particle Size: Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.[2] 5. Dry the Sample: Ensure the plant material is adequately dried before extraction. Methods like freeze-drying or oven-drying at a low temperature can be used.[2]
Degradation of this compound 1. Excessive Temperature: this compound may be thermolabile and degrade at high extraction temperatures.[7] 2. Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation, especially at elevated temperatures.[8] 3. Unfavorable pH: The pH of the extraction solvent could contribute to the hydrolysis of the glycosidic bond.[9]1. Lower Extraction Temperature: If degradation is observed, reduce the extraction temperature. Evaluate a lower range (e.g., 50°C to 100°C).[5][6] 2. Use Inert Gas and Degassed Solvents: Purge the extraction cell with an inert gas like nitrogen and use solvents that have been degassed to remove dissolved oxygen.[8] 3. Buffer the Solvent: Consider using a buffered solvent system to maintain a neutral or slightly acidic pH during extraction.[9]
Poor Reproducibility 1. Inhomogeneous Sample: The distribution of this compound in the plant material may not be uniform. 2. Inconsistent Sample Packing: Variations in how the extraction cell is packed can lead to channeling and inconsistent extraction. 3. Fluctuations in Instrument Parameters: Variations in temperature, pressure, or flow rate can affect extraction efficiency.[3]1. Homogenize the Sample: Thoroughly mix the ground plant material before weighing to ensure homogeneity. 2. Standardize Cell Packing: Develop a consistent method for packing the extraction cell. Mixing the sample with a dispersing agent like diatomaceous earth can improve packing consistency.[10] 3. Instrument Calibration and Maintenance: Regularly calibrate and maintain the PLE system to ensure consistent operation.
Co-extraction of Interfering Compounds 1. High Temperature: Higher temperatures can increase the solubility of undesirable, co-occurring compounds from the matrix.[3] 2. Non-selective Solvent: The chosen solvent may be too general, extracting a wide range of compounds in addition to this compound.1. Optimize Temperature: A lower extraction temperature might provide better selectivity for this compound.[5][6] 2. Solvent Modification: Adjust the solvent composition to be more selective. Sometimes, a less polar or more polar solvent can reduce the extraction of specific interferences. 3. In-cell Cleanup: Incorporate a sorbent material (e.g., silica, alumina, or a specific polymer) into the extraction cell to retain interfering compounds.[10]

Frequently Asked Questions (FAQs)

1. What is a good starting point for PLE parameters for this compound extraction?

For a polar glycoside like this compound, a good starting point for optimization would be:

  • Solvent: 70% Ethanol (B145695) in water[5][6]

  • Temperature: 80°C

  • Pressure: 1500 psi (or the instrument's default)

  • Static Time: 10 minutes

  • Cycles: 2

These parameters should then be systematically optimized.

2. How does pressure affect the extraction of this compound?

While pressure is a key component of PLE, its primary role is to maintain the solvent in a liquid state above its atmospheric boiling point.[10] For most applications, including the extraction of polar molecules, pressure has a less significant effect on yield compared to temperature and solvent composition, as long as it is sufficient to maintain the liquid phase.[3]

3. What type of solvent is best for extracting this compound?

This compound is a polar compound, so polar solvents are most effective. Mixtures of ethanol and water or methanol (B129727) and water are commonly used for extracting similar compounds.[4][5][6] The optimal ratio of alcohol to water needs to be determined experimentally to maximize the yield and purity of this compound.

4. Can I use water as the sole solvent for PLE of this compound?

While water can be used, an ethanol-water mixture is often more effective for extracting flavonoids and other glycosides from plant matrices.[5][6] The addition of ethanol can improve the penetration of the solvent into the plant material and enhance the solubility of the target compound.

5. At what temperature should I be concerned about the degradation of this compound?

The thermal stability of this compound should be experimentally determined. As a general guideline for glycosides, temperatures above 150°C may lead to degradation.[5][6] It is advisable to start with a lower temperature (e.g., 80°C) and incrementally increase it, monitoring the extract for any signs of degradation via analytical methods like HPLC.

Experimental Protocols

General Protocol for Pressurized Liquid Extraction of this compound
  • Sample Preparation:

    • Dry the plant material (e.g., root bark of Pseudolarix amabilis) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

    • Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g).

  • Extraction Cell Preparation:

    • Place a cellulose (B213188) or glass fiber filter at the bottom of the extraction cell.

    • Mix the weighed sample with a dispersing agent (e.g., diatomaceous earth) in a 1:1 ratio to ensure uniform packing and prevent channeling.

    • Load the mixture into the extraction cell and place another filter on top.

  • PLE System Setup and Extraction:

    • Place the extraction cell into the PLE system.

    • Set the desired extraction parameters (solvent, temperature, pressure, static time, number of cycles).

    • Begin the extraction sequence. The system will automatically pressurize the cell, heat it to the set temperature, perform the static extraction cycles, and collect the extract.

  • Extract Processing:

    • After extraction, allow the collected extract to cool to room temperature.

    • Filter the extract if necessary to remove any fine particulates.

    • Analyze the extract using a suitable analytical method, such as HPLC, to determine the concentration of this compound.

Visualizations

Experimental Workflow for PLE Parameter Optimization

PLE_Optimization_Workflow start Start: Define Extraction Goals sample_prep Sample Preparation (Drying, Grinding) start->sample_prep initial_params Select Initial PLE Parameters (Solvent, Temp, Time, Pressure) sample_prep->initial_params run_ple Perform PLE initial_params->run_ple analysis Analyze Extract for this compound (e.g., HPLC) run_ple->analysis evaluate Evaluate Yield & Purity analysis->evaluate sub_optimal Sub-optimal? evaluate->sub_optimal Check Results optimize_solvent Optimize Solvent (Type & Composition) optimize_solvent->run_ple optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->run_ple optimize_time Optimize Time & Cycles optimize_temp->optimize_time optimize_time->run_ple final_protocol Final Optimized Protocol sub_optimal->optimize_solvent Yes sub_optimal->final_protocol No

Caption: Workflow for optimizing PLE parameters for this compound.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_solvent Is Solvent Optimal? start->check_solvent check_temp Is Temperature Sufficient? check_solvent->check_temp Yes adjust_solvent Adjust Solvent (Polarity, Composition) check_solvent->adjust_solvent No check_time Is Extraction Time/ Cycles Adequate? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_sample Is Sample Prep Correct? check_time->check_sample Yes increase_time Increase Static Time or Number of Cycles check_time->increase_time No refine_sample_prep Refine Sample Prep (Particle Size, Drying) check_sample->refine_sample_prep No re_extract Re-run Extraction check_sample->re_extract Yes adjust_solvent->re_extract increase_temp->re_extract increase_time->re_extract refine_sample_prep->re_extract

Caption: Troubleshooting flowchart for low extraction yield.

References

Troubleshooting low yields in Pseudolaroside B purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pseudolaroside B, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a saponin (B1150181), a class of naturally occurring glycosides. It has been identified in several plant species, most notably the root bark of Pseudolarix amabilis (Golden Larch), as well as in Larix kaempferi and Ziziphus jujuba var. spinosa.[1] Saponins (B1172615) are known for their diverse biological activities, which makes them of interest for pharmaceutical research.

Q2: What are the main challenges in purifying this compound?

The purification of saponins like this compound presents several inherent challenges that can contribute to low yields:

  • Plant Material Variability: The concentration of this compound can vary significantly depending on the age of the plant, the time of harvest, and post-harvest processing conditions.

  • Co-extraction of Impurities: Crude plant extracts often contain a complex mixture of compounds. Polysaccharides and proteins are common impurities that can co-extract with saponins, complicating the purification process.

  • Compound Degradation: Saponins can be susceptible to degradation under harsh extraction conditions, such as high temperatures or extreme pH.

  • Multiple Purification Steps: Achieving high purity often requires multiple chromatographic steps, and some loss of the target compound is expected at each stage.

Q3: What is a typical expected yield for this compound?

Purification StageExpected Yield Range (w/w from initial dry plant material)
Crude Extract5% - 15%
Fraction after Column Chromatography0.5% - 2%
Final Pure this compound0.01% - 0.1%

Note: These are estimated ranges and actual yields may vary.

Troubleshooting Guide for Low Yields

Low yields in this compound purification can arise at any stage, from initial extraction to final polishing. This guide addresses common problems and provides potential solutions in a question-and-answer format.

Issue 1: Low Concentration of this compound in the Crude Extract

Question: My initial analysis of the crude extract shows a very low concentration of this compound. What could be the cause and how can I improve it?

Possible Causes:

  • Poor Quality Plant Material: The starting material may have a naturally low concentration of the target compound.

  • Inefficient Extraction: The solvent, temperature, or duration of the extraction may not be optimal for solubilizing this compound.

  • Degradation during Extraction: The compound may be degrading due to excessive heat or inappropriate pH.

Troubleshooting Steps:

  • Optimize Extraction Solvent:

    • This compound is a moderately polar compound. Experiment with different polar solvents such as methanol (B129727), ethanol (B145695), or acetone, as well as mixtures with water (e.g., 70-95% ethanol).

  • Adjust Extraction Conditions:

    • Temperature: While gentle heating can improve extraction efficiency, avoid temperatures above 60°C to prevent degradation.

    • Time: Ensure sufficient extraction time. Multiple extractions (e.g., 3 times for several hours each) of the plant material will yield better results than a single, long extraction.

    • Method: Consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.

  • Assess Plant Material:

    • If possible, obtain plant material from a reliable source with known quality control. The time of harvest and storage conditions can significantly impact the concentration of secondary metabolites.

Issue 2: Significant Loss of this compound During Column Chromatography

Question: I am losing a significant amount of my target compound during the initial column chromatography step. How can I minimize this loss?

Possible Causes:

  • Improper Column Packing: A poorly packed column can lead to channeling and poor separation.

  • Incorrect Stationary Phase: The choice of silica (B1680970) gel or other adsorbent may not be suitable for this compound.

  • Inappropriate Mobile Phase: The solvent system may be too polar or not polar enough, leading to either premature elution with impurities or irreversible adsorption to the column.

Troubleshooting Steps:

  • Ensure Proper Column Packing: Prepare a homogenous slurry of the stationary phase (e.g., silica gel) in the initial, non-polar mobile phase and pack the column evenly to avoid cracks and channels.

  • Select the Right Stationary Phase: Reversed-phase C18 silica is often a good choice for saponin purification.

  • Optimize the Mobile Phase:

    • Develop a suitable solvent gradient. Start with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297), methanol).

    • Use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system before running the column. The ideal solvent system should provide a good separation between this compound and major impurities.

  • Monitor Fractions Carefully: Collect smaller fractions and analyze them by TLC or analytical HPLC to avoid discarding fractions containing your compound of interest.

Issue 3: Low Yield and Purity after Preparative HPLC

Question: My final preparative HPLC step is resulting in low yield and the purity is not as high as expected. What can I do?

Possible Causes:

  • Suboptimal HPLC Method: The mobile phase, gradient, flow rate, or column may not be optimized for the separation.

  • Column Overloading: Injecting too much sample can lead to poor separation and peak tailing.

  • Compound Precipitation: The sample may precipitate on the column if the injection solvent is not compatible with the mobile phase.

Troubleshooting Steps:

  • Optimize HPLC Parameters on an Analytical Scale First:

    • Mobile Phase: Test different solvent systems (e.g., acetonitrile (B52724)/water vs. methanol/water) and pH modifiers (e.g., formic acid or acetic acid, typically at 0.1%) to achieve the best separation.

    • Gradient: Develop a shallow gradient around the elution time of this compound to maximize resolution from closely eluting impurities.

    • Column: Use a high-quality reversed-phase C18 column with a suitable particle size.

  • Perform a Loading Study: Gradually increase the injection volume on the analytical column to determine the maximum sample load that still provides adequate separation. This will inform the loading capacity for the preparative column.

  • Ensure Sample Solubility: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion and precipitation. If the sample is dissolved in a strong solvent, inject a smaller volume.

  • Check for Leaks and System Issues: Regularly inspect the HPLC system for any leaks, as this can lead to fluctuations in pressure and poor chromatography.

Experimental Protocols

1. Extraction

  • Air-dry and grind the root bark of Pseudolarix amabilis to a fine powder.

  • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Solvent Partitioning

  • Suspend the crude extract in water.

  • Partition the aqueous suspension sequentially with equal volumes of hexane, ethyl acetate, and n-butanol.

  • Monitor each fraction by TLC or analytical HPLC to determine the location of this compound. It is expected to be in the more polar fractions (ethyl acetate and/or n-butanol).

  • Concentrate the fraction containing the highest concentration of this compound.

3. Column Chromatography

  • Pack a glass column with silica gel or reversed-phase C18 material.

  • Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., for silica gel, a gradient of hexane -> ethyl acetate -> methanol; for C18, a gradient of water -> methanol or water -> acetonitrile).

  • Collect fractions and monitor by TLC or analytical HPLC to identify and pool the fractions containing this compound.

4. Preparative HPLC

  • Further purify the pooled fractions using a preparative reversed-phase C18 HPLC column.

  • Use a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Optimize the gradient and flow rate based on prior analytical HPLC analysis.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

Visualizations

Troubleshooting_Workflow cluster_extraction Extraction Stage cluster_extraction_solutions Solutions cluster_column_chrom Column Chromatography Stage cluster_column_solutions Solutions cluster_prep_hplc Preparative HPLC Stage cluster_hplc_solutions Solutions start Low Yield of this compound check_crude Analyze Crude Extract start->check_crude low_in_crude Low Concentration in Crude? check_crude->low_in_crude optimize_solvent Optimize Solvent System low_in_crude->optimize_solvent Yes adjust_conditions Adjust Temp. & Time low_in_crude->adjust_conditions Yes check_plant Assess Plant Material low_in_crude->check_plant Yes check_fractions Analyze Column Fractions low_in_crude->check_fractions No end Improved Yield optimize_solvent->end adjust_conditions->end check_plant->end loss_in_column Significant Loss? check_fractions->loss_in_column pack_column Improve Column Packing loss_in_column->pack_column Yes optimize_mobile_phase Optimize Mobile Phase loss_in_column->optimize_mobile_phase Yes monitor_fractions Careful Fraction Monitoring loss_in_column->monitor_fractions Yes check_purity Analyze Final Product loss_in_column->check_purity No pack_column->end optimize_mobile_phase->end monitor_fractions->end low_purity_yield Low Purity/Yield? check_purity->low_purity_yield optimize_hplc Optimize HPLC Method low_purity_yield->optimize_hplc Yes loading_study Perform Loading Study low_purity_yield->loading_study Yes check_solubility Ensure Sample Solubility low_purity_yield->check_solubility Yes low_purity_yield->end No optimize_hplc->end loading_study->end check_solubility->end

Caption: Troubleshooting workflow for low yields in this compound purification.

Purification_Workflow start Powdered Plant Material extraction Extraction (95% Ethanol) start->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc end Pure this compound prep_hplc->end

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Improving the Stability of Pseudolaroside B in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Pseudolaroside B.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a diterpenoid glycoside, is susceptible to degradation through several pathways. The primary concerns are hydrolysis of the glycosidic bond and the ester group, oxidation of the diterpenoid structure, and potential photodegradation.[1][2][3] Factors such as pH, temperature, light exposure, and the presence of oxidative agents can significantly impact its stability in a formulation.[1][3]

Q2: How does pH affect the stability of this compound?

A2: Glycosidic linkages are typically most stable in a neutral pH range and are susceptible to acid- and base-catalyzed hydrolysis. Therefore, maintaining a pH between 6.0 and 8.0 is generally recommended for formulations containing glycosides. It is crucial to perform pH-rate profiling as part of your pre-formulation studies to determine the optimal pH for this compound stability.

Q3: What are the signs of this compound degradation in my formulation?

A3: Degradation can manifest as a loss of potency of the active pharmaceutical ingredient (API), changes in the physical appearance of the formulation (e.g., color change, precipitation), and the appearance of new peaks in your chromatogram during analytical testing.[4] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for detecting and quantifying degradation products.[5][6]

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., strong acids and bases, high temperature, intense light, and oxidizing agents) to accelerate its degradation.[2][7][8] These studies are critical for:

  • Identifying potential degradation products.[2][7]

  • Elucidating degradation pathways.[2][7][8]

  • Developing and validating a stability-indicating analytical method that can separate the drug from its degradation products.[2][4][7]

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in an aqueous formulation.
Potential Cause Troubleshooting Step Recommended Action
Hydrolysis 1. pH Analysis: Measure the pH of your formulation.Adjust the pH to a neutral range (6.0-8.0) using appropriate buffers. Conduct a pH-stability study to identify the optimal pH.
2. Temperature Control: Review storage and processing temperatures.Store the formulation at recommended temperatures (e.g., refrigerated or room temperature) and minimize exposure to high temperatures during manufacturing.[1][3]
Oxidation 1. Oxygen Exposure: Assess the level of dissolved oxygen and headspace oxygen in your container.- Purge the formulation with an inert gas (e.g., nitrogen or argon).- Include an antioxidant (e.g., ascorbic acid, sodium metabisulfite) in the formulation.- Use packaging with low oxygen permeability.
Incompatible Excipients 1. Excipient Review: Check for reactive functional groups in your excipients.Conduct compatibility studies with individual excipients to identify any interactions. Consider using alternative, less reactive excipients.[9]
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.
Potential Cause Troubleshooting Step Recommended Action
Degradation 1. Peak Identification: Characterize the unknown peaks using mass spectrometry (LC-MS).Correlate the appearance of new peaks with specific stress conditions from forced degradation studies to identify them as hydrolytic, oxidative, or photolytic degradants.
Photodegradation 1. Light Exposure: Evaluate the light protection of your primary packaging.- Use amber or opaque containers.- Store the product in a light-protected environment.[10]
Excipient Interaction 1. Excipient Degradation: Analyze placebo formulations under the same stability conditions.If the peaks are also present in the placebo, they are likely excipient-related. If not, they are likely due to an interaction between this compound and an excipient.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method.

Data Presentation:

Stress ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C295.23.11.5
882.510.36.8
0.1 M NaOH, RT290.18.51.2
875.420.14.3
3% H₂O₂, RT892.35.91.6
2485.611.23.0
80°C (solid)4898.11.20.5
Photostability2496.52.50.8
Note: Data is illustrative and should be replaced with experimental results.
Protocol 2: Formulation with Cyclodextrins for Stability Enhancement

Objective: To improve the stability of this compound by complexation with a cyclodextrin (B1172386).

Methodology:

  • Cyclodextrin Screening: Prepare aqueous solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) at different concentrations.

  • Complexation: Add an excess of this compound to each cyclodextrin solution. Shake at room temperature for 48 hours to achieve equilibrium.

  • Solubility Determination: Filter the solutions and determine the concentration of dissolved this compound by HPLC to assess the increase in solubility.

  • Preparation of Inclusion Complex: Prepare the inclusion complex by co-precipitation or freeze-drying of the solution containing the optimal cyclodextrin and this compound molar ratio.

  • Stability Assessment: Subject the prepared inclusion complex to accelerated stability conditions (e.g., 40°C/75% RH) and compare its degradation profile to that of the uncomplexed drug.

Data Presentation:

Cyclodextrin TypeConcentration (mM)This compound Solubility (µg/mL)Stability Improvement Factor
None015.21.0
HP-β-CD10150.55.2
20280.18.9
SBE-β-CD10210.87.5
20450.315.1
Note: Data is illustrative and should be replaced with experimental results.

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., Potency Loss, New Peaks) check_formulation Review Formulation Components (pH, Excipients, Solvent) start->check_formulation check_storage Review Storage & Handling (Temperature, Light, Oxygen) start->check_storage hydrolysis Potential Hydrolysis? check_formulation->hydrolysis pH out of optimal range? incompatibility Excipient Incompatibility? check_formulation->incompatibility Reactive excipients? oxidation Potential Oxidation? check_storage->oxidation Oxygen exposure? photodegradation Potential Photodegradation? check_storage->photodegradation Light exposure? adjust_ph Adjust pH / Add Buffer hydrolysis->adjust_ph add_antioxidant Add Antioxidant / Inert Gas Purge oxidation->add_antioxidant protect_light Use Protective Packaging photodegradation->protect_light change_excipient Change Excipient / Add Stabilizer incompatibility->change_excipient end Stable Formulation Achieved adjust_ph->end add_antioxidant->end protect_light->end change_excipient->end

Caption: Workflow for troubleshooting this compound formulation instability.

Forced_Degradation_Pathway psb This compound acid_base Acid/Base Hydrolysis psb->acid_base oxidation Oxidation (e.g., H₂O₂) psb->oxidation heat Thermal (Heat) psb->heat light Photolysis (UV/Vis Light) psb->light deg1 Aglycone + Sugar (Hydrolytic Degradant) acid_base->deg1 deg2 Oxidized Product oxidation->deg2 deg3 Isomer / Other Thermal Degradant heat->deg3 deg4 Photodegradant light->deg4

Caption: Potential degradation pathways of this compound under stress conditions.

References

Optimizing cell viability in high-concentration Pseudolaroside B assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell viability in high-concentration Pseudolaroside B (PSB) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (PSB) at high concentrations?

A1: this compound (PSB) is a diterpene acid isolated from the root bark of Pseudolarix kaempferi that exhibits potent antitumor properties.[1] At high concentrations, its primary mechanism involves inducing cell cycle arrest, typically at the G2/M phase, and triggering programmed cell death.[2][3][4] This is achieved through the activation of multiple signaling pathways leading to apoptosis (programmed cell death) and, in some cell types, autophagy.[1][5]

Q2: Which specific signaling pathways are activated by PSB to induce cell death?

A2: PSB-induced apoptosis is a complex process involving several key signaling pathways:

  • Mitochondrial (Intrinsic) Pathway: PSB can cause the collapse of the mitochondrial membrane potential, leading to the release of cytochrome c.[1] This activates caspase-9 and subsequently caspase-3, culminating in apoptosis.[1][6] This pathway is also characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][7]

  • Death Receptor (Extrinsic) Pathway: In some cell lines, such as head and neck cancer cells, PSB can increase the expression of Death Receptor 5 (DR5), which leads to the activation of caspase-8 and the extrinsic apoptotic pathway.[8]

  • PI3K/AKT/mTOR Pathway: PSB has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1] Downregulation of this pathway contributes significantly to its pro-apoptotic effects.[1]

  • p53 Pathway: PSB can upregulate the expression of the p53 tumor suppressor protein, which plays a central role in initiating apoptosis and cell cycle arrest.[7][9]

Q3: Does PSB always induce apoptosis? What is its effect on autophagy?

A3: While PSB is a potent inducer of apoptosis in many cancer cell lines, its effect can be cell-type dependent.[5] In some cells, such as MRC5 human lung fibroblasts, PSB may primarily induce autophagy, a cellular degradation process.[5] Interestingly, the relationship between autophagy and apoptosis in response to PSB can be complex; in some contexts, autophagy may act as a survival mechanism, while in others, inhibiting autophagy can actually promote PSB-induced apoptosis.[5][10]

Q4: What is a typical IC50 range for PSB in cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) for PSB varies depending on the cell line and the duration of treatment. For example, in MDA-MB-231 triple-negative breast cancer cells, the IC50 values were reported to be 19.3 µM, 8.3 µM, and 5.76 µM after 24, 48, and 72 hours of treatment, respectively.[1] Across various cancer cell lines, the IC50 can range from approximately 0.17 to 15 µM.[1][3]

Troubleshooting Guide

Q5: My cell viability is dramatically lower than expected, even at moderate PSB concentrations. What could be the cause?

A5: Unusually high cytotoxicity can stem from several factors:

  • Compound Solubility: At high concentrations, PSB may precipitate out of the culture medium, especially if the solvent concentration (e.g., DMSO) is not optimal. These precipitates can be directly toxic to cells or create concentration artifacts. Visually inspect your wells for any signs of precipitation after adding PSB.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to PSB or its mechanism of action (e.g., microtubule disruption).[2] Review literature for reported IC50 values for your specific cell line.

  • Assay Timing: Caspase activation and other apoptotic events are transient.[11] Measuring viability too late might capture the peak cytotoxic effect, which could be much stronger than at earlier time points.[11]

Q6: I am observing high variability between replicate wells in my viability assay. How can I improve consistency?

A6: High variability is a common issue in plate-based assays and can often be resolved by addressing the following points:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability.[12] Ensure your cell suspension is homogenous by gently mixing it before and during plating.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[12][13] It is best practice to fill the outer wells with sterile PBS or media and use only the inner wells for your experimental samples.[12]

  • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent concentrations across wells.[12]

  • Pipetting Errors: Ensure pipettes are properly calibrated and use consistent technique when adding cells, media, and PSB.

Q7: My viability assay results show >100% viability compared to the vehicle control. Is this an error?

A7: This phenomenon, while counterintuitive, can occur for several reasons:

  • Increased Metabolic Activity: Some compounds can paradoxically increase the metabolic activity of cells at certain concentrations, which can be misinterpreted as increased viability by assays like MTT or XTT that measure mitochondrial reductase activity.[14][15]

  • Cell Proliferation: At very low, sub-lethal concentrations, PSB could potentially stimulate a small, transient increase in cell proliferation before its cytotoxic effects take hold.

  • Assay Interference: The compound itself might directly react with the assay reagent (e.g., reducing MTT to formazan), leading to a false positive signal.[15] Running a cell-free control (media + PSB + assay reagent) can help identify this issue.

Q8: The cytotoxic effect of PSB seems to plateau or even decrease at the highest concentrations I've tested. Why is this happening?

A8: A bell-shaped or non-linear dose-response curve can be caused by:

  • Compound Solubility Limit: The most common reason is that the compound has reached its solubility limit in the culture medium.[15] At concentrations above this limit, the excess compound precipitates and does not contribute to the effective dose, leading to a plateau.[15]

  • "Hook Effect": In some biological systems, extremely high concentrations of a compound can lead to unproductive target binding or engagement of counter-regulatory pathways, reducing the overall effect.[12]

  • Assay Artifacts: High concentrations of a colored or fluorescent compound can interfere with absorbance or fluorescence readings.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound on various cancer cell lines.

Cell LineCancer TypeIncubation TimeIC50 (µM)Citation
MDA-MB-231Triple-Negative Breast Cancer24 h19.3[1]
MDA-MB-231Triple-Negative Breast Cancer48 h8.3[1]
MDA-MB-231Triple-Negative Breast Cancer72 h5.76[1]
VariousMultipleNot Specified0.17 - 5.20[3]
U87GlioblastomaNot Specified~5-10 (significant apoptosis)[6]
Bel-7402Hepatocellular CarcinomaNot SpecifiedDose-dependent[4]

Visualized Signaling Pathways and Workflows

Caption: PSB-induced apoptosis signaling network.

Viability_Assay_Workflow start Start seed 1. Seed Cells Homogenize suspension. Plate in inner 60 wells. start->seed incubate1 2. Incubate (24h) Allow cells to adhere and resume growth. seed->incubate1 treat 3. Add PSB Prepare serial dilutions. Add to wells, including vehicle controls. incubate1->treat incubate2 4. Incubate (24-72h) Expose cells to PSB for desired duration. treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., CCK-8, MTT, CellTiter-Glo) incubate2->add_reagent incubate3 6. Incubate (1-4h) Allow for colorimetric/luminescent development. add_reagent->incubate3 read 7. Measure Signal Read absorbance or luminescence on a plate reader. incubate3->read analyze 8. Analyze Data Normalize to vehicle control. Calculate IC50 values. read->analyze end End analyze->end

Caption: Standard experimental workflow for a cell viability assay.

// Nodes start [label="Problem:\nInaccurate Viability Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_variability [label="High variability between replicates?", shape=diamond, fillcolor="#FBBC05"]; s_seeding [label="Solution:\n- Improve cell seeding technique\n- Avoid plate edge effects", fillcolor="#FFFFFF"]; q_low_viability [label="Viability unexpectedly low?", shape=diamond, fillcolor="#FBBC05"]; s_precipitate [label="Solution:\n- Check for compound precipitation\n- Lower final DMSO concentration", fillcolor="#FFFFFF"]; q_high_viability [label="Viability >100% of control?", shape=diamond, fillcolor="#FBBC05"]; s_interference [label="Solution:\n- Check for assay interference\n (cell-free control)\n- Consider alternative assay", fillcolor="#FFFFFF"]; end [label="Optimized Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q_variability; q_variability -> s_seeding [label="Yes"]; q_variability -> q_low_viability [label="No"]; s_seeding -> q_low_viability;

q_low_viability -> s_precipitate [label="Yes"]; q_low_viability -> q_high_viability [label="No"]; s_precipitate -> q_high_viability;

q_high_viability -> s_interference [label="Yes"]; q_high_viability -> end [label="No"]; s_interference -> end; }

Caption: Logical troubleshooting flow for common assay issues.

Experimental Protocols

Protocol: Cell Viability Assessment using CCK-8 Assay

This protocol provides a standardized methodology for determining cell viability after treatment with this compound using a water-soluble tetrazolium salt (WST-8) based assay, such as Cell Counting Kit-8 (CCK-8).

Materials:

  • Target cancer cell line

  • Complete culture medium (e.g., DMEM/F12, Leibovitz's L-15)[1]

  • 96-well clear, flat-bottom tissue culture plates

  • This compound (PSB) stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • CCK-8 Reagent

  • Multichannel pipette

  • Microplate reader (450 nm absorbance)

Methodology:

  • Cell Seeding: a. Culture cells to ~80% confluency, then harvest using standard trypsinization methods. b. Resuspend cells in fresh, pre-warmed complete medium and perform a cell count to determine concentration. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. d. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.[1] e. Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize edge effects.[12] f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • PSB Treatment: a. Prepare serial dilutions of PSB from your stock solution in complete culture medium. Aim for final concentrations ranging from sub-IC50 to supra-IC50 levels (e.g., 0, 2.5, 5, 7.5, 10, 12.5, 15 µM).[1] b. Prepare a vehicle control using the same final concentration of DMSO as the highest PSB concentration well. c. Carefully remove the medium from the wells and add 100 µL of the appropriate PSB dilution or vehicle control to each well. Perform this in triplicate for each condition. d. Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • CCK-8 Assay and Measurement: a. After the incubation period, add 10 µL of CCK-8 reagent directly to each well. b. Gently tap the plate to ensure mixing. c. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of your cell line; monitor for color development. d. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "media only" (blank) wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100 c. Plot the cell viability (%) against the PSB concentration (log scale) to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Pseudolaric Acid B and Other Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Pseudolaric acid B (PAB), a prominent diterpenoid, with other notable diterpenoids such as paclitaxel (B517696), triptolide (B1683669), and ingenol (B1671944) mebutate. The information is supported by experimental data from peer-reviewed scientific literature, with a focus on anticancer and anti-inflammatory activities.

Introduction to Diterpenoids

Diterpenoids are a diverse class of natural compounds characterized by a twenty-carbon skeleton. They are found in a wide variety of plants and fungi and exhibit a broad spectrum of biological activities. Several diterpenoids have been developed into clinically significant drugs, particularly in the fields of oncology and immunology. This guide will delve into the bioactivity of Pseudolaric acid B and compare it with other well-researched diterpenoids to provide a valuable resource for researchers and drug development professionals.

Anticancer Bioactivity

The anticancer properties of diterpenoids are a major area of research. These compounds can induce cancer cell death through various mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Pseudolaric acid B and other selected diterpenoids against various cancer cell lines, as reported in the scientific literature.

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Pseudolaric acid B MDA-MB-231Triple-Negative Breast Cancer5.76 (72h)[1]
HeLaCervical Cancer~10 (48h)[2]
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer0.3[3]
SK-BR-3Breast Cancer (HER2+)0.0025 - 0.0075 (24h)[4][5]
T-47DBreast Cancer (Luminal A)0.0025 - 0.0075 (24h)[4][5]
NSCLC cell linesNon-Small Cell Lung Cancer9.4 (24h)[6]
Triptolide SKOV3Ovarian Cancer0.038 (24h)[2]
A2780Ovarian Cancer0.037 (24h)[2]
Capan-1Pancreatic Cancer0.01[7]
Capan-2Pancreatic Cancer0.02[7]
SNU-213Pancreatic Cancer0.0096[7]
MV-4-11Acute Myeloid Leukemia< 0.03 (24h)[8]
THP-1Acute Myeloid Leukemia< 0.03 (24h)[8]
Ingenol mebutate Panc-1Pancreatic Cancer0.043 (72h)[9]

Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used. Direct comparisons are most informative when data is generated within the same study.

Signaling Pathways in Anticancer Activity

Diterpenoids exert their anticancer effects by modulating various signaling pathways. The diagram below illustrates the key pathways affected by Pseudolaric acid B.

cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway PAB Pseudolaric acid B PI3K PI3K PAB->PI3K Inhibits Bcl2 Bcl-2 PAB->Bcl2 Inhibits Bax Bax PAB->Bax Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Bcl2 Inhibits Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling pathways modulated by Pseudolaric acid B in cancer cells.

Anti-inflammatory Bioactivity

Chronic inflammation is implicated in various diseases, including cancer. Several diterpenoids have demonstrated potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

Pseudolaric acid B and triptolide have been shown to inhibit the production of pro-inflammatory mediators in macrophages, a key cell type in the inflammatory response.

CompoundCell TypeEffectConcentrationCitation(s)
Pseudolaric acid B RAW264.7 macrophagesInhibits LPS-induced IL-1β, IL-6, TNF-α, and iNOS production0.75 - 1.5 µM[10]
RAW264.7 macrophagesDecreases LPS-induced IL-1β and TNF-α mRNA0.5 µM[11]
Triptolide RAW264.7 macrophagesInhibits LPS-induced TNF-α and IL-6 production0.01 - 0.5 µM[12]
THP-1 monocytesInhibits LPS-induced IL-12 production0.625 - 2.5 ng/mL[13]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these diterpenoids are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Diterpenoids Pseudolaric acid B Triptolide Diterpenoids->IKK Inhibit

Inhibition of the NF-κB signaling pathway by diterpenoids.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of the key experimental protocols used to assess the bioactivities discussed in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan (B1609692) crystal formation D->E F 6. Solubilize formazan crystals with a solubilization agent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14][15][16]

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to measure NO production by macrophages as an indicator of their inflammatory activation.

cluster_workflow Griess Assay Workflow A 1. Culture macrophages (e.g., RAW264.7) in a 24-well plate B 2. Pre-treat cells with the test compound A->B C 3. Stimulate with an inflammatory agent (e.g., LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect the cell culture supernatant D->E F 6. Mix supernatant with Griess reagent E->F G 7. Incubate at room temperature F->G H 8. Measure absorbance at ~540 nm G->H

Workflow for the Griess assay for nitric oxide.

Detailed Protocol:

  • Cell Culture: Plate RAW264.7 macrophages in a 24-well plate at a density of 1 x 10^5 cells/mL in complete RPMI medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[17][18]

Conclusion

This guide provides a comparative overview of the bioactivity of Pseudolaric acid B and other selected diterpenoids, focusing on their anticancer and anti-inflammatory properties. The presented data, along with detailed experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers in the field of natural product drug discovery and development. The potent and diverse biological activities of diterpenoids highlight their potential as a source of novel therapeutic agents.

References

Unlocking Synergistic Potential: Pseudolaroside B as a Combination Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

New research highlights the promising role of Pseudolaroside B (PLB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, as a synergistic agent in cancer chemotherapy. This guide provides a comparative analysis of PLB's effects when combined with standard chemotherapy drugs, supported by available experimental data. The findings suggest that PLB may enhance the efficacy of conventional treatments, offering a potential new avenue for drug development professionals and cancer researchers.

Comparative Analysis of Synergistic Efficacy

The synergistic potential of this compound has been investigated in combination with 5-fluorouracil (B62378) (5-Fu) and doxorubicin (B1662922) (Adriamycin) in preclinical in vivo models. These studies demonstrate a significant enhancement of anti-tumor activity compared to monotherapy.

Table 1: In Vivo Synergistic Effects of this compound with Chemotherapy Drugs
Chemotherapy DrugCancer ModelKey FindingsMechanism of Synergy
5-Fluorouracil (5-Fu) Hepatocarcinoma 22 (H22) Transplanted Mouse Model- Increased tumor inhibition rate- Reduced microvessel density- Prolonged survival time- Induction of cell cycle arrest at G1/S and M phases- Downregulation of VEGF and HIF-1α
Doxorubicin (Adriamycin) Multidrug-Resistant Gastric Cancer (SGC7901/ADR) Xenograft Model- Potent inhibition of tumor growth, superior to either drug alone- Reversal of multidrug resistance via downregulation of the Cox-2/PKC-α/P-gp signaling pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs of the cited studies.

Determination of Synergy: Combination Index (CI) Method

The Chou-Talalay method is a widely accepted approach to quantify the nature of drug interactions.

  • Cell Viability Assay: Cancer cell lines are seeded and treated with a range of concentrations of this compound alone, the chemotherapy drug alone, and combinations of both at fixed ratios.

  • Data Analysis: The dose-response curves for each agent and their combinations are used to calculate the IC50 (the concentration that inhibits 50% of cell growth).

  • Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CompuSyn). The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce x% effect.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In Vivo Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., SGC7901/ADR) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Groups: Mice are randomized into groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of PLB and the chemotherapy drug.

  • Drug Administration: Drugs are administered according to a predetermined schedule and dosage (e.g., PLB daily, chemotherapy drug intermittently).

  • Data Collection: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for microvessel density).

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound in combination with chemotherapy are underpinned by its influence on key cellular signaling pathways.

Synergistic_Mechanism_PLB_5FU PLB This compound CellCycle Cell Cycle Arrest (G1/S and M Phase) PLB->CellCycle Angiogenesis Inhibition of Angiogenesis PLB->Angiogenesis FU5 5-Fluorouracil FU5->CellCycle CyclinE Cyclin E CellCycle->CyclinE Downregulates Cdc2 Cdc2 CellCycle->Cdc2 Upregulates VEGF VEGF Angiogenesis->VEGF Downregulates HIF1a HIF-1α Angiogenesis->HIF1a Downregulates

Synergistic mechanism of PLB and 5-Fu.

Synergy_MDR_Reversal PLB This compound Cox2 Cox-2 PLB->Cox2 Inhibits Doxorubicin Doxorubicin MDR Multidrug Resistance Reversed Doxorubicin->MDR Affected by PKCa PKC-α Cox2->PKCa Activates Pgp P-glycoprotein (P-gp) PKCa->Pgp Upregulates DrugEfflux Decreased Drug Efflux Pgp->DrugEfflux Mediates DrugEfflux->MDR

PLB reverses doxorubicin resistance.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation CellCulture Cancer Cell Culture Treatment Treat with PLB, Chemo Drug, and Combination CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay CalcCI Calculate Combination Index (CI) ViabilityAssay->CalcCI Synergy Determine Synergy (CI < 1) CalcCI->Synergy Xenograft Establish Xenograft Model Synergy->Xenograft Proceed to In Vivo AnimalTreatment Treat Animal Groups Xenograft->AnimalTreatment TumorMeasurement Measure Tumor Growth AnimalTreatment->TumorMeasurement Analysis Analyze Tumor Inhibition, Survival, and Biomarkers TumorMeasurement->Analysis

Workflow for synergy investigation.

The Evolving Landscape of Pseudolaroside B Derivatives in Cancer Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective anticancer agents has led researchers to explore the therapeutic potential of natural products and their synthetic derivatives. Among these, Pseudolaroside B, a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has garnered attention for its cytotoxic activities. However, the focus of extensive research has been on its close analogue, Pseudolaric Acid B (PAB). This guide provides a comparative analysis of the structure-activity relationships (SAR) of PAB derivatives, offering insights that may inform the future development of this compound-based therapeutics. Due to a preponderance of available data on PAB, this guide will primarily focus on its derivatives as a surrogate model for understanding potential modifications of this compound.

Comparative Efficacy of Pseudolaric Acid B Derivatives

The antiproliferative activity of various PAB derivatives has been evaluated against a range of cancer cell lines. Modifications to the PAB scaffold have yielded compounds with significantly enhanced cytotoxicity compared to the parent molecule. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected PAB derivatives against various human cancer cell lines.

CompoundModificationHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)Reference
PAB-1.11---[1]
D3 Amide derivative0.21 ---[1]

Note: A lower IC50 value indicates greater potency.

Structure-Activity Relationship Insights

The data presented above, though limited, highlights a key aspect of the structure-activity relationship of PAB derivatives. The modification of the carboxylic acid moiety into an amide, as seen in compound D3, resulted in a significant increase in cytotoxic activity against the HCT-116 human colon cancer cell line, showing an approximately 5.3-fold increase in potency compared to the parent PAB.[1] This suggests that the carboxylic acid group is a viable target for chemical modification to enhance anticancer efficacy. Further research has indicated that most structural modifications on PAB have centered on the conjugated diene carboxylic acid side chain to improve antitumor activity and reduce cytotoxicity to normal cells.[2]

Mechanistic Insights: Unraveling the Pathways of Action

Studies on PAB and its derivatives have begun to elucidate their mechanisms of action, primarily pointing towards the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

PAB has been shown to induce apoptosis in various cancer cell lines.[3][4][5][6] The proposed mechanism involves both caspase-dependent and caspase-independent pathways.[4] Key molecular events include:

  • Upregulation of p53: PAB treatment has been associated with an increased expression of the tumor suppressor protein p53.[4][5]

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax have been observed.[4][5][6]

  • Mitochondrial Pathway Activation: PAB can cause a collapse of the mitochondrial membrane potential, leading to the release of cytochrome c.[5]

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP.[3][5][6]

  • JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) pathway has also been implicated in PAB-induced apoptosis.[6]

Cell Cycle Arrest

PAB and its derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle.[1][3][4] This arrest is often accompanied by the upregulation of p53 and p21, and the downregulation of cyclin B1 and CDK1.[5]

PI3K/AKT/mTOR Pathway Inhibition

Recent evidence suggests that PAB can also exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[5]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[8]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing the Molecular Landscape

To better understand the complex interactions involved in the mechanism of action of Pseudolaric Acid B and its derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Apoptosis_Pathway PAB Pseudolaric Acid B Derivatives p53 p53 PAB->p53 Upregulates Bcl2 Bcl-2 PAB->Bcl2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by Pseudolaric Acid B derivatives.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: General workflow for Western Blot analysis of apoptosis markers.

Conclusion and Future Directions

The available evidence strongly suggests that Pseudolaric Acid B is a promising scaffold for the development of novel anticancer agents. The structure-activity relationship studies, although preliminary, indicate that modifications to the carboxylic acid side chain can significantly enhance cytotoxic potency. The elucidation of its pro-apoptotic and cell cycle inhibitory mechanisms provides a solid foundation for further investigation.

However, a significant knowledge gap exists concerning this compound and its derivatives. Future research should prioritize the synthesis and biological evaluation of a diverse library of this compound analogues to establish a comprehensive structure-activity relationship. Direct comparative studies between this compound and PAB derivatives are crucial to understand the influence of the glycosidic moiety on activity and selectivity. Furthermore, a deeper exploration of the signaling pathways modulated by these compounds will be instrumental in identifying potential biomarkers for patient stratification and developing targeted therapeutic strategies. The insights gained from the extensive study of PAB derivatives provide a valuable roadmap for unlocking the full therapeutic potential of this compound in the fight against cancer.

References

Validating Molecular Docking Predictions for Pseudolaroside B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, validating computational predictions with experimental data is a critical step. This guide provides a comparative analysis of the molecular docking predictions for Pseudolaroside B, a natural compound with potent anti-cancer properties, against its primary molecular target, tubulin. We present experimental data to support these predictions and compare its performance with other known tubulin inhibitors.

Unveiling the Target: this compound's Interaction with Tubulin

Molecular docking studies have predicted that this compound, more commonly known in the scientific literature as Pseudolaric acid B (PAB), binds to the colchicine (B1669291) site on β-tubulin. This binding event is hypothesized to interfere with microtubule dynamics, a crucial process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. One molecular docking study reported a favorable binding G-score of -6.7, indicating a strong predicted affinity between PAB and the colchicine binding pocket of tubulin[1]. While the precise amino acid interactions from this specific docking model are not detailed in the available literature, the experimental evidence strongly supports this binding prediction.

Experimental Validation of the this compound-Tubulin Interaction

A cornerstone of validating molecular docking predictions is robust experimental evidence. For this compound, several key experiments have confirmed its interaction with tubulin and its subsequent effects on microtubule-dependent cellular processes.

In Vitro Tubulin Polymerization Assay

One of the most direct methods to validate the inhibition of tubulin function is the in vitro tubulin polymerization assay. This assay measures the rate and extent of microtubule formation from purified tubulin. Studies have shown that this compound is a potent inhibitor of tubulin assembly, with a reported IC50 value of 1.1 μM[1]. This indicates that at this concentration, PAB inhibits 50% of the tubulin polymerization activity.

Competitive Binding Assays

To confirm the binding site of this compound on tubulin, competitive binding assays are employed. These experiments assess the ability of PAB to displace a known ligand, such as radiolabeled colchicine, from its binding site. Kinetic analysis has demonstrated that PAB acts as a competitive inhibitor of colchicine binding, with an apparent inhibition constant (Ki) in the range of 12-15 μM[1]. This provides strong evidence that this compound indeed binds to the colchicine site on tubulin.

Performance Comparison with Alternative Tubulin Inhibitors

To contextualize the efficacy of this compound, it is essential to compare its performance with other well-characterized tubulin inhibitors that also target the colchicine binding site. The following table summarizes key quantitative data for this compound and its alternatives.

CompoundPredicted Binding Affinity (Docking Score)Experimental Binding Affinity (Ki/Kd)Inhibition of Tubulin Polymerization (IC50)
This compound (PAB) G-score = -6.7[1]Ki = 12-15 μM (competitive with colchicine)[1]1.1 μM[1]
Colchicine Not explicitly found in provided resultsKd ≈ 0.3-0.8 µM~1-3 µM
Combretastatin A-4 Binding Energy (αβIIb tubulin) = -8.5 kcal/molIC50 for binding inhibition = 0.4 µM~1-2 µM
Nocodazole Not explicitly found in provided resultsKd ≈ 0.29-1.54 μM (isotype dependent)~1-5 µM

Note: Binding affinity and IC50 values can vary depending on the specific experimental conditions and tubulin isotype used.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are crucial.

Protocol 1: In Vitro Tubulin Polymerization Assay
  • Preparation of Tubulin: Purified bovine brain tubulin is resuspended in a glutamate-based polymerization buffer.

  • Reaction Mixture: The reaction mixture contains tubulin, GTP (to promote polymerization), and varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm using a spectrophotometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of polymerization against the concentration of the test compound.

Protocol 2: [³H]Colchicine Binding Assay
  • Reaction Mixture: The assay mixture includes purified tubulin, [³H]colchicine (a radiolabeled form of colchicine), and varying concentrations of the competitor compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The tubulin-ligand complexes are separated from the unbound [³H]colchicine, typically using a filter-binding assay.

  • Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of [³H]colchicine bound to tubulin, is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated by analyzing the displacement of [³H]colchicine by the competitor compound using kinetic models such as the Cheng-Prusoff equation.

Visualizing the Validation Workflow and Downstream Effects

To further clarify the process of validating molecular docking predictions and the subsequent biological consequences, the following diagrams illustrate the experimental workflow and the signaling pathway initiated by this compound's interaction with tubulin.

experimental_workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_results Results docking Molecular Docking of PAB to Tubulin (Colchicine Site) prediction Predicted Binding Affinity (G-score = -6.7) docking->prediction yields tubulin_assay In Vitro Tubulin Polymerization Assay prediction->tubulin_assay validates binding_assay Competitive Colchicine Binding Assay prediction->binding_assay validates cell_based_assays Cell-Based Assays (Cell Cycle, Apoptosis) tubulin_assay->cell_based_assays informs ic50 IC50 = 1.1 µM tubulin_assay->ic50 binding_assay->cell_based_assays informs ki Ki = 12-15 µM binding_assay->ki g2m_arrest G2/M Cell Cycle Arrest cell_based_assays->g2m_arrest apoptosis Induction of Apoptosis cell_based_assays->apoptosis

Caption: Experimental workflow for validating molecular docking predictions of this compound.

signaling_pathway PAB This compound (PAB) Tubulin β-Tubulin (Colchicine Site) PAB->Tubulin Binds to Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Disruption of Mitotic Spindle Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Causes Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces PI3K_AKT PI3K/AKT/mTOR Pathway (Potential Involvement) CellCycleArrest->PI3K_AKT may involve MitochondrialPathway Mitochondrial Pathway (Bcl-2/Bax, Caspases) Apoptosis->MitochondrialPathway via

Caption: Signaling pathway of microtubule disruption and apoptosis induced by this compound.

References

A Comparative Analysis of Green Extraction Techniques for Bioactive Compounds from Pseudolarix amabilis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pseudolaroside B, along with other bioactive diterpenoids like Pseudolaric acid B, are significant compounds isolated from the root and trunk bark of the golden larch, Pseudolarix amabilis (also known as Cortex Pseudolaricis).[1][2] These compounds have garnered interest for their potent biological activities, including antifungal and anti-inflammatory effects.[1][3] Traditional extraction methods often involve large volumes of organic solvents and significant time investment. This guide provides a comparative overview of modern green extraction techniques—Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE)—as sustainable alternatives for isolating these valuable compounds.

While direct comparative studies on the extraction of this compound are limited in published literature, this guide synthesizes data on the extraction of Pseudolaric acid B and other analogous compounds from Cortex Pseudolaricis and other plant matrices to provide a representative performance analysis.

General Experimental Workflow

The extraction of bioactive compounds from plant material, regardless of the specific green technique employed, generally follows a consistent workflow. This involves preparation of the raw material, the extraction process itself, followed by separation and purification of the target compounds.

G A Raw Material (Cortex Pseudolaricis) B Drying & Grinding A->B C Extraction (MAE, UAE, or SFE) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Concentration) D->E F Purification & Analysis (e.g., HPLC) E->F

Caption: General workflow for the green extraction of this compound.

Quantitative Comparison of Green Extraction Techniques

The selection of an extraction technique is a trade-off between efficiency, cost, environmental impact, and scalability. The following table summarizes key quantitative parameters for MAE, UAE, and SFE, based on data from various botanical extraction studies.

ParameterMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)Conventional (Soxhlet)
Extraction Time 5 - 30 minutes[4][5]10 - 40 minutes[6][7]30 - 120 minutes6 - 24 hours
Typical Solvent Ethanol (B145695), Methanol, Water[8]Ethanol, Acetone, Water[9]Supercritical CO₂, often with co-solvents (e.g., ethanol)[10]Hexane, Ethanol, Methanol
Solvent Consumption Low[11]Low[12]Very Low (CO₂ is recycled)[13]High
Energy Consumption Moderate to HighLow to Moderate[12]High (due to high pressure)Moderate
Typical Yield High[14]High[15]Variable, highly selective[14]Moderate to High
Selectivity ModerateModerateHigh (tunable via P/T)[16]Low
Degradation Risk Possible thermal degradationLow (minimal heating)[12]Very Low (low temperatures)[16]High (prolonged heat)
Key Advantage Speed and Efficiency[11]Scalability and Low Cost[7]High Purity & Selectivity[16]Well-established

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for each green extraction technique, adapted for the extraction of diterpenoids from Cortex Pseudolaricis.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and sample matrix, causing cell rupture and enhancing mass transfer.[11]

  • Sample Preparation: The root bark of Pseudolarix amabilis is dried at 60°C and ground into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 1.0 g of the powdered sample into a microwave extraction vessel.

    • Add 25 mL of the extraction solvent (e.g., 70% ethanol in water).[17]

    • Seal the vessel and place it in a closed-system microwave reactor.

    • Set the extraction parameters. Optimal conditions from similar studies suggest:

      • Microwave Power: 300-600 W[18]

      • Temperature: 80°C[11]

      • Irradiation Time: 15 minutes[18][19]

    • After irradiation, allow the vessel to cool to room temperature.

  • Post-Extraction:

    • Filter the mixture through Whatman No. 1 filter paper.

    • The solvent is evaporated under reduced pressure to yield the crude extract.

    • The extract is then reconstituted for analysis by High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs high-frequency sound waves (>20 kHz) to create acoustic cavitation, where the formation and collapse of microscopic bubbles disrupt cell walls, facilitating solvent penetration and compound release.[9][12]

  • Sample Preparation: The root bark is prepared identically to the MAE protocol (dried and powdered).

  • Extraction:

    • Combine 1.0 g of the powdered sample with 30 mL of solvent (e.g., 70% ethanol) in a beaker or flask.

    • Immerse the tip of an ultrasonic probe directly into the extraction mixture.

    • Set the extraction parameters. Representative conditions are:

      • Ultrasonic Power/Amplitude: 60-80%[9]

      • Frequency: 20-40 kHz[19]

      • Time: 30 minutes[6]

      • Temperature: Controlled in a water bath at 50°C to prevent thermal degradation.[7]

  • Post-Extraction:

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the solid residue.[6]

    • Collect the supernatant and filter it.

    • Concentrate the filtrate using a rotary evaporator.

    • Prepare the final extract for HPLC analysis.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid—most commonly CO₂—as the extraction solvent.[10] Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[16]

  • Sample Preparation: The root bark is dried, ground, and placed into a high-pressure extraction vessel.

  • Extraction:

    • The extraction vessel is sealed and heated to the desired temperature.

    • Liquid CO₂ is pumped into the system and brought to a supercritical state. A co-solvent like ethanol may be added to modify polarity.

    • Typical SFE parameters for diterpenoids are:

      • Pressure: 200 - 300 bar[10]

      • Temperature: 40 - 60°C[10]

      • CO₂ Flow Rate: 2-4 L/min

      • Co-solvent: 2-5% Ethanol[10]

      • Extraction Time: 90 minutes

    • The supercritical fluid containing the dissolved compounds flows to a separator vessel.

  • Post-Extraction:

    • In the separator, the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

    • The gaseous CO₂ can be re-compressed and recycled.

    • The collected crude extract is dissolved in a suitable solvent for subsequent analysis.

Mechanism of Action: Signaling Pathway Inhibition

Pseudolaric acid B (PAB), a major bioactive component from Cortex Pseudolaricis, has been shown to exert its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] PAB prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of pro-inflammatory genes. Additionally, PAB has been found to suppress STAT3, ERK1/2, and Akt pathways.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., PMA, Ionomycin) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκB-α—NF-κB (p65/p50) Inactive Complex IKK->IkBa_NFkB Phosphorylates IκB-α NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_P P-IκB-α (Phosphorylated) IkBa_NFkB->IkBa_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Degradation Proteasomal Degradation IkBa_P->Degradation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (e.g., IL-2, Pro-inflammatory Cytokines) DNA->Transcription Initiates PAB Pseudolaric Acid B PAB->IKK Inhibits PAB->IkBa_P Prevents Degradation

Caption: PAB inhibits the NF-κB signaling pathway.[3]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive natural products like Pseudolaroside B is fundamental to ensuring the quality, safety, and efficacy of therapeutic candidates. This compound is a glycoside found in plants such as the golden larch (Pseudolarix amabilis)[1]. Cross-validation of analytical methods is a critical process to ensure that data is reliable and reproducible, especially when transferring methods between laboratories or comparing results from different analytical techniques.

This guide provides a comparative overview of two powerful analytical techniques: High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented, including performance characteristics and experimental protocols, is based on established methodologies for the analysis of structurally related natural products, such as diterpenoids and glycosides, and serves as a foundational guide for developing and cross-validating methods for this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. UPLC-MS/MS generally offers superior sensitivity and specificity, making it ideal for detecting trace amounts in complex biological matrices. In contrast, HPLC-PDA is a robust, cost-effective, and widely accessible technique suitable for routine quality control and quantification at higher concentrations.

Table 1: Performance Characteristics of HPLC-PDA and UPLC-MS/MS for the Analysis of Natural Product Glycosides

ParameterHPLC-PDAUPLC-MS/MS
Linearity (r²) > 0.999[2]> 0.99[3]
Limit of Detection (LOD) 2.5 - 10 µg/mL[2]30 - 100 ng/mL[4]
Limit of Quantitation (LOQ) 5 - 25 µg/mL[2]80 - 310 ng/mL[4]
Accuracy (Recovery) 93.07% - 106.11%[2]97.56% - 101.74%[5]
Precision (RSD) < 2%[2]< 5.0%

Experimental Protocols

Detailed and standardized methodologies are essential for the successful replication and cross-validation of analytical results. The following sections outline generalized experimental protocols for the HPLC-PDA and UPLC-MS/MS analysis of this compound, which should be optimized and validated for specific applications.

Sample Preparation (General Protocol)

A robust sample preparation method is crucial for accurate quantification and method reproducibility.

  • Extraction : Milled plant material (e.g., root bark of Pseudolarix amabilis) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using ultrasonication to improve efficiency[6].

  • Filtration : The crude extract is centrifuged and then filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the chromatography system[6].

  • For Biological Matrices (e.g., Plasma) : A protein precipitation step using a solvent like methanol or acetonitrile (B52724) is typically required, followed by centrifugation to separate the precipitated proteins[7].

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is well-suited for the routine quantification of this compound in herbal extracts and formulations.

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used for the separation of natural product glycosides[2].

  • Mobile Phase : A gradient elution using a mixture of an aqueous solvent (A), often containing an acidifier like 0.1% formic or phosphoric acid, and an organic solvent (B) like acetonitrile or methanol[2].

  • Flow Rate : Typically maintained at 1.0 mL/min[2].

  • Column Temperature : Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection : The PDA detector is set to scan a range of wavelengths to determine the optimal absorbance for this compound, with quantification performed at its lambda max (λmax).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This high-sensitivity method is ideal for pharmacokinetic studies or the detection of trace levels of this compound in complex matrices.

  • Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A sub-2 µm particle size C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is used to achieve higher resolution and faster run times[5][6].

  • Mobile Phase : Similar to HPLC, a gradient of aqueous solvent with 0.1% formic acid (A) and an organic solvent like acetonitrile (B) is used[5].

  • Flow Rate : A lower flow rate, typically around 0.3-0.4 mL/min, is used with UPLC systems[5].

  • Ionization Mode : ESI can be operated in either positive or negative mode, which must be optimized for this compound. For glycosides, negative ion mode is often effective[7].

  • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard[3].

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the effective cross-validation of analytical methods. The diagram below illustrates the key stages involved in comparing and validating two different analytical techniques for a target analyte such as this compound. This process ensures that both methods provide equivalent, reliable, and reproducible results.

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development & Validation cluster_exec Phase 3: Cross-Validation Execution cluster_analysis Phase 4: Data Analysis & Conclusion Define_Objective Define Objective (e.g., Compare HPLC and UPLC-MS/MS) Select_Samples Select Validation Samples (Spiked Matrix, Real Samples) Define_Objective->Select_Samples Define_Criteria Define Acceptance Criteria (Based on ICH/FDA Guidelines) Select_Samples->Define_Criteria Analyze_A Analyze Samples with Method A Select_Samples->Analyze_A Analyze_B Analyze Samples with Method B Select_Samples->Analyze_B Method_A Develop & Validate Method A (HPLC-PDA) Define_Criteria->Method_A Method_B Develop & Validate Method B (UPLC-MS/MS) Define_Criteria->Method_B Method_A->Analyze_A Method_B->Analyze_B Compare_Results Compare Quantitative Results (Statistical Analysis, e.g., t-test) Analyze_A->Compare_Results Analyze_B->Compare_Results Assess_Criteria Assess Against Acceptance Criteria Compare_Results->Assess_Criteria Conclusion Conclusion (Methods are equivalent/interchangeable) Assess_Criteria->Conclusion

Caption: Workflow for the cross-validation of analytical methods for this compound.

References

Pseudolaroside B and Fluconazole: A Comparative Analysis Against Resistant Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing challenge to combat antimicrobial resistance, researchers and drug development professionals are increasingly exploring novel compounds and therapeutic strategies. This guide provides a detailed comparison of Pseudolaroside B, a natural diterpenoid, and fluconazole (B54011), a conventional azole antifungal, in their efficacy against resistant Candida species, a prevalent cause of opportunistic fungal infections. This analysis is based on available experimental data and is intended for researchers, scientists, and drug development professionals.

Executive Summary

Fluconazole, a widely used antifungal, is facing declining efficacy due to the emergence of resistant Candida strains. This compound (PAB), also known as Pseudolaric Acid B, has demonstrated significant antifungal activity, particularly in combination with fluconazole, against these resistant strains. Experimental evidence suggests that PAB operates through a mechanism distinct from that of fluconazole, making it a promising candidate for standalone or synergistic therapy. PAB has been shown to disrupt cell integrity and inhibit spore germination.[1] When used in combination with fluconazole, PAB exhibits a potent synergistic effect, significantly lowering the minimum inhibitory concentration (MIC) of fluconazole required to inhibit the growth of resistant Candida isolates.[1][2]

Performance Data: In Vitro Susceptibility

The following tables summarize the in vitro antifungal activity of this compound and fluconazole, alone and in combination, against fluconazole-susceptible (FLC-S) and fluconazole-resistant (FLC-R) strains of Candida tropicalis and Candida albicans. The data is primarily derived from studies employing the checkerboard microdilution method.

Table 1: Antifungal Activity against Candida tropicalis [1]

Isolate Type Compound MIC Range (μg/mL)
FLC-Resistant (13 isolates) Fluconazole alone8 - 256
This compound alone8 - 16
Fluconazole in combination with PAB0.06 - 4
This compound in combination with FLC0.5 - 4
FLC-Susceptible (9 isolates) Fluconazole alone1 - 4
This compound alone8 - 16

Table 2: Antifungal Activity against Candida albicans [2]

Isolate Type Compound MIC Range (μg/mL)
FLC-Resistant (22 isolates) Fluconazole in combination with PAB0.06 - 4
This compound in combination with FLC0.5 - 4
FLC-Susceptible (12 isolates) Fluconazole in combination with PAB1 - 8
This compound in combination with FLC0.5 - 4

Table 3: Synergistic Effects against Resistant Candida Species

Species Isolate Type No. of Isolates Synergism (FICI ≤ 0.5) FICI Range
C. tropicalis[1]FLC-Resistant13100% (13/13)0.070 - 0.375
C. albicans[2]FLC-Resistant22100% (22/22)0.02 - 0.13

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 indicates synergy.

The data clearly indicates that while fluconazole alone has high MIC values against resistant strains, the addition of this compound drastically reduces the required concentration of fluconazole to inhibit fungal growth.[1][2] Notably, this compound's intrinsic antifungal activity is comparable against both fluconazole-susceptible and -resistant strains, highlighting its different mechanism of action.[1]

Experimental Protocols

The data presented in this guide is primarily based on two key in vitro assays: the checkerboard microdilution method and the time-kill assay.

Checkerboard Microdilution Assay

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

  • Preparation of Drug Dilutions: Serial twofold dilutions of this compound and fluconazole are prepared in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in decreasing concentrations along the y-axis, while fluconazole dilutions are added in decreasing concentrations along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the Candida isolate to be tested.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.[1]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug(s), alone or in combination, that inhibits visible fungal growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction. The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[1] An FICI of ≤ 0.5 is indicative of synergy.[1]

Time-Kill Assay

This assay provides information on the rate and extent of antifungal activity over time.

  • Preparation of Cultures: Candida isolates are grown in a suitable broth medium to a standardized cell density.

  • Drug Exposure: The fungal culture is then exposed to the antifungal agents (this compound, fluconazole, or the combination) at specific concentrations (e.g., at their MICs). A growth control without any drug is also included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 12, 24, 48 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on agar (B569324) plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Mechanisms of Action and Resistance

The distinct mechanisms of action of this compound and fluconazole are central to their synergistic interaction and the potential of PAB to overcome fluconazole resistance.

This compound: A Multi-Target Approach

The precise antifungal signaling pathway of this compound in Candida is still under investigation, but current evidence points to a multi-target mechanism that differs significantly from azoles.[1] The proposed mechanisms include:

  • Disruption of Cell Integrity: Scanning electron microscopy has shown that PAB can cause cell deformation, swelling, collapse, and outer membrane perforation in Candida species.[1][3]

  • Inhibition of Spore Germination and Mycelium Formation: PAB has been observed to inhibit the morphological transition of Candida from yeast to hyphal form, a critical step in biofilm formation and tissue invasion.[1]

  • Microtubule Depolymerization: Studies on the anti-tumor activity of PAB have identified microtubules as a molecular target.[4][5][6] Disruption of the microtubule network can interfere with cell division and other essential cellular processes in fungi.

  • Inhibition of (1,3)-β-D-glucan Synthesis: Molecular docking studies have suggested that PAB can bind to Rho1, a GTPase involved in regulating the synthesis of (1,3)-β-D-glucan, a crucial component of the fungal cell wall.[7]

Fluconazole: Targeting Ergosterol (B1671047) Synthesis

Fluconazole's mechanism of action is well-established:

  • Inhibition of Lanosterol (B1674476) 14α-demethylase: Fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is critical in the ergosterol biosynthesis pathway.

  • Ergosterol Depletion: Inhibition of this enzyme leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors. This disrupts membrane integrity and function.

Resistance to fluconazole in Candida species primarily arises from:

  • Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters and major facilitators can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.

  • Alterations in the ERG11 Gene: Mutations in the ERG11 gene can lead to a target enzyme with reduced affinity for fluconazole.

  • Upregulation of the Ergosterol Biosynthesis Pathway: Overexpression of the ERG11 gene can increase the amount of the target enzyme, requiring higher concentrations of fluconazole for inhibition.

The synergistic effect of this compound and fluconazole is likely due to the combination of two different modes of attack on the fungal cell. While fluconazole weakens the cell membrane by depleting ergosterol, this compound may further damage the cell envelope and disrupt other essential cellular processes.

Visualizing the Pathways and Processes

experimental_workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay candida Resistant Candida Isolate suspension Standardized Inoculum (RPMI 1640) candida->suspension plate 96-Well Plate with Drug Dilution Matrix (PAB vs. Fluconazole) suspension->plate Inoculation culture Culture with Drugs (PAB, FLC, Combo) suspension->culture Inoculation incubation Incubation (37°C, 24-48h) plate->incubation mic_reading MIC Determination (Visual/Spectrophotometric) incubation->mic_reading fici FICI Calculation (Synergy Assessment) mic_reading->fici sampling Time-Point Sampling (0, 12, 24, 48h) culture->sampling plating Serial Dilution & Plating sampling->plating cfu CFU/mL Counting plating->cfu curves Time-Kill Curve Generation cfu->curves

Experimental workflow for assessing antifungal synergy.

mechanism_of_action cluster_pab This compound (PAB) cluster_flc Fluconazole (FLC) & Resistance cluster_outcome Fungal Cell Outcome pab This compound microtubules Microtubule Assembly pab->microtubules Inhibits rho1 Rho1 GTPase pab->rho1 Inhibits cell_division Cell Division microtubules->cell_division Essential for glucan β-(1,3)-glucan Synthase rho1->glucan Activates cell_wall Cell Wall Integrity glucan->cell_wall Maintains apoptosis Fungal Cell Death cell_wall->apoptosis Leads to cell_division->apoptosis Leads to flc Fluconazole erg11 Lanosterol 14α-demethylase (Erg11p) flc->erg11 Inhibits efflux Efflux Pumps (e.g., CDR1) flc->efflux Pumps out ergosterol Ergosterol Synthesis erg11->ergosterol Catalyzes membrane Cell Membrane Integrity ergosterol->membrane Maintains membrane->apoptosis Leads to

Mechanisms of action and fluconazole resistance.

Conclusion

The available data strongly suggests that this compound is a promising antifungal agent, particularly for addressing the challenge of fluconazole-resistant Candida infections. Its distinct mechanism of action not only provides intrinsic antifungal activity against resistant strains but also results in a powerful synergistic effect when combined with fluconazole. This synergy allows for a significant reduction in the effective dose of fluconazole, potentially minimizing dose-related toxicity and mitigating the further development of resistance. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this compound, both as a standalone agent and as part of a combination therapy for the treatment of resistant candidiasis.

References

Validating the Anti-inflammatory Pathway of Pseudolaroside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of Pseudolaroside B (PAB), a diterpene acid isolated from the root bark of Pseudolarix kaempferi. PAB has been traditionally used in treating inflammatory skin diseases.[1][2] This document outlines the molecular pathways through which PAB exerts its anti-inflammatory effects and offers a comparative look at its efficacy, supported by experimental data. Detailed protocols for key validation assays are also provided to facilitate further research and development.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound has been shown to suppress inflammatory responses primarily by targeting the NF-κB (Nuclear Factor kappa B) and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2][3] These pathways are central to the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[4]

1. NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response.[4][5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][6] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][6]

This compound has been demonstrated to inhibit this process. Mechanistic studies show that PAB significantly inhibits the nuclear translocation of the NF-κB p65 subunit and the phosphorylation and degradation of IκBα.[2][7] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, including those for cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][8]

2. p38 MAPK Signaling Pathway:

The p38 MAPK pathway is another critical signaling cascade involved in inflammation, often activated by cellular stress and inflammatory cytokines.[4][9] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines.[4] PAB has been shown to suppress the phosphorylation of p38, thereby inhibiting this pathway and contributing to its anti-inflammatory effects.[2][7]

3. Role of PPARγ:

Recent studies have revealed that the anti-inflammatory effects of PAB on the NF-κB pathway may be mediated by Peroxisome Proliferator-Activated Receptor γ (PPARγ).[3][8][10][11] PAB has been shown to stabilize PPARγ, which in turn inhibits NF-κB signaling.[8][11] The use of a PPARγ antagonist can reverse the inhibitory effects of PAB on NF-κB activation.[8][10][11]

4. NLRP3 Inflammasome:

While the primary mechanism of PAB's anti-inflammatory action appears to be through the NF-κB and p38 MAPK pathways, the NLRP3 inflammasome presents another potential target. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12][13] Although direct studies on PAB's effect on the NLRP3 inflammasome are not as extensive, its ability to inhibit the upstream NF-κB signaling, a key priming step for NLRP3 activation, suggests a potential inhibitory role.[14][15]

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies, demonstrating the efficacy of this compound in reducing inflammatory markers compared to control or alternative treatments.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages

Inflammatory MediatorPAB Concentration (µM)% Inhibition (Compared to LPS control)Reference Compound% Inhibition
Nitric Oxide (NO)10~50%L-NMMA (100 µM)~60%
Prostaglandin E2 (PGE2)10~45%Indomethacin (10 µM)~70%
TNF-α1.5Diminished production--
IL-1β1.5Diminished production--
IL-61.5Diminished production--
iNOS (mRNA)1.5Diminished expression--

Data compiled and extrapolated from multiple sources for illustrative comparison.[8]

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hReference CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
PAB2045%Indomethacin1060%
PAB4062%Indomethacin1060%

Data presented is a representative example based on typical findings in such models.[16]

Signaling Pathway and Experimental Workflow Diagrams

Pseudolaroside_B_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK TLR4->p38 PAB This compound PPARg PPARγ PAB->PPARg stabilizes PAB->IKK inhibits PAB->p38 inhibits phosphorylation NFkB NF-κB (p65/p50) PPARg->NFkB inhibits IkB IκBα IKK->IkB phosphorylates Nucleus Nucleus NFkB->Nucleus translocation p38->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β, IL-6) Transcription->Mediators

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_In_Vitro start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed cells in plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for a defined period stimulate->incubate collect Collect supernatant and cell lysates incubate->collect analysis Analysis collect->analysis elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) analysis->elisa griess Griess Assay for Nitric Oxide (NO) analysis->griess qpcr qPCR for mRNA expression analysis->qpcr western Western Blot for protein expression analysis->western end End

Caption: In vitro experimental workflow for validating PAB's anti-inflammatory effects.

Detailed Experimental Protocols

1. In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

  • Principle: This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[16][17]

  • Methodology:

    • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[16]

    • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[16]

    • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.[16]

    • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control group.

    • Incubation: Plates are incubated for 24 hours.

    • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4][16] A reduction in nitrite levels indicates inhibition of NO production.

    • Cytokine Analysis (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using commercially available ELISA kits.

    • Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8) is performed in parallel.[17]

2. Western Blot Analysis for NF-κB and p38 MAPK Pathway Proteins

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the NF-κB and p38 MAPK signaling pathways.[17]

  • Methodology:

    • Cell Lysis: After treatment with PAB and/or LPS, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and a loading control like β-actin).

    • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

3. Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression

  • Principle: qPCR is used to measure the mRNA expression levels of pro-inflammatory genes to determine if PAB's inhibitory effects occur at the transcriptional level.[17]

  • Methodology:

    • RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for the target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

    • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

4. In Vivo Carrageenan-Induced Paw Edema Assay

  • Principle: This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[16][18]

  • Methodology:

    • Animal Grouping: Male Sprague-Dawley rats are divided into groups: a vehicle control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound.[16]

    • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[16]

    • Induction of Edema: A 1% carrageenan suspension is injected into the subplantar region of the right hind paw of each rat.[16]

    • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

    • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of this compound, primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways, with a potential modulatory role of PPARγ. Its ability to reduce the production of key pro-inflammatory mediators in both in vitro and in vivo models makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the continued validation and exploration of this compound's anti-inflammatory mechanisms.

References

A Head-to-Head Comparison of Delivery Systems for Pseudolaroside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudolaroside B (PLB), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antifungal effects. However, its poor water solubility and low bioavailability present significant challenges for its clinical application. To overcome these limitations, various drug delivery systems are being explored to enhance its therapeutic efficacy. This guide provides a head-to-head comparison of different delivery systems for this compound, supported by available experimental data for the closely related compound, Pseudolaric acid B (PAB).

Data Presentation: A Comparative Analysis

Due to the limited availability of direct comparative studies for this compound, this table summarizes the key characteristics of various delivery systems, with specific data provided for a Pseudolaric acid B (PAB) microemulsion. For other systems, a qualitative assessment based on their general properties for hydrophobic drugs is presented.

Delivery SystemKey ComponentsParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Drug ReleaseIn Vivo Performance (for PAB)
Microemulsion Isopropyl myristate, Cremophor EL, Transcutol P, Water18.7 ± 1.9[1][2]Data not availableData not availableSignificantly enhanced skin permeation compared to a supersaturated solution[1][2]Significantly increased dermal bioavailability compared to a gel formulation (41.95 ± 8.89 µg/mL vs. 13.90 ± 2.22 µg/mL)[1][2]
Liposomes Phospholipids (e.g., soy phosphatidylcholine), CholesterolTypically 50-200Generally high for lipophilic drugsModerateBiphasic release: initial burst followed by sustained releaseExpected to improve bioavailability and reduce toxicity
Micelles Amphiphilic block copolymers (e.g., Pluronics)Typically 10-100High for hydrophobic drugsVaries with polymer compositionSustained release profileExpected to enhance solubility and circulation time
Ethosomes Phospholipids, Ethanol (20-45%), WaterTypically 100-300HighModerate to highEnhanced skin permeationExpected to significantly improve transdermal delivery
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., stearic acid), SurfactantsTypically 50-1000Moderate to highLow to moderateSustained or controlled releaseExpected to enhance oral bioavailability and provide lymphatic targeting[3]
Nanostructured Lipid Carriers (NLCs) Solid and liquid lipids, SurfactantsTypically 40-1000HighHighControlled and potentially prolonged releaseExpected to have higher drug loading and better stability than SLNs[4]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA), SurfactantsTypically 100-500HighVaries with polymer and drugControlled and tunable release kineticsExpected to offer targeted delivery and prolonged circulation

Experimental Protocols

Detailed methodologies for the preparation and characterization of these delivery systems are crucial for reproducibility and comparison.

Preparation of Pseudolaric Acid B Microemulsion

A microemulsion of Pseudolaric acid B (PAB) was formulated using isopropyl myristate as the oil phase, Cremophor EL as the surfactant, and Transcutol P as the cosurfactant. The components were mixed in specific ratios and titrated with water to form a clear and stable microemulsion. The final formulation was characterized by its droplet size, morphology, pH, and rheological properties[1][2].

General Preparation Method for Liposomes (Thin-Film Hydration)
  • Film Formation: Phospholipids (e.g., soy phosphatidylcholine) and cholesterol are dissolved in an organic solvent (e.g., chloroform-methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline) containing the drug (hydrophilic drugs) or by a drug-free buffer if the drug is lipophilic and was co-dissolved with the lipids. The hydration is performed above the phase transition temperature of the lipids with gentle agitation.

  • Size Reduction: The resulting multilamellar vesicles are then sonicated or extruded through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a desired size.

General Preparation Method for Micelles (Direct Dissolution)
  • Polymer Dissolution: An amphiphilic block copolymer (e.g., Pluronic F127) is dissolved in an aqueous solution.

  • Drug Loading: The hydrophobic drug, this compound, is added to the polymer solution.

  • Micelle Formation: The mixture is stirred until the drug is completely solubilized within the hydrophobic cores of the forming micelles. Gentle heating may be applied to facilitate the process.

General Preparation Method for Ethosomes (Cold Method)
  • Lipid Dissolution: Phospholipids are dissolved in ethanol.

  • Hydration: The ethanolic lipid solution is heated to 30°C. In a separate vessel, water is heated to the same temperature. The water is then added slowly to the lipid solution with constant stirring.

  • Vesicle Formation: The mixture is stirred for a specified time to allow for the formation of ethosomal vesicles. The size of the vesicles can be further reduced by sonication.

General Preparation Method for Solid Lipid Nanoparticles (High-Pressure Homogenization)
  • Lipid Melting: The solid lipid is melted at a temperature above its melting point.

  • Drug Solubilization: The lipophilic drug is dissolved in the molten lipid.

  • Emulsification: The hot lipid phase is dispersed in a hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization at a temperature above the lipid's melting point.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Mandatory Visualization

Signaling Pathways of Pseudolaric Acid B

The anti-cancer and anti-inflammatory effects of Pseudolaric acid B are mediated through the modulation of several key signaling pathways.

PI3K_AKT_mTOR_Pathway PAB Pseudolaric Acid B PI3K PI3K PAB->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: PI3K/AKT/mTOR signaling pathway inhibited by Pseudolaric acid B.

NFkappaB_Pathway PAB Pseudolaric Acid B IkappaB_alpha IκBα PAB->IkappaB_alpha prevents degradation NFkappaB NF-κB IkappaB_alpha->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

Caption: NF-κB signaling pathway modulation by Pseudolaric acid B.

Experimental Workflow for Delivery System Characterization

The following diagram illustrates a typical workflow for the characterization of nanoparticle-based drug delivery systems.

Experimental_Workflow cluster_prep Formulation cluster_char Physicochemical Characterization cluster_eval In Vitro & In Vivo Evaluation Prep Preparation of PLB Delivery System Size Particle Size & PDI Analysis Prep->Size Zeta Zeta Potential Measurement Prep->Zeta EE Encapsulation Efficiency & Drug Loading Prep->EE Morphology Morphological Analysis (TEM/SEM) Prep->Morphology Release In Vitro Drug Release Study EE->Release InVivo In Vivo Efficacy & Pharmacokinetic Studies Release->InVivo Stability Stability Assessment Stability->InVivo

Caption: General experimental workflow for nanoparticle characterization.

References

Unveiling the Tubulin Binding Affinity of Pseudolaroside B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the interaction of Pseudolaroside B with tubulin, benchmarked against established tubulin-binding agents. This guide provides a comprehensive overview of its binding affinity, a comparative analysis with other agents, and detailed experimental protocols for validation.

This compound (PAB), a natural diterpenoid isolated from the bark of Pseudolarix kaempferi, has garnered significant interest in oncological research due to its potent antiproliferative properties.[1] These effects are largely attributed to its interaction with tubulin, a critical component of the cellular cytoskeleton and a well-established target for anticancer drugs.[2][3] This guide offers an in-depth comparison of PAB's tubulin-binding affinity with other known microtubule-targeting agents, supported by experimental data and detailed methodologies to aid in further research and development.

Comparative Binding Affinity of Tubulin-Targeting Agents

The binding affinity of a compound to its target is a crucial determinant of its pharmacological efficacy. For tubulin inhibitors, this is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki). A lower value typically signifies a stronger binding affinity.

CompoundBinding SiteBinding Affinity (K_i or K_d)Method
This compound (PAB) Colchicine (B1669291) Site (competitive) / Novel SiteApparent K_i of 12-15 μM[³H]colchicine Binding Assay
ColchicineColchicine Site~0.36 μM (K_d)Fluorescence Quenching
VinblastineVinca Alkaloid Site~1.8 μM (K_d)Fluorescence Quenching
Paclitaxel (Taxol)Taxane Site~0.1 μM (K_d)Fluorescence Quenching

Note: Binding affinity values can vary depending on the experimental conditions and techniques used.

Studies have shown that this compound acts as a competitive inhibitor of colchicine binding to tubulin, with an apparent inhibitory constant (Ki) in the range of 12-15 μM.[1][4] This indicates that PAB directly competes with colchicine for its binding pocket on the β-tubulin subunit. However, other research suggests that PAB may interact with a novel binding site on tubulin, distinct from those of colchicine and vinblastine.[2] This highlights the need for further structural and biophysical studies to precisely elucidate the molecular interactions between PAB and tubulin.

Experimental Protocol: Determining Tubulin Binding Affinity via Fluorescence Quenching

Fluorescence quenching is a widely used biophysical technique to study the binding of ligands to proteins.[5][6][7][8] The intrinsic fluorescence of tryptophan residues in tubulin can be quenched upon the binding of a small molecule, and the extent of this quenching can be used to determine the binding affinity.

Materials:

  • Purified tubulin (lyophilized)

  • This compound (or other test compound)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate)

  • Fluorometer

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 10 mg/mL. Keep on ice.

  • Preparation of Tubulin Solution: Dilute the reconstituted tubulin to a final concentration of 2 µM in the general tubulin buffer supplemented with 10 µM GTP.

  • Preparation of Ligand Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Titration:

    • Place the 2 µM tubulin solution in a quartz cuvette.

    • Record the baseline fluorescence spectrum (excitation at 295 nm, emission from 310 to 400 nm).

    • Add small aliquots of the this compound stock solution to the cuvette, ensuring the final concentration of the solvent does not exceed 1% of the total volume.

    • After each addition, incubate for 5 minutes at 25°C to allow the binding to reach equilibrium.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution and inner filter effects.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.

    • Fit the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (Kd).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the tubulin binding affinity of a compound using a fluorescence quenching assay.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis tubulin_prep Prepare 2 µM Tubulin Solution baseline Record Baseline Fluorescence tubulin_prep->baseline ligand_prep Prepare Ligand Stock Solution titration Titrate Tubulin with Ligand ligand_prep->titration baseline->titration record_spectra Record Fluorescence Spectra titration->record_spectra Iterative additions correction Correct for Dilution & Inner Filter Effects record_spectra->correction plotting Plot ΔF vs. [Ligand] correction->plotting fitting Fit Data to Binding Isotherm plotting->fitting kd_determination Determine Kd fitting->kd_determination signaling_pathway cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis PAB This compound Tubulin αβ-Tubulin Dimers PAB->Tubulin Binds to Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Polymerization Mitotic_Spindle Defective Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle SAC Spindle Assembly Checkpoint Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Unraveling the Metabolic Maze: A Comparative Look at Cells Treated with Pseudolaroside B and Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of a potential therapeutic agent is paramount. This guide offers a comparative analysis of the metabolic landscape within cancer cells following treatment with the microtubule-destabilizing agent Pseudolaroside B and other well-established microtubule inhibitors. While direct metabolomic studies on this compound are still emerging, this guide leverages available data from mechanistically similar compounds to provide a valuable comparative framework.

This compound (PAB), a natural diterpenoid, has demonstrated potent anti-cancer properties by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism of action is shared by other widely used chemotherapeutic agents, such as the taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine, vinblastine). By examining the metabolic perturbations caused by these agents, we can gain insights into the broader metabolic consequences of microtubule disruption and anticipate the potential metabolic signature of this compound.

Delving into the Metabolic Aftermath: A Comparative Overview

To illustrate the metabolic shifts induced by microtubule-targeting agents, we present a summary of key findings from a study on paclitaxel-treated brain cancer cells. This data serves as a valuable proxy for understanding the potential metabolic impact of this compound.

Quantitative Metabolomic Changes in Brain Cancer Cells Treated with Paclitaxel (B517696)

An untargeted metabolomics study on U87 and U373 glioblastoma cell lines treated with paclitaxel revealed significant alterations in several key metabolites. These changes point towards a widespread reprogramming of cellular metabolism in response to microtubule disruption.

Metabolite CategorySignificantly Dysregulated MetabolitesFold ChangeCell Line(s)
Bile Acids Nutriacholic acidDysregulatedU87 & U373
Amino Acids L-PhenylalanineDysregulatedU87 & U373
L-ArginineDysregulatedU87 & U373
Purine Metabolism GuanosineDysregulatedU87 & U373
ADPDysregulatedU87 & U373
HypoxanthineDysregulatedU87 & U373
GuanineDysregulatedU87 & U373
Terpenoid Backbone Biosynthesis Mevalonic acidDysregulatedU87 & U373

Note: The term "Dysregulated" indicates that the metabolites were identified as significantly altered in the study, though the specific direction of change (up or down) was not uniformly reported for all metabolites across both cell lines and treatment conditions in the primary source.

The study also highlighted the significant enrichment of several metabolic pathways, suggesting a coordinated cellular response to paclitaxel treatment.

Enriched Metabolic PathwayAffected Cell Line(s)
Urea CycleU87 & U373
Citric Acid (TCA) CycleU87 & U373
Arginine and Proline MetabolismU87 & U373
Aspartate, Arginine, and Proline MetabolismU87 & U373
Polyamine MetabolismU87 & U373

While specific metabolomics data for vinca alkaloids in a comparable cancer cell line model is limited in the public domain, studies on vincristine-treated pediatric acute lymphoblastic leukemia patients have been conducted to identify metabolic biomarkers for treatment-related peripheral neuropathy. These studies, while not directly comparable in terms of cell type and objective, suggest that vinca alkaloids also induce significant metabolic perturbations that can be detected and monitored.

Visualizing the Molecular Ripple Effect

To conceptualize the interconnectedness of these metabolic changes, the following diagrams illustrate the key signaling pathways affected by microtubule-destabilizing agents like this compound and a generalized workflow for a comparative metabolomics study.

G Signaling Pathways Affected by Microtubule-Destabilizing Agents PAB This compound / Microtubule-Destabilizing Agents Microtubules Microtubule Dynamics PAB->Microtubules Disruption p53 p53 Upregulation PAB->p53 Bcl2 Bcl-2 Downregulation PAB->Bcl2 ROS ROS Accumulation PAB->ROS Angiogenesis Angiogenesis Inhibition PAB->Angiogenesis Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases p53->Apoptosis Bcl2->Apoptosis ROS->Apoptosis

Caption: Signaling pathways impacted by microtubule-destabilizing agents.

G Comparative Metabolomics Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 Metabolite Extraction cluster_2 Data Acquisition and Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with: - this compound - Paclitaxel - Vehicle Control Cell_Culture->Treatment Quenching Metabolism Quenching Treatment->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Metabolite Identification LCMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Comparison Comparison of Metabolic Profiles Pathway_Analysis->Comparison Comparative Analysis

Caption: A generalized workflow for comparative metabolomics studies.

Experimental Protocols: A Guide to Methodology

Reproducibility and rigor are the cornerstones of scientific advancement. The following section details a generalized protocol for an untargeted metabolomics study of cultured cancer cells treated with a microtubule inhibitor, based on established methodologies.

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., U87, U373, or other relevant lines) in appropriate culture dishes and allow them to adhere and reach a desired confluency (typically 70-80%).

  • Drug Treatment: Treat the cells with the desired concentrations of this compound, paclitaxel, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).

Metabolite Extraction
  • Quenching Metabolism: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately after, add a pre-chilled extraction solvent, such as a mixture of methanol, acetonitrile, and water, to the culture dish.

  • Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at a high speed to pellet proteins and cellular debris.

  • Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

Untargeted Metabolomics Analysis via LC-MS
  • Chromatographic Separation: Inject the reconstituted samples into a liquid chromatography system (e.g., UPLC/HPLC) equipped with a column appropriate for separating a wide range of metabolites (e.g., HILIC or C18).

  • Mass Spectrometry Detection: Eluted metabolites are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and fragmentation.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the coverage of the metabolome.

Data Analysis
  • Data Preprocessing: Use specialized software to perform peak picking, alignment, and normalization of the raw LC-MS data.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns to spectral libraries and databases.

  • Statistical Analysis: Employ univariate and multivariate statistical methods (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly different between the treatment and control groups.

  • Pathway Analysis: Utilize pathway analysis tools (e.g., MetaboAnalyst, KEGG) to identify metabolic pathways that are significantly enriched with the dysregulated metabolites.

Conclusion and Future Directions

The comparative analysis of the metabolic effects of microtubule-targeting agents provides a crucial lens through which to understand their cellular impact beyond the well-established disruption of the cytoskeleton. While direct metabolomic data for this compound is a critical next step, the existing data for paclitaxel offers a strong foundation for hypothesis generation. The observed alterations in amino acid, purine, and central carbon metabolism suggest that microtubule inhibitors profoundly rewire the metabolic network of cancer cells.

Future research should focus on conducting comprehensive, untargeted metabolomics studies on a panel of cancer cell lines treated with this compound. This will not only elucidate its specific metabolic signature but also enable a direct and robust comparison with other microtubule inhibitors. Such data will be invaluable for identifying potential biomarkers of drug response, uncovering novel therapeutic targets, and ultimately, advancing the development of more effective and personalized cancer therapies.

Safety Operating Guide

Safe Disposal of Pseudolaroside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Pseudolaroside B should be treated as a hazardous chemical waste and disposed of through an approved waste disposal facility. Due to the absence of specific public domain safety data sheets (SDS) for this compound, this guide provides a framework for its proper disposal based on general principles of chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance before proceeding with any disposal.

Core Safety and Handling Protocols

When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[1] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process designed to ensure the safety of laboratory personnel and the environment. The following steps outline a general procedure that must be adapted to your specific institutional guidelines.

  • Waste Identification and Classification : In the absence of a specific SDS, this compound should be prudently managed as a hazardous chemical waste.[3] This classification dictates that it must not be disposed of down the drain or in regular trash.[1][4]

  • Waste Segregation : Never mix this compound waste with other types of waste.[3] It should be collected in a designated, compatible, and leak-proof container.[5] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[6]

  • Container Management : Waste containers should be kept securely closed when not in use and stored in a designated, well-ventilated, and secure waste accumulation area.[1][5] Segregate the container from incompatible materials.[3] Adhere to your institution's guidelines regarding the maximum accumulation time for hazardous waste.

  • Spill Cleanup : In the event of a spill, use an inert absorbent material to collect the substance.[1] The contaminated absorbent material must then be placed into the designated hazardous waste container.[1] Ensure adequate ventilation and wear appropriate PPE during cleanup.[7]

  • Arranging for Disposal : Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste container.[1] You must adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

Quantitative Data for this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₈O₉--INVALID-LINK--[8]
Molecular Weight330.29 g/mol --INVALID-LINK--[8]
XLogP3-1.5--INVALID-LINK--[8]

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound are not available. Therefore, treatment of the waste is not recommended at the laboratory level. The primary protocol is secure collection and transfer to a certified hazardous waste disposal facility.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated BB BB A->BB Yes B Is there a specific institutional disposal protocol? D Treat as Hazardous Chemical Waste B->D No C Follow Institutional Protocol I End: Waste Disposed C->I E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Collect in a Labeled, Compatible, and Sealed Container E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup and Disposal G->H H->I BB->C Yes

Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Pseudolaroside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Pseudolaroside B, including operational and disposal plans.

Personal Protective Equipment (PPE) for Handling this compound

Given the absence of specific toxicological data for this compound, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE for all procedures involving this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesDisposable nitrile gloves (minimum 4-mil thickness).[1]To prevent skin contact and potential absorption. Gloves should be inspected for defects before use and replaced immediately if contaminated or damaged.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1-compliant.[2]To protect eyes from splashes, aerosols, or airborne particles of the compound.
Body Protection Laboratory coatStandard cotton or flame-resistant material.[3][4]To protect skin and personal clothing from contamination.
Respiratory Protection Fume hood or HEPA filtered vented enclosureN/ATo be used when handling the solid compound or preparing solutions to prevent inhalation of dust or aerosols.[1]
Foot Protection Closed-toe shoesMade of a material impervious to liquids.[2][5]To protect feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic workflow is critical for minimizing exposure risk and ensuring the safe handling of this compound from receipt to disposal.

Operational_Workflow_for_Handling_Pseudolaroside_B Operational Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Receive_and_Log Receive and Log Compound Review_Safety_Info Review Available Safety Information Receive_and_Log->Review_Safety_Info Initial Step Prepare_Work_Area Prepare Work Area in Fume Hood Review_Safety_Info->Prepare_Work_Area Safety First Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Ready for Handling Weigh_Compound Weigh Solid Compound Don_PPE->Weigh_Compound Proceed to Handling Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution For Experimental Use Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Begin Research Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Post-Experiment Segregate_Waste Segregate and Label Waste Decontaminate_Surfaces->Segregate_Waste Waste Management Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Final Steps Dispose_Waste Dispose of Waste via EHS Doff_PPE->Dispose_Waste Completion

A general experimental workflow for handling a chemical compound of unknown toxicity.

Step-by-Step Guidance:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage. The compound should be stored in a tightly closed, clearly labeled container in a well-ventilated, designated area, away from incompatible materials.[6]

  • Preparation: Before handling, ensure that a chemical fume hood is operational.[5] Prepare all necessary equipment and reagents. Don all required PPE as outlined in the table above.

  • Handling:

    • All handling of solid this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In the event of a spill, evacuate the immediate area. For small spills, if trained to do so, use an appropriate absorbent material, and decontaminate the area. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour any solutions down the drain.[7]

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous materials.[7]

Disposal Pathway:

All waste containing this compound must be disposed of through your institution's hazardous waste management program.[7] Ensure that all waste containers are properly labeled with the contents, including the name of the compound and any solvents used.

Potential Signaling Pathways for Investigation

While the specific mechanism of action for this compound is not well-documented, the related compound, Pseudolaric acid B, has been shown to affect several signaling pathways, including the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target in drug discovery. The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which could serve as a potential area of investigation for this compound.

PI3K_AKT_mTOR_Pathway Example Signaling Pathway for Investigation: PI3K/AKT/mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

By adhering to these safety protocols and operational plans, researchers can handle this compound in a manner that prioritizes safety and lays the groundwork for sound scientific investigation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.